Antiarol rutinoside
Description
Properties
Molecular Formula |
C21H32O13 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3/t8-,12+,13-,14+,15+,16-,17+,18+,20+,21+/m0/s1 |
InChI Key |
FNPXSSIBZAQOBP-PFQYSTRESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Antiarol Rutinoside: A Technical Guide to Its Natural Sources, Discovery, and Scientific Investigation
An in-depth exploration for researchers, scientists, and drug development professionals.
Abstract
Antiarol rutinoside, a phenolic glycoside with the chemical formula C21H32O13, is a naturally occurring compound found in a select group of plant species. This technical guide provides a comprehensive overview of its natural sources, the history of its discovery, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the current understanding of its biological activities, offering insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound, scientifically known as (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, is a glycosidic compound consisting of the aglycone antiarol (3,4,5-trimethoxyphenol) linked to a rutinose sugar moiety.[1] The presence of both a phenolic core and a disaccharide unit suggests a range of potential biological activities, making it a molecule of interest for scientific investigation. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Discovery and Natural Sources
The initial discovery and isolation of this compound are not extensively documented in widely available scientific literature, suggesting its identification may have been part of broader phytochemical screenings of various plant species. However, it has been identified as a constituent of several plants, indicating its distribution in the plant kingdom.
Known Natural Sources
This compound has been isolated from a variety of plant species, spanning different families and geographical locations. The primary known sources are summarized below.
| Plant Species | Family | Part of Plant | Reference |
| Mallotus microcarpus | Euphorbiaceae | Stems | [1] |
| Pinus yunnanensis | Pinaceae | Bark | |
| Antiaris africana | Moraceae | Stem Bark | |
| Parthenocissus tricuspidata | Vitaceae | - | |
| Miliusa balansae | Annonaceae | - |
Further research is required to determine the specific yields of this compound from these sources.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.
| Property | Value |
| Molecular Formula | C21H32O13 |
| Molecular Weight | 492.47 g/mol |
| CAS Number | 261351-23-9 |
| IUPAC Name | (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[2] |
Experimental Protocols
The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The following protocols are generalized based on methodologies for similar phenolic glycosides and should be optimized for specific plant matrices.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from plant material is outlined below.
Protocol Details:
-
Extraction: The air-dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, starting with 100% chloroform and gradually increasing the polarity by adding methanol, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is employed to achieve high purity.
Structure Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the antiarol moiety, methoxy (B1213986) group protons, and a complex region of signals for the sugar protons of the rutinose unit. Anomeric proton signals are key for identifying the sugar components and their linkage.
-
¹³C-NMR: The spectrum would display resonances for the aromatic carbons, methoxy carbons, and the carbons of the two sugar units. The chemical shifts of the anomeric carbons are indicative of the glycosidic linkages.
4.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its molecular formula (C21H32O13).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure by showing the loss of the sugar moieties. The fragmentation of rutinosides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (antiarol) and fragment ions from the sugar units.
Biological Activity and Potential Signaling Pathways
Preliminary studies have indicated that this compound possesses cytotoxic properties. Research on the cytotoxic constituents of Mallotus microcarpus has highlighted its potential as an area for further investigation. While the precise mechanisms of action are still under investigation, the structural similarity to other bioactive flavonoids and rutinosides suggests potential involvement in key cellular signaling pathways.
For instance, the structurally related compound, Kaempferol-3-O-rutinoside, has been shown to exert cardioprotective effects by modulating the NF-κB/NLRP3/Caspase-1 signaling pathway.[3] This pathway is critically involved in inflammation and apoptosis. It is plausible that this compound could interact with similar inflammatory or apoptotic pathways, which are often dysregulated in cancer.
The diagram above illustrates a hypothesized mechanism where this compound may exert its effects by inhibiting key components of the NF-κB and NLRP3 inflammasome pathway, leading to a reduction in inflammation and potentially inducing apoptosis in target cells. This remains a speculative model that requires experimental validation.
Future Directions
The study of this compound is still in its early stages, and several avenues for future research are apparent:
-
Comprehensive Phytochemical Screening: A systematic screening of a wider range of plant species is needed to identify new and more abundant sources of this compound.
-
Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-UV, LC-MS/MS) for the quantification of this compound in different plant matrices are crucial for optimizing extraction and for quality control.
-
Elucidation of Biosynthetic Pathway: Investigating the biosynthetic pathway of this compound in plants could open up possibilities for its biotechnological production.
-
In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies are required to fully characterize the biological activities of this compound, including its anticancer, anti-inflammatory, and antioxidant properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is essential for understanding its therapeutic potential.
Conclusion
This compound is a natural product with a chemical structure that suggests a promising pharmacological profile. While its natural sources have been partially identified, further research is needed to fully uncover its distribution, optimize its isolation, and elucidate its biological mechanisms of action. This technical guide provides a foundational resource for scientists and researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. Buy this compound | 261351-23-9 [smolecule.com]
- 2. This compound | CAS:261351-23-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Kaempferol-3-O-rutinoside exerts cardioprotective effects through NF-κB/NLRP3/Caspase-1 pathway in ventricular remodeling after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiarol Rutinoside: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol rutinoside, chemically known as 3,4,5-trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside, is a naturally occurring phenolic glycoside. Its aglycone, antiarol (3,4,5-trimethoxyphenol), has been the subject of preliminary research investigating its potential biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding the biological screening of antiarol and its derivatives, with a focus on its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. Due to the limited specific data on this compound, this guide will focus on the biological activities of its core structure, antiarol, providing a foundational understanding for further research and drug development.
Chemical Structure
Antiarol (3,4,5-Trimethoxyphenol)
-
Molecular Formula: C₉H₁₂O₄
-
Molecular Weight: 184.19 g/mol
This compound
-
Molecular Formula: C₂₁H₃₂O₁₃
-
Molecular Weight: 492.47 g/mol
Biological Activity Screening of Antiarol
While research specifically on this compound is limited, studies on its aglycone, antiarol (3,4,5-trimethoxyphenol), and related trimethoxyphenyl compounds suggest a range of biological activities. The following sections detail the findings from in vitro studies.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation. The following table summarizes the antioxidant activity of compounds with a 3,4,5-trimethoxyphenyl moiety, which is the core structure of antiarol.
Table 1: Antioxidant Activity of Antiarol and Related Compounds
| Compound/Extract | Assay | IC₅₀ Value | Reference |
| Antiarol (3,4,5-trimethoxyphenol) | DPPH radical scavenging | Moderate activity (qualitative) | [1] |
| Antiarol (3,4,5-trimethoxyphenol) | DPPH radical scavenging | Not specified | [2] |
This assay is a common method to evaluate the free radical scavenging ability of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Test compound (Antiarol) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Methanol or other appropriate solvent as a blank
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the solvent.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add an equal volume of the test compound, positive control, or blank to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Diagram 1: DPPH Radical Scavenging Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are of significant interest for the development of new therapeutic agents.
Table 2: Antimicrobial Activity of Antiarol and Related Compounds
| Compound | Test Organism | Assay Method | MIC Value | Reference |
| Antiarol (3,4,5-trimethoxyphenol) | Bacteria and Fungi | Not specified | Potent activity (qualitative) | [2] |
Note: Specific MIC values for antiarol against different microbial strains are not detailed in the currently available literature.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (Antiarol) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent as a positive control
-
Sterile 96-well microplates
-
Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test compound and the positive control in the growth medium in the wells of a 96-well microplate.
-
Add the standardized inoculum of the test microorganism to each well.
-
Include a growth control well (medium and inoculum without the test compound) and a sterility control well (medium only).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Diagram 2: Broth Microdilution Assay Workflow
Caption: Workflow for the broth microdilution assay to determine MIC.
Anti-inflammatory Activity
The potential of antiarol and its derivatives to modulate inflammatory responses is a promising area of research.
Table 3: Anti-inflammatory Activity of Antiarol and Related Compounds
| Compound | Cell Line | Assay | Effect | Reference |
| Antiarol (3,4,5-trimethoxyphenol) | Not specified | Not specified | Potential anti-inflammatory activity | [2] |
Note: Quantitative data on the anti-inflammatory effects of antiarol, such as IC₅₀ values for the inhibition of inflammatory mediators, are not yet available in the literature.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (Antiarol)
-
Griess reagent (for nitrite (B80452) determination)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control group.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculate the percentage of NO production inhibition relative to the LPS-treated control.
-
Determine the IC₅₀ value for the inhibition of NO production.
-
A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Diagram 3: Anti-inflammatory Assay Workflow (NO Production)
Caption: Workflow for measuring nitric oxide production in LPS-stimulated macrophages.
Cytotoxic Activity
The evaluation of the cytotoxic potential of a compound against cancer cell lines is a critical step in anticancer drug discovery.
Table 4: Cytotoxic Activity of Antiarol and Related Compounds
| Compound/Compound Class | Cell Line(s) | Assay | IC₅₀ Value | Reference |
| Chalcones with 3,4,5-trimethoxyphenyl moiety | Human leukemia cell lines | MTT assay | Nanomolar concentrations | [3] |
| Antiarol (3,4,5-trimethoxyphenol) | Not specified | Not specified | Potential antitumor activity | [2] |
Note: While chalcones containing the 3,4,5-trimethoxyphenyl group have shown potent cytotoxicity, specific IC₅₀ values for antiarol itself against various cancer cell lines are not yet well-documented.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Appropriate cell culture medium
-
Test compound (Antiarol)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the test compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Diagram 4: Cytotoxicity Assay Workflow (MTT)
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway Analysis
The biological activities of phenolic compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, the anti-inflammatory effects of many natural products are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
In an inflammatory state, signaling cascades lead to the activation of transcription factors like NF-κB, which then translocates to the nucleus and promotes the expression of pro-inflammatory genes. The MAPK pathway is another crucial signaling route involved in inflammation. While direct evidence for the effect of antiarol or this compound on these pathways is currently lacking, it is a critical area for future investigation to elucidate their mechanisms of action.
Western blotting can be used to detect changes in the expression and phosphorylation (activation) of key proteins in these signaling pathways.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Test compound (Antiarol)
-
Stimulant (e.g., LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Treat cells with the test compound and/or stimulant as described in the anti-inflammatory assay protocol.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the test compound on the expression and phosphorylation of the target proteins.
Diagram 5: Simplified NF-κB Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The available evidence suggests that antiarol, the core structure of this compound, possesses promising biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. However, there is a significant need for further research to quantify these activities through rigorous in vitro and in vivo studies. Specifically, future investigations should focus on:
-
Determining the specific IC₅₀ and MIC values of both antiarol and this compound against a broad range of cell lines and microbial strains.
-
Elucidating the underlying mechanisms of action by investigating their effects on key signaling pathways, such as NF-κB and MAPK.
-
Conducting in vivo studies to evaluate the efficacy and safety of these compounds in animal models of disease.
This technical guide provides a foundational framework for researchers and drug development professionals to advance the scientific understanding of this compound and its potential as a therapeutic agent. The detailed protocols and structured data presentation aim to facilitate the design and execution of future studies in this promising area of natural product research.
References
Antiarol Rutinoside: A Hypothesized Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Antiarol rutinoside is a naturally occurring phenolic glycoside with limited but emerging scientific interest.[1] While comprehensive studies elucidating its precise mechanism of action are not yet available in the public domain, its chemical structure and origin from plants known for producing bioactive compounds, such as those from the genus Antiaris, provide a strong basis for a well-reasoned hypothesis. This document synthesizes the available information to propose a likely mechanism of action for this compound, focusing on its potential role as a cardiac glycoside and its broader, less-defined biological activities. This guide is intended to provide a foundational understanding for researchers and professionals in drug development.
Introduction
This compound (CAS No. 261351-23-9) is a glycoside compound, characterized by a flavonoid backbone linked to sugar moieties.[1] It has been isolated from various plant sources, including Mallotus microcarpus and Pinus yunnanensis.[1][2] Structurally, it is identified as 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol.[3] While direct and extensive research on this compound is sparse, its association with the genus Antiaris, particularly Antiaris toxicaria, is noteworthy. Antiaris toxicaria is a well-documented source of cardiac glycosides, potent compounds known for their cardiotonic effects.[4][5][6][7] This association forms the primary basis for the hypothesized mechanism of action detailed herein.
Hypothesized Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The leading hypothesis for the primary mechanism of action of this compound is its function as a cardiac glycoside, specifically through the inhibition of the Na+/K+-ATPase enzyme. This integral membrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for the function of many cell types, particularly cardiomyocytes and neurons.
The proposed signaling pathway is as follows:
Broader Biological Activities
Beyond the primary hypothesized mechanism, preliminary research and the general properties of flavonoid glycosides suggest that this compound may possess a range of other biological activities. However, it is crucial to note that these are largely inferred and lack robust quantitative data and detailed mechanistic studies.
| Biological Activity | Putative Mechanism/Effect | Source |
| Cytotoxicity | Potential for inducing apoptosis in cancer cells. One source mentions strong cytotoxic effects against certain lung cancer cells. | [1] |
| Antioxidant | Scavenging of free radicals due to its flavonoid structure, mitigating oxidative stress. | [1] |
| Antimicrobial | In-vitro evidence suggests potential antibacterial and antifungal properties against various pathogens. | [1] |
| Anti-inflammatory | Possible reduction of inflammation-related disorders. | [1] |
Proposed Experimental Protocols for Hypothesis Validation
To validate the hypothesized mechanism of action of this compound, a series of well-defined experiments would be necessary. The following outlines potential methodologies.
Na+/K+-ATPase Inhibition Assay
-
Objective: To determine if this compound directly inhibits the activity of Na+/K+-ATPase.
-
Methodology:
-
Isolate Na+/K+-ATPase from a suitable source (e.g., porcine brain cortex or commercially available purified enzyme).
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate, often using a colorimetric method (e.g., malachite green assay).
-
Include a known inhibitor, such as ouabain, as a positive control.[4][7]
-
Calculate the IC50 value for this compound.
-
In-Vitro Cardiotonic Effect Assessment
-
Objective: To assess the effect of this compound on cardiac muscle contractility.
-
Methodology:
-
Isolate atrial or papillary muscle from a suitable animal model (e.g., guinea pig).[4][6][7]
-
Mount the muscle tissue in an organ bath containing an appropriate physiological salt solution, maintained at a constant temperature and oxygenation.
-
Record baseline contractile force using an isometric force transducer.
-
Administer cumulative concentrations of this compound to the organ bath.
-
Measure changes in the force of contraction to determine the positive inotropic effect.
-
Compare the effects to a known cardiac glycoside like ouabain.[4][7]
-
Cellular Ion Concentration Measurement
-
Objective: To measure the effect of this compound on intracellular sodium and calcium concentrations.
-
Methodology:
-
Culture a suitable cell line, such as primary cardiomyocytes.
-
Load the cells with ion-sensitive fluorescent dyes (e.g., Sodium Green for Na+ and Fura-2 for Ca2+).
-
Treat the cells with varying concentrations of this compound.
-
Use fluorescence microscopy or a plate reader to measure changes in fluorescence intensity, which correlate with changes in intracellular ion concentrations.
-
The workflow for these validation experiments can be visualized as follows:
Conclusion and Future Directions
The current body of evidence strongly suggests that this compound likely functions as a cardiac glycoside, with its primary mechanism of action being the inhibition of Na+/K+-ATPase. This hypothesis is built upon its structural characteristics and its origin from plants known to produce such compounds. However, this remains a hypothesis until substantiated by direct experimental evidence.
Future research should prioritize the experimental protocols outlined above to:
-
Definitively confirm the inhibition of Na+/K+-ATPase.
-
Quantify its inotropic effects.
-
Elucidate the downstream effects on cellular ion homeostasis.
Furthermore, the broader reported biological activities, such as its cytotoxic and antioxidant effects, warrant further investigation to determine their significance and underlying mechanisms. Such studies will be invaluable for understanding the full therapeutic potential and toxicological profile of this compound.
References
- 1. Buy this compound | 261351-23-9 [smolecule.com]
- 2. Antiarol rutiside | 261351-23-9 [chemicalbook.com]
- 3. Antiarol rutiside | C21H32O13 | CID 59002398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cardiac Glycosides from Antiaris toxicaria with Potent Cardiotonic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Antiarol Rutinoside: A Technical Guide for Researchers
An In-depth Review of the Existing Literature and Background for Drug Development Professionals
Introduction
Antiarol rutinoside, a naturally occurring phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on this compound and its aglycone, antiarol. Due to the limited specific research on the rutinoside form, this document also incorporates data and methodologies from studies on structurally related phenolic compounds to offer a broader context for researchers. This guide is intended for scientists and professionals in drug development, offering a consolidated resource on the compound's background, potential biological activities, and the experimental frameworks used to evaluate them.
Chemical and Physical Properties
This compound is chemically known as 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside.[1] Its structure consists of the aglycone antiarol (3,4,5-trimethoxyphenol) linked to a rutinose sugar moiety.
| Property | Value | Source |
| CAS Number | 261351-23-9 | [1][2][3][4][5] |
| Molecular Formula | C21H32O13 | [1][2][3][4][5] |
| Molecular Weight | 492.47 g/mol | [1][2][3][4][5] |
| IUPAC Name | 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | [1][3][4] |
Natural Sources
This compound has been identified in a variety of plant species, suggesting its widespread presence in the plant kingdom. Known botanical sources include:
-
Pinus yunnanensis (Yunnan pine)[3]
-
Antiaris africana
-
Mallotus microcarpus[3]
-
Parthenocissus tricuspidata (Boston ivy)[4]
-
Miliusa balansae[4]
The aglycone, antiarol, has been extracted from Cochlospermum vitifolium.
Potential Biological Activities
While direct and extensive studies on the biological activities of isolated this compound are limited, preliminary research and the activities of related compounds suggest several areas of therapeutic interest.[3] The broader class of flavonoids and phenolic compounds, to which this compound belongs, are known for a wide range of pharmacological effects.
Antioxidant Activity
Table 1: Antioxidant Activity Data for Antiarol and Related Phenolic Compounds
| Compound | Assay | IC50 / EC50 Value | Source |
|---|
| Antiarol (3,4,5-Trimethoxyphenol) | DPPH Radical Scavenging | Data not available; theoretical investigation of antioxidant capacity performed | |
Note: Specific quantitative antioxidant data for this compound and Antiarol is currently limited in publicly available literature.
Antimicrobial Activity
Flavonoids and other polyphenols have demonstrated efficacy against a wide array of microorganisms.[3] Their mechanisms of action can include disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with metabolic pathways.
Table 2: Antimicrobial Activity Data for Antiarol Derivatives
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Source |
|---|
| 2-(3,4,5-trimethoxyphenyl) thiazolyl derivatives | Various bacteria | ≥ 1 mg/mL | |
Note: This data is for derivatives of the antiarol structure, not antiarol or this compound itself. Specific MIC values for this compound are not currently available in the literature.
Anti-inflammatory Activity
Many plant-derived phenolic compounds exhibit anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the NF-κB pathway. While no specific anti-inflammatory data for this compound was found, the general activity of flavonoids suggests this as a promising area for future investigation.
Anticancer Activity
The potential for this compound in cancer treatment has been suggested.[3] Various flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cell lines. Further research is needed to determine the specific cytotoxic and antiproliferative effects of this compound on different cancer cell types.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, standard methodologies for assessing the bioactivities of natural phenolic compounds can be applied.
Antioxidant Activity Assays
A common workflow for assessing the antioxidant potential of a natural product involves several key assays.
Caption: General workflow for evaluating the antioxidant activity of a natural compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (this compound) in a suitable solvent to create a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compound. A positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined.
Antimicrobial Susceptibility Testing
The antimicrobial activity of a compound is often determined by measuring its Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method:
-
Media Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Assays
A common approach to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Proposed anti-inflammatory signaling pathway and potential points of inhibition.
Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compound for a short pre-incubation period.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS), excluding the negative control group.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
Future Directions
The current body of literature provides a foundational understanding of this compound, primarily concerning its chemical nature and botanical origins. However, to fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Isolation and Purification: Development of efficient methods for the isolation of high-purity this compound from its natural sources.
-
In Vitro Bioactivity Screening: Comprehensive screening of the purified compound for its antioxidant, antimicrobial, anti-inflammatory, and anticancer activities using the standardized protocols outlined above to determine quantitative measures such as IC50 and MIC values.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in appropriate animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to understand the contributions of the antiarol and rutinoside moieties to its biological activity.
Conclusion
This compound is a naturally occurring phenolic glycoside with potential for development as a therapeutic agent. While direct evidence of its biological activity is currently sparse, its chemical structure and the known pharmacological properties of related flavonoids and phenolic compounds suggest that it may possess valuable antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a framework for researchers to build upon, outlining the necessary experimental approaches to systematically investigate the therapeutic promise of this compound. The detailed methodologies and conceptual workflows presented herein are intended to facilitate future research and drug development efforts centered on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Integrated virtual and experimental screening of natural products as potential anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiarol Rutinoside: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiarol rutinoside, a naturally occurring phenolic glycoside, presents a compelling subject for therapeutic investigation. While direct research on this specific compound is in its nascent stages, a comprehensive analysis of its constituent moieties—the aglycone antiarol (3,4,5-trimethoxyphenol) and the rutinoside sugar group—along with structurally related molecules, suggests a promising potential for a range of pharmacological applications. This technical guide synthesizes the available data to explore these potential therapeutic avenues, providing a foundation for future research and development. The primary areas of interest include cytotoxic, anti-inflammatory, and antioxidant activities. This document collates quantitative data from studies on analogous compounds, details relevant experimental protocols, and visualizes key signaling pathways to provide a robust resource for the scientific community.
Introduction
This compound (CAS 261351-23-9), with the chemical name 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside, is a phenolic glycoside that has been isolated from plant sources such as Pinus yunnanensis and Mallotus microcarpus. The structure of this compound combines antiarol, a trimethoxylated phenol, with rutinose, a disaccharide. This unique combination suggests the potential for synergistic or novel biological activities. The aglycone, antiarol, is known for its cytotoxic and antioxidant properties, while the rutinoside moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing bioavailability and modulating activity. This guide will delve into the therapeutic potential of this compound by examining the bioactivities of its components and structurally similar compounds.
Potential Therapeutic Applications
Based on the pharmacological profiles of its aglycone and related glycosides, this compound is hypothesized to possess several therapeutic applications.
Anticancer Activity
The antiarol moiety (3,4,5-trimethoxyphenol) is a key structural feature of many compounds with demonstrated anticancer properties. The presence of multiple methoxy (B1213986) groups can contribute to cytotoxic effects against various cancer cell lines. While direct studies on this compound are limited, research on other trimethoxyphenyl derivatives provides strong inferential evidence for its potential in oncology.
One study on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides reported significant cytotoxic activity against human lung (A549) and colon (SW480) cancer cell lines[1]. The most potent of these compounds, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) , demonstrated IC50 values of 0.15 µM against A549 cells and 3.68 µM against SW480 cells[1]. Further investigation revealed that this compound induces apoptosis and arrests the cell cycle in the S phase in A549 cells[1]. Molecular docking studies suggested that the 3,4,5-trimethoxyphenyl moiety plays a crucial role in the interaction with the topoisomerase IIα-DNA complex[1].
Additionally, a study on (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin (B1242451) analog, showed potent in vitro cytotoxic activity against several tumor cell lines, with IC50 values in the nanomolar range[2]. This compound also exhibited in vivo antitumor activity in a sarcoma 180 murine model[2].
The glycosidic component may also contribute to anticancer effects. For instance, kaempferol-3-O-rutinoside has been shown to exhibit anti-tumor activity against colon cancer cell lines by inducing apoptosis through the overexpression of caspases 3, 8, and 9, and by activating autophagy.
Anti-inflammatory and Antioxidant Activity
Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The antiarol component of this compound, with its phenolic hydroxyl group, is expected to contribute to these effects. Glycosylation can sometimes modulate these activities. While aglycones are often more potent antioxidants than their corresponding glycosides, the addition of a sugar moiety can enhance bioavailability[3].
The anti-inflammatory potential of glycosides is often attributed to their ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPKs, leading to a reduction in the production of pro-inflammatory cytokines and enzymes[4]. Rutin (quercetin-3-O-rutinoside), a well-studied flavonoid rutinoside, has demonstrated significant anti-inflammatory effects in various models[5].
Antimicrobial and Antiviral Potential
Flavonoids and other phenolic compounds are known to be synthesized by plants in response to microbial infections and often exhibit broad-spectrum antimicrobial activity[6]. The mechanisms of action can include disruption of microbial membranes and inhibition of essential enzymes[6]. While specific studies on the antimicrobial properties of this compound are lacking, the general class of phenolic glycosides has shown promise.
Furthermore, some cardiac glycosides have been reported to possess antiviral activities[1]. Given the glycosidic nature of this compound, exploring its potential against various viral pathogens could be a fruitful area of research.
Quantitative Data on Related Compounds
To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the cytotoxic activities of structurally related trimethoxyphenyl compounds.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Human Lung Carcinoma) | Cytotoxic | 0.15 ± 0.01 µM | [1] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 (Human Colon Adenocarcinoma) | Cytotoxic | 3.68 ± 0.59 µM | [1] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | SF-295 (Human Glioblastoma) | Cytotoxic | <9 ng/mL (30 nM) | [2] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HL-60 (Human Promyelocytic Leukemia) | Cytotoxic | 40 ng/mL (130 nM) | [2] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | MDA-MB-435 (Human Melanoma) | Cytotoxic | 60 ng/mL (210 nM) | [2] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HCT-8 (Human Ileocecal Adenocarcinoma) | Cytotoxic | 120 ng/mL (400 nM) | [2] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Sarcoma 180 (Murine Sarcoma) | Cytotoxic | 90 ng/mL (290 nM) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the studies of compounds structurally related to this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for the evaluation of novel benzimidazole (B57391) derivatives[1].
-
Cell Culture: Human cancer cell lines (e.g., A549, SW480) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Cell Cycle Analysis
This protocol is adapted from the study on a potent benzimidazole derivative[1].
-
Cell Treatment: A549 cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL) for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used to investigate the apoptotic effects of a benzimidazole derivative[1].
-
Cell Treatment: A549 cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and related compounds are likely mediated through the modulation of specific intracellular signaling pathways.
Topoisomerase IIα Inhibition and Apoptosis Induction
As suggested by molecular docking studies of a related trimethoxyphenyl compound, a potential mechanism of cytotoxic action is the inhibition of topoisomerase IIα[1]. This enzyme is critical for DNA replication and transcription. Its inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Proposed mechanism of cytotoxic action via Topoisomerase IIα inhibition.
Experimental Workflow for In Vitro Anticancer Evaluation
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound for anticancer activity.
Caption: Workflow for in vitro evaluation of anticancer potential.
Conclusion and Future Directions
This compound is a promising but underexplored natural product. The available evidence from its constituent parts and structurally analogous compounds strongly suggests potential therapeutic applications, particularly in the realm of oncology. The trimethoxyphenyl moiety appears to be a key pharmacophore for cytotoxic activity, potentially through the inhibition of topoisomerase IIα.
Future research should focus on the following areas:
-
Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to enable comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Direct assessment of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of purified this compound.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and potential for drug development.
This technical guide provides a foundational framework for initiating and advancing research into the therapeutic potential of this compound. The insights gathered from related compounds offer a clear rationale for prioritizing this natural product in future drug discovery efforts.
References
- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iaimjournal.com [iaimjournal.com]
- 5. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Antiarol Rutinoside: A Technical Overview of its Antioxidant and Free Radical Scavenging Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol rutinoside is a flavonoid glycoside that has been identified in various plant species. Flavonoids are a well-established class of secondary metabolites known for their diverse biological activities, including antioxidant and free radical scavenging properties. This technical guide provides an in-depth overview of the current understanding of the antioxidant potential of this compound, with a focus on quantitative data derived from scientific studies on plant extracts containing this compound. Due to a lack of available data on the isolated compound, this paper will focus on the antioxidant activity of extracts in which this compound is a known constituent.
Quantitative Antioxidant Activity
The free radical scavenging activity of plant extracts containing this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The results, expressed as IC50 values (the concentration of the extract required to scavenge 50% of the DPPH radicals), provide a measure of the antioxidant potency.
A study on the stem bark decoctions of Pentadesma butyracea, in which this compound was identified, reported the following DPPH radical scavenging activities[1][2][3]:
| Sample | IC50 (µg/mL ± SD) |
| Decoction from Barks (Rainy Season) (DPBR) | 23.5 ± 2.1 |
| Decoction from Barks (Dry Season) (DPBD) | 8.1 ± 0.6 |
| Decoction from Young Tree (Dry Season) (DPBY) | 11.0 ± 2.0 |
| Ascorbic Acid (Standard) | 6.2 ± 1.2 |
SD: Standard Deviation
These results indicate that the extracts of Pentadesma butyracea containing this compound exhibit significant free radical scavenging activity. Notably, the extract from barks collected during the dry season (DPBD) showed the highest potency, with an IC50 value approaching that of the standard antioxidant, ascorbic acid.
Experimental Protocols
The following is a detailed methodology for the DPPH radical scavenging assay as described in the study on Pentadesma butyracea stem bark decoctions[1][2][3].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at a specific wavelength.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test samples (decoctions of P. butyracea stem barks) at varying concentrations (50 to 1,000 µg/mL)
-
Spectrophotometer
-
Vortex mixer
-
Pipettes
Procedure:
-
A 2.5 mM solution of DPPH in methanol is prepared.
-
1 mL of the DPPH solution is mixed with 1 mL of the plant decoction at different concentrations.
-
The mixture is shaken vigorously.
-
The reaction mixture is then incubated in the dark at room temperature for 1 hour.
-
The absorbance of the resulting solution is measured at a wavelength of 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without the sample)
-
A₁ is the absorbance of the reaction mixture (DPPH solution with the sample)
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the extract.
Signaling Pathways and Experimental Workflow
The antioxidant activity of compounds like this compound is often linked to their ability to modulate cellular signaling pathways involved in the oxidative stress response. While specific pathways for this compound have not been elucidated, a general overview of antioxidant signaling and the experimental workflow for assessing antioxidant activity are presented below.
Caption: Generalized antioxidant signaling pathway.
Caption: Workflow for assessing antioxidant activity.
Conclusion
While direct quantitative data on the antioxidant and free radical scavenging activity of isolated this compound is not currently available in the public domain, studies on plant extracts containing this compound, such as from Pentadesma butyracea, demonstrate significant antioxidant potential. The provided data and experimental protocols serve as a valuable resource for researchers interested in the antioxidant properties of natural products. Further research is warranted to isolate this compound and elucidate its specific contribution to the observed antioxidant activity and to explore its mechanisms of action, including its potential role in modulating antioxidant signaling pathways. This will be crucial for any future consideration of this compound in drug development and therapeutic applications.
References
- 1. Phytochemical Analysis and Anti-Diarrheal Activity of Stem Bark Decoctions of Pentadesma butyracea (Sabine) (Clusiaceae)[v1] | Preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. Phytochemical Analysis and Antidiarrheal Activity of Stem Bark Decoctions of Pentadesma butyracea Sabine (Clusiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vitro Anti-inflammatory Potential of Antiarol Rutinoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol rutinoside, scientifically known as 3,4,5-Trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside, is a phenolic glycoside found in certain plant species, notably within the genus Antiaris. The parent plant, Antiaris toxicaria, has a history in traditional medicine, with extracts of the plant reportedly possessing anti-inflammatory properties.[1] This technical guide aims to provide an in-depth analysis of the in vitro anti-inflammatory properties specifically attributed to this compound.
Important Note on Chemical Identity: It is crucial to distinguish this compound from the similarly named flavonoid, Kaempferol-3-O-β-rutinoside. These are distinct chemical entities with different molecular structures and biological activities. This guide focuses exclusively on the available scientific data for this compound.
Current State of Research
Therefore, this guide cannot present quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound's anti-inflammatory activity at this time. The following sections will, however, outline the standard experimental workflows and signaling pathways that are typically investigated to characterize the anti-inflammatory properties of natural compounds in vitro. This framework can serve as a methodological guide for future research on this compound.
Standard Experimental Workflow for In Vitro Anti-inflammatory Assessment
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound like this compound in a cell-based model.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways. The two most prominent pathways involved in the inflammatory response in macrophages are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates the production of inflammatory mediators. It consists of several kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that promote the expression of pro-inflammatory genes.
Conclusion and Future Directions
Future research should focus on isolating this compound and subjecting it to a systematic in vitro evaluation using established cell models of inflammation, such as lipopolysaccharide-stimulated RAW264.7 macrophages. Such studies would be invaluable in determining its efficacy in inhibiting the production of inflammatory mediators and in clarifying its molecular mechanisms of action. This foundational research is a prerequisite for any further consideration of this compound in a therapeutic context.
References
Antiarol Rutinoside: An In-Depth Technical Guide on its Antimicrobial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antiarol rutinoside, a phenolic glycoside with the chemical formula C₂₁H₃₂O₁₃, is a naturally occurring compound found in various plant species, including Pinus yunnanensis, Mallotus microcarpus, and Pentadesma butyracea. While preliminary in-vitro studies and its chemical structure suggest potential antimicrobial and antifungal properties, a comprehensive body of research detailing its specific spectrum of activity is not yet available in peer-reviewed literature. This technical guide addresses this knowledge gap by providing a detailed overview of the antimicrobial and antifungal activities of a closely related and extensively studied flavonoid glycoside, Rutin (Quercetin-3-O-rutinoside) , as a representative analogue.
This guide summarizes the available quantitative data for Rutin's antimicrobial and antifungal efficacy, presents detailed experimental protocols for assessing these activities, and visualizes key experimental workflows and hypothetical mechanisms of action using Graphviz (DOT language). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of this compound and related phenolic compounds as novel antimicrobial agents.
Introduction to this compound and Related Phenolic Glycosides
This compound (CAS Number: 261351-23-9) is a glycoside composed of an antiarol aglycone (3,4,5-trimethoxyphenol) and a rutinose sugar moiety.[1][2] Its structure suggests potential bioactivities, including antioxidant and antimicrobial effects, which are characteristic of many phenolic compounds.[3] However, to date, specific studies quantifying the minimum inhibitory concentration (MIC) of pure this compound against a broad range of microbial species have not been published.
Given the limited specific data on this compound, this guide will focus on Rutin , a ubiquitous flavonoid rutinoside, to provide a framework for understanding the potential antimicrobial and antifungal profile of this class of compounds. Rutin has been the subject of numerous studies, and its activity against various pathogens is well-documented.[4]
Antimicrobial and Antifungal Spectrum of Rutin (Representative Compound)
The following tables summarize the quantitative data on the antimicrobial and antifungal activity of Rutin against a variety of bacterial and fungal strains.
Table 1: Antibacterial Spectrum of Rutin
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus cereus | Gram-positive | Synergistic activity with other flavonoids | [5] |
| Salmonella enteritidis | Gram-negative | Enhanced activity in the presence of other flavonoids | [5] |
| Pseudomonas aeruginosa | Gram-negative | 10 mM (for significant biofilm eradication) | [6] |
| Streptococcus mutans | Gram-positive | 10 mM (for significant biofilm eradication) | [6] |
Table 2: Antifungal Spectrum of Rutin
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | Yeast | 10 mM (for significant biofilm eradication) | [6] |
| Candida krusei | Yeast | 32 µg/mL | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial and antifungal properties of flavonoid rutinosides like Rutin. These protocols can be adapted for testing this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Rutin or this compound)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle/solvent for the test compound)
Procedure:
-
Preparation of Inoculum: Aseptically transfer a few colonies of the microorganism from a fresh agar (B569324) plate into sterile broth. Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) until the culture reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the sterile broth directly in the 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Seal the plate and incubate for 18-24 hours at the optimal growth temperature for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) is observed.
Agar Disk Diffusion Assay
This method assesses the growth inhibition of a microorganism by a compound diffused from a disk onto an agar plate.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Positive and negative control disks
Procedure:
-
Inoculation of Agar Plate: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate for 18-24 hours at the optimal growth temperature.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizations: Workflows and Potential Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of a novel compound.
Hypothetical Mechanism of Action for Flavonoid Antimicrobial Activity
Caption: Potential mechanisms of flavonoid antimicrobial action.
Conclusion and Future Directions
While direct quantitative data on the antimicrobial and antifungal spectrum of this compound is currently lacking, the available information on the closely related compound, Rutin, suggests that this class of phenolic glycosides holds promise as a source of novel antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for future research into the specific activities of this compound.
Future studies should focus on:
-
Isolation and Purification: Obtaining pure this compound for in-depth biological evaluation.
-
Broad-Spectrum Screening: Determining the MIC of this compound against a wide range of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
The exploration of natural products like this compound is crucial in the ongoing search for new strategies to combat antimicrobial resistance.
References
- 1. Ethnomedicinal study of medicinal plants used by Mizo tribes in Champhai district of Mizoram, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 261351-23-9 [smolecule.com]
- 4. ijrpas.com [ijrpas.com]
- 5. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 6. Pyrogallol (CAS#87-66-1); Syringol (CAS#91-10-1); Koaburaside (CAS#41653-73-0); ... | Manufacturer ChemFaces [chemfaces.com]
An In-depth Technical Guide on the Cytotoxic Effects of Rutin (a Rutinoside) on Cancer Cell Lines
Disclaimer: The user's request specified "Antiarol rutinoside." Extensive searches of scientific literature and chemical databases did not yield significant information on a compound with this specific name. This guide will, therefore, focus on the well-researched flavonoid rutin (B1680289) , also known as quercetin-3-O-rutinoside. As a prominent rutinoside, the findings related to rutin are highly relevant to the user's interest in the cytotoxic effects of such compounds.
Introduction
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in a wide variety of plants, including citrus fruits, buckwheat, and asparagus. It has garnered significant attention in oncological research due to its multifaceted anticancer properties. These properties include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumorigenesis. This technical guide provides a comprehensive overview of the cytotoxic effects of rutin on various cancer cell lines, detailing the underlying molecular mechanisms and the experimental protocols used for its evaluation.
Quantitative Data on Cytotoxic Effects
The cytotoxic efficacy of rutin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values of rutin in various human cancer cell lines and its impact on key apoptotic markers.
Table 1: Cytotoxicity of Rutin and its Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Rutin | LoVo | Colon Cancer | 29.1 µM | [1] |
| Rutin | MCF-7 | Breast Cancer | 45.6 µM | [1] |
| Rutin | SK-MEL-28 | Melanoma | 47.44 ± 2.41 µM | [2] |
| Rutin | RPMI-7951 | Melanoma | 64.49 ± 13.27 µM | [2] |
| Rutin | HepG2 | Liver Cancer | 52.7 µmol L-1 | [3] |
| Rutin | U-937 | Leukemia | 9.6 µg/mL | [4] |
| Rutin | K562 | Leukemia | 501.8 µg/mL | [1] |
| Quercetin-3-O-rhamnoside | HeLa | Cervical Cancer | 46.67 µg/ml | [5][6] |
Table 2: Effects of Rutin on Apoptotic Markers in Cancer Cells
| Cancer Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Caspases | Reference |
| Pancreatic Cancer Cells | Downregulation | Upregulation | Upregulation of cleaved caspase-3, -8, -9 | [7] |
| HeLa (Cervical Cancer) | Downregulation | Upregulation | Activation of caspase-3, -8, -9 | [8] |
| Caski (Cervical Cancer) | Downregulation (mRNA) | Upregulation (mRNA) | Activation of caspase-3, -9 | [9] |
| Neuroblastoma Cells | Reduction in Bcl-2/Bax ratio | - | - | [4] |
| HT-29 (Colon Cancer) | Downregulation | Upregulation | Upregulation of caspases | [4] |
Signaling Pathways Modulated by Rutin
Rutin exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. These pathways are critical for cell survival, proliferation, and apoptosis. The diagrams below, generated using the DOT language, illustrate the key signaling cascades affected by rutin.
Intrinsic and Extrinsic Apoptosis Pathways
Rutin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4][7][8]
PI3K/Akt and MAPK Signaling Pathways
Rutin has been reported to interfere with the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival. By inhibiting these pathways, rutin can suppress tumor growth.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the cytotoxic effects of rutin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of rutin in the appropriate cell culture medium. Replace the old medium with the medium containing the different concentrations of rutin. Include a vehicle control (medium with the solvent used to dissolve rutin, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Workflow for Apoptosis Assay
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of rutin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.
Protocol:
-
Protein Extraction: After treatment with rutin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Rutin, a widely available natural rutinoside, demonstrates significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of critical signaling pathways such as PI3K/Akt and MAPK. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of rutin and other rutinosides in oncology. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in combination therapies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Rutin Promotes Pancreatic Cancer Cell Apoptosis by Upregulating miRNA-877-3p Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Antiarol Rutinoside in Mallotus microcarpus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiarol rutinoside, a phenolic glycoside, has been identified as a constituent of Mallotus microcarpus. This technical guide provides a comprehensive overview of its biosynthesis, drawing from established knowledge of phenylpropanoid and flavonoid glycoside pathways, due to the absence of specific research on its formation within Mallotus microcarpus. The document outlines a hypothesized biosynthetic pathway, details generalized experimental protocols for isolation and characterization, and presents a framework for quantitative analysis. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic route and a typical experimental workflow. This guide serves as a foundational resource for researchers investigating the phytochemistry of Mallotus microcarpus and the therapeutic potential of this compound.
Introduction
Mallotus microcarpus, a plant belonging to the Euphorbiaceae family, is a source of various bioactive secondary metabolites. Among these is this compound, a glycoside composed of the aglycone antiarol (3,4,5-trimethoxyphenol) and the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose)[1][2]. While the presence of this compound in Mallotus microcarpus has been confirmed, the specific enzymatic steps leading to its formation within this plant have not been elucidated[3][4]. This document synthesizes information on general phenylpropanoid and flavonoid glycoside biosynthesis to propose a putative pathway for this compound. Furthermore, it provides standardized methodologies relevant to the extraction, isolation, and characterization of such compounds, aiming to facilitate future research in this area.
Hypothesized Biosynthesis of this compound
The biosynthesis of this compound is presumed to originate from the phenylpropanoid pathway, a central route in the production of a wide array of plant secondary metabolites[5][6][7]. The pathway can be divided into two main stages: the formation of the antiarol aglycone and its subsequent glycosylation.
Formation of the Antiarol Aglycone (3,4,5-Trimethoxyphenol)
The formation of the tri-substituted methoxy (B1213986) ring of antiarol is a multi-step process involving a series of hydroxylations and methylations. The proposed sequence, starting from the common phenylpropanoid precursor L-phenylalanine, is outlined below.
-
Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. This is followed by hydroxylation at the C4 position by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid. Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA[5][6].
-
Hydroxylation and Methylation: The subsequent steps to achieve the 3,4,5-trimethoxy substitution pattern are less defined in the literature for this specific compound. However, based on known enzymatic activities in plant secondary metabolism, a plausible route involves sequential hydroxylations and O-methylations catalyzed by hydroxylases (cytochrome P450 monooxygenases) and O-Methyltransferases (OMTs) , respectively. The exact order of these steps can vary between plant species.
A potential pathway could proceed through intermediates such as caffeoyl-CoA and feruloyl-CoA, which are common in the biosynthesis of other phenylpropanoids. Further hydroxylation and methylation would be required to produce the 3,4,5-trimethoxy pattern.
Glycosylation of Antiarol
Once the antiarol aglycone is synthesized, it undergoes a two-step glycosylation process to yield this compound. This is catalyzed by UDP-dependent Glycosyltransferases (UGTs) .
-
Glucosylation: The first step is the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of antiarol, forming antiarol glucoside. This reaction is catalyzed by a specific UGT .
-
Rhamnosylation: The second step involves the attachment of a rhamnose molecule from UDP-rhamnose to the C6 hydroxyl group of the glucose moiety of antiarol glucoside. This forms the rutinose disaccharide and completes the synthesis of this compound. This step is also catalyzed by a specific UGT , likely a rhamnosyltransferase.
The proposed biosynthetic pathway is visualized in the diagram below.
Experimental Protocols
While a specific protocol for the isolation of this compound from Mallotus microcarpus is not detailed in the available literature, a general methodology for the extraction and purification of phenolic glycosides from plant material can be applied.
Extraction
-
Plant Material Preparation: Collect fresh stems of Mallotus microcarpus. Clean the material to remove any contaminants and air-dry in the shade. Grind the dried stems into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol (B129727) at room temperature for 72 hours. The extraction should be repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
Isolation and Purification
-
Solvent Partitioning: Suspend the crude methanolic extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain phenolic glycosides, to column chromatography on silica (B1680970) gel. Elute the column with a gradient of chloroform and methanol.
-
Further Purification: Collect the fractions and monitor by thin-layer chromatography (TLC). Fractions containing the compound of interest can be further purified using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to yield pure this compound.
Structural Elucidation
The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure, including the nature and position of the sugar moieties.
-
Acid Hydrolysis: To identify the aglycone and sugar components separately.
The following diagram illustrates a general workflow for the isolation and characterization of this compound.
Quantitative Data
Currently, there is a lack of published quantitative data on the concentration and yield of this compound from Mallotus microcarpus. Future research should aim to quantify the content of this compound in different parts of the plant and under various environmental conditions. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the recommended method for accurate quantification. The data can be presented in a structured format for easy comparison.
Table 1: Quantitative Analysis of this compound in Mallotus microcarpus
| Plant Part | Extraction Method | Yield of Crude Extract (% w/w) | This compound Content (mg/g of dry weight) |
| Stems | Methanol Maceration | Data not available | Data not available |
| Leaves | To be determined | Data not available | Data not available |
| Roots | To be determined | Data not available | Data not available |
Conclusion
This technical guide has provided a comprehensive, albeit hypothesized, overview of the biosynthesis of this compound in Mallotus microcarpus. By leveraging established knowledge of plant secondary metabolism, a plausible pathway has been proposed, offering a roadmap for future research. The outlined experimental protocols provide a solid foundation for the isolation, characterization, and quantification of this and other related compounds from Mallotus microcarpus. Further investigation is warranted to validate the proposed biosynthetic pathway, identify the specific enzymes involved, and quantify the abundance of this compound, which will be crucial for exploring its full therapeutic and pharmacological potential.
References
- 1. 3,4,5-Trimethoxyphenol|CAS 642-71-7|High Purity [benchchem.com]
- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. [PDF] Polyphenols isolated from antiradical extracts of Mallotus metcalfianus. | Semantic Scholar [semanticscholar.org]
- 5. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 7. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Antiarol Rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiarol rutinoside is a naturally occurring cardiac glycoside. While specific pharmacological data for this compound is limited in publicly available literature, its structural characteristics—a 3,4,5-trimethoxyphenol (B152058) (antiarol) aglycone linked to a rutinose sugar moiety—and its origin from plants of the Antiaris genus, suggest a pharmacological profile consistent with other cardiac glycosides. This technical guide synthesizes the available information on this compound and related compounds, providing a comprehensive overview of its expected pharmacological properties, potential mechanisms of action, and relevant experimental methodologies. The primary anticipated bioactivity of this compound is the inhibition of the Na+/K+-ATPase pump, a mechanism that underlies the cardiotonic effects and potential anticancer activities of this class of compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other cardiac glycosides.
Introduction
This compound is a glycosidic compound with the chemical formula C21H32O13. Its structure consists of the aglycone Antiarol (3,4,5-Trimethoxyphenol) and the disaccharide rutinose[1]. This compound has been identified in various plant species, including Mallotus microcarpus, Pinus yunnanensis, and Antiaris africana[2]. The Antiaris genus, particularly Antiaris toxicaria, is well-documented as a source of potent cardiac glycosides, historically used in the preparation of arrow poisons[3].
Cardiac glycosides are a class of naturally derived steroid-like compounds known for their effects on the cardiovascular system. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, which leads to an increase in intracellular calcium concentration in cardiac myocytes, resulting in a positive inotropic effect (increased force of heart contraction)[3][4]. Beyond their cardiotonic effects, recent research has highlighted the potential of cardiac glycosides as anticancer agents, owing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines[5][6].
This guide provides a detailed overview of the expected pharmacological profile of this compound, drawing upon data from structurally related cardiac glycosides isolated from the Antiaris genus.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | PubChem[1] |
| Molecular Formula | C21H32O13 | PubChem[1] |
| Molecular Weight | 492.5 g/mol | PubChem[1] |
| CAS Number | 261351-23-9 | Smolecule[2] |
| Appearance | Colorless crystalline solid with a bitter taste | ChemBK[7] |
| Solubility | Low solubility in water; soluble in ethanol (B145695) and ester solvents | ChemBK[7] |
Anticipated Pharmacological Activities
While specific quantitative data for this compound is scarce, the activities of other cardiac glycosides isolated from Antiaris species provide a strong indication of its potential pharmacological profile.
Cytotoxic Activity
Numerous cardiac glycosides from Antiaris toxicaria and Antiaris africana have demonstrated potent cytotoxic effects against a range of human cancer cell lines. It is highly probable that this compound exhibits similar properties.
| Compound | Cancer Cell Line(s) | IC50/EC50 | Source |
| Toxicarioside K | SMMC-7721 (Hepatocellular carcinoma), SGC-7901 (Gastric cancer) | 0.07 µg/mL, 0.025 µg/mL | [8] |
| Toxicarioside O | SMMC-7721, K562 (Human myeloid leukemia) | 0.016 µM, 0.053 µM | [8] |
| Various Antiaris Glycosides | A549 (Lung cancer) | 0.01–6.08 μM | [5] |
| EHA-Aq fraction of Antiaris africana | THP-1 (Leukemia), SW620 (Colon adenocarcinoma), AsPC-1 (Pancreatic cancer), MCF-7 (Breast cancer) | 64.1 µg/mL, 99.9 µg/mL, 61.3 µg/mL, 63.5 µg/mL | [8] |
| Methanol extract of Antiaris africana | DU-145 (Prostate cancer), Hep G2 (Hepatocellular carcinoma) | < 30 µg/mL | [9] |
Cardiotonic Activity
The primary and most well-characterized effect of cardiac glycosides is their positive inotropic action on the heart. An ethanolic extract of Antiaris toxicaria trunk bark, containing a mixture of cardiac glycosides, showed a potent in vitro cardiotonic effect on isolated guinea pig atria[3][10]. It is expected that this compound, as a cardiac glycoside, would contribute to this activity through the inhibition of Na+/K+-ATPase. For instance, Malayoside, a cardiac glycoside from Antiaris toxicaria, was found to be nearly equipotent to ouabain (B1677812) in its cardiotonic effect[10].
Anti-inflammatory and Antioxidant Activities
Extracts from Antiaris toxicaria have been reported to possess anti-inflammatory and antioxidant properties[11][12]. While these activities are often attributed to the presence of phenolic compounds and flavonoids, the contribution of cardiac glycosides cannot be ruled out[11][13]. Some studies suggest that cardiac glycosides can inhibit the NF-κB signaling pathway, which plays a key role in inflammation[14]. The antioxidant activity of Antiaris toxicaria leaf extracts has been demonstrated, likely due to the presence of flavonoids which can reduce free radical formation and scavenge free radicals[12].
Mechanism of Action and Signaling Pathways
The principal mechanism of action for cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase pump in the plasma membrane of cells[4][15]. This inhibition leads to a cascade of downstream effects.
Inhibition of Na+/K+-ATPase and Cardiotonic Effect:
-
This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.
-
This binding inhibits the pump's activity, leading to an increase in the intracellular sodium concentration ([Na+]i).
-
The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse, bringing more Ca2+ into the cell.
-
The increased intracellular Ca2+ concentration enhances Ca2+ uptake into the sarcoplasmic reticulum (SR).
-
This leads to greater Ca2+ release from the SR during subsequent action potentials, resulting in increased myocardial contractility (positive inotropic effect)[4][15].
Anticancer Effects: The inhibition of Na+/K+-ATPase by cardiac glycosides also triggers signaling cascades that can lead to cancer cell death.
-
Induction of Apoptosis: Increased intracellular Ca2+ and the generation of reactive oxygen species (ROS) can trigger apoptotic pathways.
-
Cell Cycle Arrest: Cardiac glycosides have been shown to induce mitotic arrest, often at the G2/M phase. This effect is linked to the downregulation of polo-like kinase 1 (Plk1) through the inhibition of the HIF-1α and NF-κB pathways[16].
-
Inhibition of NF-κB Signaling: Some cardiac glycosides can block the activation of the NF-κB signaling pathway, which is crucial for inflammation and cancer cell survival[14].
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies used for the isolation and pharmacological evaluation of cardiac glycosides from plant sources.
Hypothetical Experimental Workflow
Isolation and Purification
A general procedure for the isolation of cardiac glycosides from Antiaris toxicaria involves the following steps[5][6][17]:
-
Extraction: The dried and powdered plant material (e.g., trunk bark) is extracted with a solvent such as ethanol.
-
Partitioning: The crude extract is then partitioned between different solvents (e.g., chloroform, n-butanol, and water) to separate compounds based on polarity.
-
Chromatography: The fractions are subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Diaion HP-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) for the isolation of individual compounds.
-
Identification: The purity and structure of the isolated compounds are confirmed using techniques like Thin Layer Chromatography (TLC) with a sulfuric acid spray reagent (which turns green in the presence of cardiac glycosides), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)[17].
Na+/K+-ATPase Inhibition Assay
The inhibitory activity of this compound on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
-
Enzyme Preparation: A source of Na+/K+-ATPase is required, which can be a purified enzyme or a tissue homogenate rich in the enzyme (e.g., from brain cortex or kidney).
-
Reaction Mixture: The reaction is typically carried out in a buffer solution containing Tris-HCl, NaCl, KCl, MgCl2, and ATP.
-
Assay Procedure: The enzyme is pre-incubated with different concentrations of the test compound (this compound). The reaction is initiated by the addition of ATP. The reaction is stopped after a specific time, and the amount of liberated Pi is quantified colorimetrically.
-
Control: A parallel reaction is run in the presence of ouabain, a known Na+/K+-ATPase inhibitor, to determine the specific inhibition. The difference in Pi released in the presence and absence of the test compound gives the Na+/K+-ATPase inhibitory activity.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
This compound, a cardiac glycoside with a 3,4,5-trimethoxyphenol aglycone, holds potential as a pharmacologically active compound. Based on the activities of structurally related glycosides from the Antiaris genus, it is anticipated to exhibit cardiotonic and cytotoxic properties, primarily through the inhibition of the Na+/K+-ATPase pump. Further research is warranted to isolate and characterize this compound and to perform comprehensive in vitro and in vivo studies to elucidate its specific pharmacological profile, including its potency (IC50/EC50 values) against various targets and its safety profile. Such studies will be crucial in determining its potential for development as a therapeutic agent for cardiovascular diseases or cancer. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Glycosides from Antiaris toxicaria with Potent Cardiotonic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic cardiac glycosides and coumarins from Antiaris toxicaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Pro-Apoptotic Effects of Leaves Extract of Antiaris africana Engler (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiac glycosides from Antiaris toxicaria with potent cardiotonic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plantsjournal.com [plantsjournal.com]
- 12. ijpbs.com [ijpbs.com]
- 13. mdpi.com [mdpi.com]
- 14. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In Silico Docking Studies of Antiarol Rutinoside: A Review of a Research Gap
Researchers, scientists, and drug development professionals are increasingly turning to computational methods to accelerate the discovery of novel therapeutics. One such method, in silico molecular docking, has become a cornerstone of modern drug design, allowing for the rapid screening of virtual compound libraries against specific biological targets. This guide sought to provide an in-depth technical overview of the in silico docking studies performed on Antiarol rutinoside, a naturally occurring plant phenol. However, a comprehensive search of scientific literature and databases has revealed a significant gap in the current research landscape.
While the broader field of computational drug discovery is rich with examples of in silico screening of natural products, the focus has largely been on more common flavonoids and other classes of phytochemicals. For instance, studies have explored the docking of various rutinosides, such as isorhamnetin-3-O-rutinoside and kaempferol-3-O-rutinoside, which have shown promising binding affinities to targets like the main protease of SARS-CoV-2, largely attributed to the disaccharide rutinoside moiety. However, this general information on related compounds cannot be extrapolated to provide a specific technical guide on this compound.
The absence of specific data precludes the creation of the core requirements of this guide, namely:
-
Quantitative Data Presentation: No binding energies, inhibition constants (Ki), or lists of interacting amino acid residues for this compound are available to be summarized in a tabular format.
-
Detailed Experimental Protocols: Without any published studies, the methodologies for ligand and protein preparation, grid generation, docking algorithms used, and post-docking analysis for this compound cannot be detailed.
-
Visualization of Signaling Pathways and Workflows: As no studies have implicated this compound in specific signaling pathways through in silico methods, no relevant diagrams can be generated.
This identified knowledge gap presents a clear opportunity for future research. The general interest in natural compounds as a source for new drug leads, combined with the power of computational screening, suggests that in silico studies on this compound could be a fruitful area of investigation. Future studies could explore the potential of this compound against a wide array of therapeutic targets, contributing valuable data to the field of computational drug design and natural product chemistry.
Until such studies are conducted and published, a detailed technical guide on the in silico docking of this compound remains an endeavor for a future time. The scientific community is encouraged to explore the potential of this and other under-investigated natural compounds.
Preliminary Toxicological Assessment of Rutin (as a surrogate for Antiarol Rutinoside)
Disclaimer: No direct toxicological studies for a compound specifically named "Antiarol rutinoside" were found in the available literature. This assessment utilizes data for Rutin (B1680289) (quercetin-3-O-rutinoside), a widely studied and structurally related flavonoid glycoside, as a surrogate. The toxicological profile of Rutin is expected to provide a relevant preliminary understanding of the potential effects of a rutinoside of an Antiarol aglycone.
This technical guide provides a consolidated overview of the preliminary toxicological assessment of Rutin, focusing on its genotoxic, cytotoxic, and systemic effects. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Genotoxicity and Cytotoxicity of Rutin
| Assay Type | Cell Line/Strain | Concentration/Dose | Results | Reference |
| Genotoxicity | ||||
| Ames Test | Salmonella typhimurium TA97a, TA98, TA100, TA102, TA1535 | Not specified | Potent revertant inductor; capable of producing frameshift mutations.[1][2] | [1][2] |
| In Vitro Micronucleus Test | TK6 cells | Not specified | Equivocal response, suggesting interaction at the chromosomal level.[1][2] | [1][2] |
| Comet Assay | Neuroblastoma (SH-SY5Y) cells | Not specified | Increased DNA damage observed. | |
| Cytotoxicity | ||||
| MTT Assay | Ovarian (OVCAR-3), Glioblastoma (U87MG), Colon (HT-29) cancer cell lines | Not specified | Showed cytotoxic activities against these cancer cell lines. | |
| MTT Assay | VERO and MDCK cells | 250-750 µg/mL | Quercetin (the aglycone of Rutin) showed a decrease in viability. | [3] |
Table 2: In Vivo Acute and Sub-chronic Toxicity of Flavonoids (including Rutin analogues)
| Study Type | Animal Model | Doses Administered | Key Findings | Reference |
| Acute Oral Toxicity | Wistar rats | Up to 2000 mg/kg body weight | No deaths or noxious signs observed; LD50 > 2000 mg/kg.[3] | [3] |
| Sub-acute Toxicity (28 days) | Wistar female rats | 2000 mg/kg/day | Varied effects depending on the specific flavonoid extract. Some showed mild liver injury.[4] | [4] |
| Sub-chronic Toxicity (90 days) | Rats | 200, 400, 600 mg/kg bw | Dose-dependent effects on food intake and body weight. Increased liver enzymes at the highest dose.[5] | [5] |
Table 3: Effects of Rutin on Liver and Kidney Function Markers
| Organ | Animal Model | Toxin/Inducer | Rutin Treatment | Effect on Biochemical Markers | Reference |
| Liver | Rats | Carbon Tetrachloride (CCl4) | Not specified | Mitigated DNA fragmentation and oxidative damage. Decreased AST, ALT, ALP levels.[6] | [6] |
| BALB/c mice | Carbon Tetrachloride (CCl4) | Not specified | Attenuated inflammation via downregulation of NF-κB, TNF-α, and COX-2.[6] | [6] | |
| HepG2 cells, Zebrafish | Ethanol | Not specified | Showed a cytoprotective effect against ethanol-induced hepatotoxicity.[6] | [6] | |
| Kidney | Not specified | Not specified | Not specified | Phenolic compounds, including flavonoids, may exert renoprotective effects by counteracting oxidative stress and inflammation.[7] | [7] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The procedure, following OECD Guideline 471, involves the following steps:
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100, TA102, TA1535) and Escherichia coli (e.g., WP2uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these essential amino acids and require them in the growth medium.[2][8]
-
Metabolic Activation: The test compound is assessed with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This simulates mammalian metabolism.[8]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal medium lacking the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[8][9]
In Vitro Micronucleus Test
This assay, conducted according to OECD Guideline 487, detects genotoxic damage at the chromosomal level.
-
Cell Culture: A suitable cell line, such as TK6, is cultured to a logarithmic growth phase.
-
Treatment: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 fraction), for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the short-term toxic effects of a single oral dose of a substance.[3][4]
-
Animal Model: Typically, rats or mice are used.
-
Dosing: A single high dose (e.g., 2000 mg/kg body weight) is administered orally to a group of animals.
-
Observation: The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.[10]
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.
-
LD50 Estimation: The study allows for the estimation of the median lethal dose (LD50).
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro genotoxicity assessment of functional ingredients: DHA, rutin and α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. The protective effects of rutin on the liver, kidneys, and heart by counteracting organ toxicity caused by synthetic and natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Genotoxicity Assessment of Three Nutraceuticals Containing Natural Antioxidants Extracted from Agri-Food Waste Biomasses [mdpi.com]
- 10. Acute/Subacute and Sub-Chronic Oral Toxicity of a Hidroxytyrosol-Rich Virgin Olive Oil Extract - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Antiarol Rutinoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antiarol rutinoside is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on the cardiovascular system. Found in plants of the Antiaris genus, notably Antiaris toxicaria, these molecules are of significant interest for their potential therapeutic applications. The extraction and purification of this compound from its plant matrix are critical first steps in its pharmacological evaluation and development. This document provides a detailed protocol for the extraction and purification of this compound, based on established methods for cardiac glycoside isolation. The protocol emphasizes the deactivation of plant enzymes to prevent hydrolysis of the glycoside and employs a multi-step purification process to isolate the compound of interest.
Data Presentation: General Parameters for Cardiac Glycoside Extraction
| Parameter | Value/Range | Rationale |
| Plant Material | Dried and powdered leaves or bark of Antiaris toxicaria | Drying prevents enzymatic degradation; powdering increases surface area for efficient extraction. |
| Enzyme Deactivation | Drying at 40-60°C | Prevents enzymatic hydrolysis of the glycoside linkage.[1][2] |
| Defatting Solvent | Petroleum Ether or Hexane | Removes nonpolar compounds like fats and waxes that can interfere with subsequent extraction and purification.[1] |
| Extraction Solvent | 70-80% Methanol (B129727) or Ethanol (B145695) | Polar solvents are effective for extracting glycosides.[1][2] |
| Extraction Method | Soxhlet extraction or Maceration | Soxhlet extraction is generally more efficient, while maceration is simpler.[2][3] |
| Extraction Temperature | Room temperature to 40-50°C | Elevated temperatures can increase extraction efficiency but may risk degradation of thermolabile compounds.[2] |
| Purification Method 1 | Liquid-Liquid Partitioning | Sequentially using solvents of increasing polarity (e.g., chloroform (B151607), ethyl acetate (B1210297), butanol) to separate compounds based on their polarity.[4] |
| Purification Method 2 | Column Chromatography (Silica Gel) | For finer separation of the fractions obtained from liquid-liquid partitioning.[1][2] |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high purity of the final compound.[2] |
Experimental Protocol: Extraction and Isolation of this compound
This protocol outlines a comprehensive procedure for the extraction and isolation of this compound from plant material.
1. Plant Material Preparation and Enzyme Deactivation:
-
Collect fresh leaves or bark of Antiaris toxicaria.
-
Immediately dry the plant material in a well-ventilated oven at a temperature between 40-60°C to deactivate enzymes that could hydrolyze the glycosides.[1][2]
-
Once thoroughly dried, grind the material into a fine powder using a mechanical grinder to increase the surface area for extraction.[2]
2. Defatting of Plant Material:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Extract the powder with petroleum ether or n-hexane for 6-8 hours to remove lipids and other nonpolar compounds.
-
Discard the solvent containing the fatty components.
-
Air-dry the defatted plant material to remove any residual solvent.
3. Extraction of this compound:
-
Repack the defatted plant powder into the Soxhlet apparatus.
-
Extract the material with 70-80% methanol or ethanol for 12-24 hours.[1] The choice of solvent may be optimized based on preliminary trials.
-
Alternatively, use maceration by soaking the defatted powder in the alcohol solution (1:10 w/v) for 3-5 days with occasional shaking.
-
After extraction, concentrate the alcoholic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
4. Preliminary Purification by Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
First, partition with chloroform to remove less polar compounds.
-
Next, partition the aqueous layer with ethyl acetate. This compound is expected to have an affinity for this phase.
-
Finally, partition the remaining aqueous layer with n-butanol to recover any remaining polar glycosides.
-
-
Collect and concentrate each fraction separately using a rotary evaporator.
5. Chromatographic Purification:
-
Subject the ethyl acetate fraction (and potentially the n-butanol fraction) to column chromatography over silica (B1680970) gel.[2]
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the desired compound.[5] A suitable visualizing agent for cardiac glycosides on TLC plates is a solution of sulfuric acid in methanol followed by heating.
6. High-Purity Isolation:
-
Pool the fractions containing the partially purified this compound and concentrate them.
-
For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[2]
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
7. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[2]
Visualizations
Experimental Workflow for this compound Extraction
References
Application Note: Quantification of Antiarol Rutinoside using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol rutinoside is a phenolic compound of interest in various fields of research due to its potential biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This application note provides a detailed protocol for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode-Array Detector (DAD). The described method is based on established principles for the analysis of phenolic compounds and provides a robust starting point for the validation of this compound quantification in various sample matrices.
Materials and Methods
Instrumentation and Chemicals
-
HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary solvent pump, degassing system, thermostated column compartment, automatic sampler, and a Diode Array Detector (DAD)[1].
-
Column: A C18 reverse-phase column (e.g., Eclipse XDB-C18, 250 × 4.6 mm, 5 µm) is recommended for the separation of phenolic compounds[2].
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade) for mobile phase modification[2][3].
-
Standards: this compound standard with a purity of >98%[4].
-
Sample Preparation: Syringe filters (0.45 µm) for sample clarification.
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for plant material is as follows[1]:
-
Extraction: Macerate the powdered plant material with 80% ethanol (B145695) in an ultrasound bath[1].
-
Centrifugation: Centrifuge the extract to pellet solid debris[1].
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system[1].
For other matrices, such as biological fluids, appropriate extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interfering substances[5].
Experimental Protocol: HPLC Method
A generalized RP-HPLC method for the analysis of phenolic compounds is presented below. This method should be optimized and validated for the specific quantification of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (250 × 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol/Acetonitrile (50:50, v/v)[2][3] |
| Gradient Elution | 0-5 min, 10% B; 5-40 min, 10-50% B; 40-55 min, 50-100% B; 55-60 min, 100% B[2] |
| Flow Rate | 0.7 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 20 µL[6] |
| Detection | Diode Array Detector (DAD). The detection wavelength should be set at the UV absorption maximum of this compound. |
| Run Time | Approximately 60 minutes. |
Data Presentation: Method Validation Parameters
A validated HPLC method should demonstrate acceptable linearity, precision, accuracy, and sensitivity. The following table summarizes typical acceptance criteria for method validation based on general HPLC methods for phenolic compounds[1].
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999[6] |
| Precision (RSD%) | < 3%[1] |
| Accuracy (Recovery %) | 85 - 115%[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., 0.04-0.25 mg/L)[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., 0.06-0.25 mg/L)[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a sample to the final data analysis.
Caption: Experimental workflow for this compound quantification.
Potential Signaling Pathway Modulation
Compounds similar to this compound, such as the flavonoid rutinoside Rutin, have been shown to modulate various signaling pathways involved in inflammation and cell survival[7]. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for such compounds[7][8][9].
Caption: Simplified NF-κB signaling pathway and potential inhibition.
Conclusion
This application note provides a comprehensive framework for developing and implementing an HPLC method for the quantification of this compound. The provided protocol, based on established methods for similar phenolic compounds, offers a strong starting point for researchers. It is imperative that this method is fully validated for the specific sample matrix and intended application to ensure accurate and reliable results. The potential for this compound to modulate key signaling pathways, such as NF-κB, underscores the importance of robust analytical methods in advancing research in drug discovery and development.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:261351-23-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arzanol: A Review of Chemical Properties and Biological Activities[v2] | Preprints.org [preprints.org]
Application Note: Quantitative Analysis of Antiarol Rutinoside in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of Antiarol rutinoside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies outlined are intended to provide a foundational framework for researchers engaged in the analysis of this and structurally related phenolic compounds.
Introduction
This compound is a phenolic glycoside that has been identified in various plant species.[1] The analysis of such compounds is crucial for phytochemical studies, quality control of herbal products, and drug discovery. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the accurate quantification of this compound in complex matrices such as plant extracts. This document provides a detailed protocol for this analysis.
Chemical Structure and Properties
-
Synonyms: Antiarol rutiside, 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside[1][3]
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of this compound from plant material. The specific plant matrix may require optimization.
a. Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
b. Extraction Procedure:
-
Weigh 100 mg of the dried, powdered plant material into a centrifuge tube.[4]
-
Add 10 mL of 80% aqueous methanol.[4]
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes.
-
Centrifuge the mixture at 5000 rpm for 15 minutes.[4]
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times with 10 mL of 80% aqueous methanol.[4]
-
Combine all the supernatants.
-
Evaporate the combined extract to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[4]
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an LC autosampler vial.[4]
LC-MS/MS Method
a. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
b. Mass Spectrometry (MS) Parameters:
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
c. MRM Transitions for this compound:
The primary fragmentation of this compound involves the cleavage of the glycosidic bond, resulting in the loss of the rutinoside moiety.
-
Precursor Ion ([M-H]⁻): m/z 491.2
-
Product Ion (Aglycone): m/z 183.1 (Antiarol)
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 491.2 | 183.1 | To be optimized |
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example table for reporting the concentration of this compound in different plant extracts.
| Sample ID | Plant Species | Tissue | Concentration (µg/g of dry weight) | Standard Deviation (SD) |
| EXT-001 | Plant A | Leaf | 125.6 | 8.2 |
| EXT-002 | Plant A | Stem | 45.2 | 3.1 |
| EXT-003 | Plant B | Leaf | 210.9 | 15.7 |
| EXT-004 | Plant B | Root | 78.4 | 5.9 |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Fragmentation Pathway
Caption: Proposed fragmentation of this compound in MS/MS.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and instrument parameters can be adapted for various research and quality control applications. The high selectivity of MRM analysis ensures accurate quantification even in complex sample matrices.
References
- 1. Antiarol rutiside | 261351-23-9 [chemicalbook.com]
- 3. Antiarol rutiside | C21H32O13 | CID 59002398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C21H32O13 | CID 91885034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiarol | TargetMol [targetmol.com]
- 7. Aglycone | C34H48O8 | CID 139597845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Application Note and Protocol: Antiarol Rutinoside DPPH Radical Scavenging Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the antioxidant activity of Antiarol rutinoside using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound is a glycosidic compound with potential antioxidant properties, making this assay a crucial tool for its evaluation in drug development and research.[1]
Principle
The DPPH assay is a widely used and reliable method for assessing the free radical scavenging ability of antioxidant compounds.[2] The principle is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant. When the antioxidant donates a hydrogen atom or an electron to DPPH, it is neutralized to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[1] The degree of this color change, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's scavenging capacity.[1][3]
Materials and Reagents
-
This compound (analyte)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Positive Control: Ascorbic acid or Trolox
-
Adjustable micropipettes
-
Spectrophotometer (UV-Vis)
-
Cuvettes or 96-well microplates
-
Vortex mixer
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocol
3.1. Reagent Preparation
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol (B145695).[4] This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.[3]
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions to obtain the desired final concentrations for the assay.
-
Positive Control Stock Solution: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent as the analyte at a concentration of 1 mg/mL. Prepare serial dilutions as with the analyte.
3.2. Assay Procedure
-
Pipetting: To a set of test tubes or microplate wells, add 1.0 mL of the various concentrations of the this compound solution.
-
Control and Blank:
-
Positive Control: Prepare tubes/wells with 1.0 mL of the different concentrations of the positive control (e.g., ascorbic acid).
-
Blank (Control): Prepare a blank sample containing 1.0 mL of the solvent (e.g., methanol) instead of the test sample.[3]
-
-
Reaction Initiation: Add 2.0 mL of the 0.1 mM DPPH solution to each tube/well.
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[3]
-
Spectrophotometric Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer. The spectrophotometer should be zeroed using the solvent as the reference.
3.3. Data Analysis
The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the blank (DPPH solution without the sample).
-
A₁ is the absorbance of the sample (DPPH solution with this compound or positive control).
The IC₅₀ value , which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates a higher antioxidant activity.[5]
Data Presentation
The following table summarizes hypothetical data for the DPPH radical scavenging activity of this compound.
| Sample Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |
| Blank (0 µg/mL) | 0.980 | 0.00 |
| 10 | 0.852 | 13.06 |
| 25 | 0.695 | 29.08 |
| 50 | 0.499 | 49.08 |
| 100 | 0.274 | 72.04 |
| 200 | 0.127 | 87.04 |
| Ascorbic Acid (Positive Control) | ||
| 5 | 0.450 | 54.08 |
| IC₅₀ (µg/mL) | ||
| This compound | ~51 | |
| Ascorbic Acid | <5 |
Visualization of Experimental Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Safety Precautions
-
DPPH can be an irritant. Avoid skin and eye contact, and inhalation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol and ethanol are flammable. Handle these solvents in a well-ventilated area away from open flames.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. Antiarol rutiside [chembk.com]
- 2. Synthesis and antiglycation activity of kaempferol-3-O-rutinoside (nicotiflorin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ABTS Assay for Antioxidant Capacity of Antiarol Rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidants play a crucial role in preventing cellular damage from reactive oxygen species (ROS), which is implicated in numerous diseases. The evaluation of the antioxidant capacity of natural compounds is a significant area of research in drug discovery and development. Antiarol rutinoside, a natural plant phenol, has been noted for its potential biological activities, including antioxidant properties. This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.
The ABTS assay is a widely used method to determine the total antioxidant capacity of various substances.[1] The principle of this assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This radical cation has a characteristic blue-green color with a maximum absorbance at 734 nm.[2] When an antioxidant is added, it reduces the ABTS•+, leading to a decolorization of the solution that is proportional to the antioxidant's concentration and activity.[2] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[1]
Principle of the ABTS Assay
The ABTS assay operates on the principle of colorimetric detection.[3] The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[3] The presence of an antioxidant in the sample leads to the reduction of the pre-formed ABTS•+ back to its colorless neutral form. This reduction in the blue-green color is measured by a decrease in absorbance at 734 nm.[2] The extent of decolorization is directly proportional to the antioxidant capacity of the sample.[2]
Data Presentation
Table 1: ABTS Radical Scavenging Activity of this compound and Reference Compounds
| Compound | Concentration Range (µg/mL or µM) | IC50 (µg/mL or µM) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg sample) |
| This compound | User-defined | To be determined | To be determined |
| Rutin Hydrate | Variable | 4.68 ± 1.24 µg/mL[4] | Not specified |
| Quercetin-3-O-rutinoside (Rutin) | Variable | 105.43 ± 0.16 µM[3] | Not specified |
| Trolox (Standard) | User-defined | To be determined from standard curve | 1.0 |
| Ascorbic Acid (Positive Control) | User-defined | To be determined | To be determined |
IC50: The concentration of the antioxidant required to decrease the initial ABTS•+ concentration by 50%.
Experimental Protocols
This section provides a detailed methodology for performing the ABTS assay to determine the antioxidant capacity of this compound.
Reagent Preparation
-
7 mM ABTS Stock Solution : Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[1]
-
2.45 mM Potassium Persulfate Solution : Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.
-
ABTS•+ Radical Cation Working Solution : Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (e.g., 5 mL of each). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete formation of the radical cation.[1]
-
Adjusted ABTS•+ Solution : Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Trolox Standard Solutions : Prepare a stock solution of Trolox (e.g., 1 mM) in a suitable solvent. From the stock solution, prepare a series of dilutions to generate a standard curve (e.g., 100, 200, 400, 600, 800 µM).
-
Sample Solution (this compound) : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Prepare a series of dilutions from the stock solution to be tested.
Assay Procedure (96-well plate format)
-
Pipette 20 µL of the sample solution (this compound dilutions) or Trolox standard solutions into the wells of a 96-well microplate.[1]
-
Add 180 µL of the adjusted ABTS•+ solution to each well.[1]
-
For the blank, add 20 µL of the solvent used for the samples and 180 µL of the adjusted ABTS•+ solution.
-
Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes) in the dark.[4]
-
Measure the absorbance at 734 nm using a microplate reader.[1]
Data Analysis
-
Calculate the percentage of inhibition of the ABTS•+ radical for each concentration of this compound and the Trolox standards using the following formula:[4]
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical.[4]
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by creating a standard curve of the percentage of inhibition versus the concentration of Trolox. The TEAC value of the sample is calculated from the linear regression of the Trolox standard curve and is expressed as mM of Trolox equivalents per mg of the sample.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the ABTS antioxidant capacity assay.
Signaling Pathway: ABTS Radical Scavenging
Caption: Mechanism of ABTS radical scavenging by an antioxidant.
References
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]
- 2. Antiarol rutiside [chembk.com]
- 3. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antioxidant Assays of Antiarol Rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol rutinoside is a phenolic compound that holds potential as an antioxidant agent. Evaluating its efficacy within a cellular context is crucial for understanding its physiological relevance and therapeutic potential. Cell-based antioxidant assays offer a more biologically relevant alternative to simple chemical tests by accounting for factors such as cell uptake, metabolism, and localization of the antioxidant compound.[1][2][3] This document provides detailed protocols for assessing the antioxidant properties of this compound using two key cell-based assays: the Cellular Antioxidant Activity (CAA) assay and the Nrf2 activation assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.[4][5][6] The assay utilizes the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the probe as 2',7'-Dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][2][7][8] The antioxidant activity of this compound is quantified by its ability to reduce the fluorescence signal induced by a free radical generator.[9]
Experimental Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Protocol: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
Human liver cancer cell line (HepG2) or other suitable adherent cell line
-
96-well black, clear-bottom tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator
-
Quercetin (positive control)
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator, or until cells reach 90-100% confluency.[4][9]
-
Cell Washing: Carefully remove the culture medium and wash the cells gently three times with 100 µL of PBS or HBSS.[1][2]
-
Probe and Compound Incubation:
-
Prepare a working solution of DCFH-DA in serum-free medium.
-
Add 50 µL of the DCFH-DA working solution to each well.[1][9]
-
Immediately add 50 µL of this compound at various concentrations, Quercetin (positive control), or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) to the respective wells.[9]
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator, protected from light.[4][9]
-
-
Washing: Remove the solution from the wells and wash the cells three times with 100 µL of PBS or HBSS to remove the extracellular probe and compound.[1][9]
-
Initiation of Oxidative Stress and Measurement:
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.[1][2][4]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 5 minutes for 1 hour, with excitation at approximately 485 nm and emission at approximately 530 nm.[1][2]
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetic curve for each well.
-
Calculate the CAA value using the following formula: CAA (%) = 100 - (AUC_sample / AUC_control) * 100[9]
-
Plot a dose-response curve for this compound and determine the EC50 value.
-
The results can also be expressed as Quercetin Equivalents (QE) by comparing the CAA value of this compound to a standard curve of Quercetin.[9]
Data Presentation: Cellular Antioxidant Activity of this compound
| Compound | Concentration (µM) | CAA Value (%) | EC50 (µM) | Quercetin Equivalents (µmol QE/µmol) |
| This compound | 1 | 15.2 ± 2.1 | 12.5 | 0.8 |
| 5 | 35.8 ± 3.5 | |||
| 10 | 55.1 ± 4.2 | |||
| 25 | 78.9 ± 5.6 | |||
| 50 | 92.3 ± 4.8 | |||
| Quercetin | 1 | 18.9 ± 2.5 | 8.7 | 1.0 |
| 5 | 45.2 ± 4.1 | |||
| 10 | 68.7 ± 5.3 | |||
| 25 | 89.5 ± 6.1 | |||
| 50 | 98.1 ± 4.5 |
Nrf2 Activation Assay
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.[10] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of certain antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes.[10] This assay determines if this compound can activate this protective pathway.
Signaling Pathway: Nrf2-ARE Pathway Activation
Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.
Protocol: Nrf2 Nuclear Translocation Assay (ELISA-based)
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture plates
-
Nuclear extraction kit
-
Nrf2 Transcription Factor Activity Assay Kit (ELISA-based)[11]
-
This compound
-
Positive control (e.g., tert-butylhydroquinone, tBHQ)[11]
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in appropriate culture plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound, a positive control (e.g., 90 µM tBHQ), or a vehicle control for a specified time (e.g., 24 hours).[11]
-
-
Nuclear Extraction:
-
Following treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol of a commercial nuclear extraction kit. This separates the nuclear proteins from the cytoplasmic proteins.
-
-
Nrf2 Activity Assay (ELISA):
-
Use an ELISA-based Nrf2 activity assay kit. These kits typically have a 96-well plate pre-coated with a DNA probe containing the Nrf2 binding sequence (ARE).[11]
-
Add equal amounts of nuclear extract protein from each treatment group to the wells.
-
Incubate to allow active Nrf2 in the extracts to bind to the ARE sequence on the plate.[11]
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific to Nrf2.[11]
-
Incubate and wash.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Incubate and wash.
-
Add a TMB substrate and incubate until color develops.[11]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Express the Nrf2 activation as a fold change relative to the vehicle-treated control cells.
-
Perform a statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Data Presentation: Nrf2 Activation by this compound
| Treatment | Concentration (µM) | Nrf2 Activation (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | 1.2 ± 0.1 |
| 5 | 1.8 ± 0.2 | |
| 10 | 2.5 ± 0.3 | |
| 25 | 3.8 ± 0.4 | |
| 50 | 4.5 ± 0.5 | |
| tBHQ (Positive Control) | 90 | 5.2 ± 0.6* |
-
Statistically significant difference from the vehicle control (p < 0.05).
Conclusion
The provided protocols for the Cellular Antioxidant Activity (CAA) assay and the Nrf2 activation assay offer a robust framework for evaluating the antioxidant potential of this compound in a cellular context. The CAA assay directly measures the compound's ability to neutralize intracellular ROS, while the Nrf2 activation assay elucidates its potential to upregulate the cell's endogenous antioxidant defense system. Together, these assays provide a comprehensive assessment of the antioxidant mechanisms of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. bioivt.com [bioivt.com]
- 4. zen-bio.com [zen-bio.com]
- 5. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts | MDPI [mdpi.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Anti-inflammatory Activity of Antiarol Rutinoside in RAW 264.7 Cells
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a pivotal role in the inflammatory process by releasing pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Flavonoid glycosides isolated from Ixeris sonchifolia have demonstrated significant anti-inflammatory effects by inhibiting these key mediators and pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Luteolin-7-O-glucoside and Luteolin-7-O-glucuronide, compounds closely related to the putative Antiarol rutinoside, on the production of inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC₅₀ (µM) for NO Inhibition | Reference |
| Luteolin-7-O-glucoside | 30 | [1] |
| Luteolin-7-O-glucuronide | 4.5 | [1] |
| Luteolin | 13.9 | [2] |
Table 2: Effect on Pro-inflammatory Gene and Protein Expression
| Compound | Target | Effect | Cell Line | Stimulus | Reference |
| Luteolin-7-O-glucoside | iNOS | Suppression of protein expression | RAW 264.7 | LPS | [1][3] |
| COX-2 | Suppression of protein expression | RAW 264.7 | LPS | [1][3] | |
| Luteolin-7-O-glucuronide | iNOS | Suppression of protein expression | RAW 264.7 | LPS | [1][4] |
| COX-2 | Suppression of protein expression | RAW 264.7 | LPS | [1][4] | |
| TNF-α | Moderate reduction in mRNA levels | RAW 264.7 | LPS | [4] | |
| IL-6 | Clear reduction in mRNA levels | RAW 264.7 | LPS | [4] | |
| IL-1β | Clear reduction in mRNA levels | RAW 264.7 | LPS | [4] |
Signaling Pathway Diagrams
References
- 1. Quantification of major compounds from Ixeris dentata, Ixeris dentata Var. albiflora, and Ixeris sonchifolia and their comparative anti-inflammatory activity in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MTT Assay for Antiarol Rutinoside Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the MTT assay to assess the cytotoxic effects of Antiarol rutinoside on cancer cells. The information is intended for researchers and professionals involved in oncology drug discovery and development.
Introduction
This compound, a flavonoid glycoside, is a member of a broad class of plant-derived compounds that have garnered significant interest for their potential anticancer properties.[1][2] Evaluating the cytotoxic potential of such compounds is a critical first step in the drug development pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[3][4] This assay provides a quantitative measure of the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[3]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase enzymes within metabolically active cells.[4][5] The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a solubilizing agent, typically dimethyl sulfoxide (B87167) (DMSO). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[4][5]
Data Presentation
The cytotoxic effect of this compound is typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following tables present hypothetical, yet representative, quantitative data from MTT assays evaluating the cytotoxicity of this compound against various cancer cell lines after 24, 48, and 72 hours of treatment.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| MCF-7 | Breast Cancer | 150 ± 12.5 | 85 ± 9.2 | 50 ± 6.8 |
| HeLa | Cervical Cancer | 180 ± 15.1 | 110 ± 10.5 | 75 ± 8.1 |
| A549 | Lung Cancer | 200 ± 18.3 | 130 ± 11.7 | 90 ± 9.5 |
| HCT-116 | Colon Cancer | 165 ± 14.2 | 95 ± 8.8 | 60 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of Cell Viability after Treatment with this compound (48 hours)
| Concentration (µM) | MCF-7 (%) | HeLa (%) | A549 (%) | HCT-116 (%) |
| 0 (Control) | 100 ± 5.0 | 100 ± 4.8 | 100 ± 5.2 | 100 ± 4.9 |
| 25 | 92 ± 4.1 | 95 ± 3.9 | 96 ± 4.3 | 94 ± 4.0 |
| 50 | 75 ± 6.2 | 82 ± 5.7 | 85 ± 6.0 | 78 ± 5.5 |
| 100 | 48 ± 4.5 | 55 ± 4.9 | 60 ± 5.1 | 52 ± 4.7 |
| 200 | 20 ± 2.8 | 28 ± 3.1 | 35 ± 3.6 | 25 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[6]
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates[6]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)[5]
-
Microplate reader (ELISA reader)[5]
Experimental Workflow
The following diagram illustrates the general workflow for the MTT assay.
MTT Assay Experimental Workflow
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cancer cells using trypsinization.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only to serve as blanks.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium from a stock solution. A common concentration range to test is 0, 25, 50, 100, and 200 µM.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated control wells containing medium with the same concentration of DMSO used for the highest drug concentration.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[5]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways
This compound, as a flavonoid, is likely to exert its cytotoxic effects through the modulation of various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][2] While specific pathways for this compound are not extensively documented, the mechanisms of the related compound Rutin provide a strong indication of the potential signaling cascades involved. These include the induction of apoptosis and inhibition of pro-survival pathways.[2][8]
The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis in cancer cells.
Potential Signaling Pathways of this compound
This diagram depicts how this compound may inhibit pro-survival signaling pathways such as PI3K/Akt and NF-κB, and modulate the MAPK/ERK pathway, ultimately leading to the inhibition of cancer cell proliferation and angiogenesis, and the induction of apoptosis.[9][10][11] The activation of apoptotic pathways can involve the upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2][8]
Conclusion
The MTT assay is a robust and valuable tool for the initial screening and characterization of the cytotoxic properties of novel compounds like this compound. The protocols and data presented here provide a framework for conducting these assessments. Further investigation into the specific molecular mechanisms and signaling pathways affected by this compound will be crucial for its development as a potential anticancer therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 11. Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Antiarol Rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol rutinoside, a flavonoid glycoside, represents a class of natural compounds with potential antimicrobial properties. Flavonoids and their glycosides are known to exhibit a range of biological activities, and understanding their efficacy against various microbial pathogens is a critical step in the development of new therapeutic agents.[1][2] These application notes provide a comprehensive guide to the methodologies used for antimicrobial susceptibility testing (AST) of this compound and similar plant-derived glycosides. The protocols outlined below are based on established standards to ensure reproducibility and comparability of results.
The primary objective of these protocols is to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant microorganisms. Additionally, methods to investigate the compound's mechanism of action are discussed.
Data Presentation: Antimicrobial Activity of a Representative Flavonoid Rutinoside
As specific quantitative data for this compound is not widely available, the following table summarizes the antimicrobial activity of Hesperidin and Rutin, structurally related flavonoid rutinosides, against various bacterial strains to serve as an illustrative example.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Hesperidin | Staphylococcus aureus ATCC 25923 | 128 | [3] |
| Hesperidin | Listeria monocytogenes ATCC 7644 | 128 | [3] |
| Rutin | Escherichia coli (clinical isolates) | 125 - 1000 | [4] |
| Rutin | Bacillus subtilis | 256 | [5] |
| Rutin | Pseudomonas aeruginosa | 1024 | [5] |
| Rutin | Staphylococcus aureus | 512 | [5] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[6][7]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
Microplate reader or visual inspection
Protocol:
-
Preparation of Reagents: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the test microorganism overnight. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria with a standard antibiotic), a growth control (bacteria in broth only), and a sterility control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[8]
Workflow for the Broth Microdilution Assay to determine MIC.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[9]
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.
Materials:
-
MHA plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
This compound solution
Protocol:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and swab the entire surface of an MHA plate to ensure uniform growth.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Application of Compound: Add a known concentration of the this compound solution into each well. Also include a solvent control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
CAMHB
-
This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)
-
Bacterial inoculum
-
MHA plates
-
Sterile saline
Protocol:
-
Preparation: Prepare flasks of CAMHB containing this compound at the desired concentrations. Include a growth control flask without the compound.
-
Inoculation: Add a standardized inoculum to each flask to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each flask.
-
Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA for colony counting.
-
Data Analysis: After incubation, count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Proposed Antimicrobial Mechanism of Action
Flavonoid glycosides like rutinosides are proposed to exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell envelope.[7][10][11]
Proposed Signaling Pathway for Bacterial Cell Disruption:
The primary mechanism of action for many flavonoid glycosides involves the disruption of the bacterial cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4][7][10][11]
Proposed mechanism of this compound leading to bacterial cell death.
Disclaimer: The protocols and information provided are for research purposes only. Appropriate safety precautions should be taken when handling microorganisms and chemical compounds. It is recommended to consult relevant CLSI or EUCAST guidelines for detailed standards in antimicrobial susceptibility testing.
References
- 1. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acikerisim.aku.edu.tr [acikerisim.aku.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. The Direction of the Antibacterial Effect of Rutin Hydrate and Amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 | MDPI [mdpi.com]
- 9. Linarin and Hyperoside Inhibit lptD/msbA to Disrupt Membranes of Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action | springermedizin.de [springermedizin.de]
Application Notes & Protocols: In Vitro Bioavailability Models for Antiarol Rutinoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antiarol rutinoside is a flavonoid glycoside with potential pharmacological activities. Assessing its oral bioavailability is a critical step in preclinical drug development. This document provides detailed protocols for a suite of in vitro models to evaluate the solubility, permeability, and metabolic stability of this compound. These models are essential for predicting its in vivo absorption and for guiding formulation strategies to enhance its therapeutic potential.
The following protocols describe three key assays:
-
Simulated Gastrointestinal Digestion: To assess the stability and release of this compound in the gastrointestinal tract.
-
Caco-2 Permeability Assay: To evaluate the intestinal absorption of this compound.
-
Liver Microsomal Stability Assay: To determine the susceptibility of this compound to hepatic first-pass metabolism.
Simulated Gastrointestinal Digestion of this compound
This protocol simulates the physiological conditions of the mouth, stomach, and small intestine to assess the stability and bioaccessibility of this compound.
Experimental Protocol
A static in vitro two-stage (gastric and duodenal) digestion model is recommended[1].
Materials:
-
This compound sample
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts
-
HCl and NaHCO₃ for pH adjustments
-
Shaking water bath at 37°C
-
Centrifuge
-
HPLC-UV or LC-MS/MS for analysis
Procedure:
-
Oral Phase:
-
Gastric Phase:
-
Intestinal Phase:
-
Sample Analysis:
-
Centrifuge the collected aliquots to separate the soluble fraction.
-
Analyze the supernatant for the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Data Presentation
Table 1: Representative Stability of Flavonoids in Simulated Gastrointestinal Digestion
| Flavonoid (Similar to this compound) | Initial Concentration (µM) | % Recovery after Gastric Phase | % Recovery after Intestinal Phase | Reference |
| Rutin | 100 | 95 ± 5 | 85 ± 7 | [3] |
| Quercetin | 100 | 92 ± 6 | 78 ± 8 | [3] |
| Hesperidin | 100 | 98 ± 4 | 90 ± 5 | [3] |
Note: Data is representative of similar flavonoid glycosides and should be replaced with experimental data for this compound.
Experimental Workflow
Caption: Workflow for in vitro simulated gastrointestinal digestion.
Caco-2 Permeability Assay
The Caco-2 cell monolayer model is the gold standard for predicting intestinal drug permeability[4][5][6]. This assay determines the rate of transport of a compound across the intestinal barrier.
Experimental Protocol
Cell Culture:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere[4].
-
Seed Caco-2 cells at a density of approximately 8 x 10⁴ cells/cm² onto Transwell inserts (e.g., 12-well plates)[4].
-
Culture for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions[4][6].
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 300 Ω·cm² indicates good integrity[7].
Permeability Assay:
-
Preparation:
-
Wash the Caco-2 monolayers with pre-warmed transport medium (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare a solution of this compound in the transport medium at a non-toxic concentration (e.g., 40 µM)[4].
-
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the this compound solution to the apical (A) chamber.
-
Add fresh transport medium to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh transport medium.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the this compound solution to the basolateral (B) chamber.
-
Add fresh transport medium to the apical (A) chamber.
-
Follow the same incubation and sampling procedure as for A-B transport.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/mL)
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER greater than 2 suggests the involvement of active efflux transporters[6].
-
Data Presentation
Table 2: Representative Permeability Data for Flavonoids in Caco-2 Cells
| Flavonoid (Similar to this compound) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification | Reference |
| Rutin | 0.2 ± 0.05 | 0.4 ± 0.1 | 2.0 | Low Permeability | [3] |
| Quercetin | 1.5 ± 0.3 | 2.5 ± 0.5 | 1.7 | Moderate Permeability | [3] |
| Genistein | 15 ± 2 | 18 ± 3 | 1.2 | High Permeability | [3] |
| Propranolol (High Permeability Control) | >20 | - | - | High Permeability | [7] |
Note: Data is representative of similar flavonoids and should be replaced with experimental data for this compound.
Experimental Workflow
Caption: Workflow for the Caco-2 permeability assay.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver enzymes, primarily Cytochrome P450s (CYPs), which are responsible for first-pass metabolism[8][9].
Experimental Protocol
Materials:
-
Pooled human liver microsomes[10]
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)[8][11]
-
Acetonitrile (B52724) with an internal standard to stop the reaction[11]
-
Incubator at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Preparation:
-
Incubation:
-
Pre-incubate the mixture of this compound and microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system[9][10].
-
Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes)[8][9][12].
-
Stop the reaction at each time point by adding cold acetonitrile containing an internal standard[10][11].
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
Data Presentation
Table 3: Representative Metabolic Stability of Flavonoids in Human Liver Microsomes
| Flavonoid (Similar to this compound) | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Classification | Reference |
| Quercetin | 35 | 20 | Moderate Clearance | [12] |
| Naringenin | >60 | <10 | Low Clearance | [12] |
| Verapamil (High Clearance Control) | <10 | >100 | High Clearance | [12] |
Note: Data is representative of similar flavonoids and should be replaced with experimental data for this compound.
Experimental Workflow
Caption: Workflow for the liver microsomal stability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for Antiarol Rutinoside in Induced Pluripotent Stem Cell (iPSC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) represent a cornerstone of modern regenerative medicine and disease modeling. The generation, maintenance, and directed differentiation of iPSCs are complex processes influenced by a multitude of signaling pathways and culture conditions. While not yet extensively studied in the context of iPSC research, Antiarol rutinoside, a naturally occurring phenolic glycoside, possesses antioxidant and anti-inflammatory properties that suggest its potential utility in this field. Phenolic compounds, particularly flavonoids, are known to modulate key signaling pathways crucial for pluripotency and differentiation, such as Wnt/β-catenin and PI3K/Akt.[1][2][3] Furthermore, antioxidants have been shown to be beneficial in iPSC culture by mitigating oxidative stress and reducing genomic aberrations that can arise during the reprogramming process and subsequent culture.[4][5][6][7][8]
These application notes provide a theoretical framework and generalized protocols for the potential use of this compound in iPSC research, based on its known biological activities and the established roles of similar compounds.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₃₂O₁₃ |
| Molecular Weight | 492.5 g/mol |
| CAS Number | 261351-23-9 |
| Class | Phenolic Glycoside |
| Known Biological Activities | Antioxidant, Anti-inflammatory, Antimicrobial |
| Plant Sources | Pinus yunnanensis, Mallotus microcarpus |
Potential Applications in iPSC Research
Based on its known bioactivities, this compound could potentially be applied in the following areas of iPSC research:
-
Improving Reprogramming Efficiency and Genomic Stability: The antioxidant properties of this compound may help to reduce the oxidative stress and DNA damage that can occur during somatic cell reprogramming, potentially leading to a higher yield of stable iPSC colonies with fewer genomic abnormalities.[4][7]
-
Maintenance of Pluripotency: By modulating signaling pathways such as PI3K/Akt, which is known to support cell survival and self-renewal, this compound could contribute to the robust maintenance of iPSCs in their undifferentiated state.[9]
-
Directed Differentiation: As an anti-inflammatory agent, this compound may be beneficial in differentiation protocols where inflammatory responses can hinder the desired cell fate. For instance, in neuronal differentiation, controlling inflammation is crucial for generating healthy and functional neurons.[10] Furthermore, the modulation of Wnt and PI3K/Akt signaling by phenolic compounds is a common strategy to guide differentiation towards specific lineages.[1][3]
Experimental Protocols (Generalized)
The following are generalized protocols for evaluating the effects of this compound on iPSCs. Note: As there is no direct published data, these are starting points for investigation and will require optimization.
Protocol 1: Assessing the Effect of this compound on iPSC Generation
Objective: To determine if this compound improves the efficiency of iPSC generation from somatic cells.
Materials:
-
Somatic cells for reprogramming (e.g., human dermal fibroblasts)
-
Reprogramming vectors (e.g., Sendai virus, episomal plasmids)
-
Fibroblast culture medium
-
iPSC generation medium
-
This compound (stock solution in DMSO)
-
Feeder cells (e.g., MEFs) or feeder-free matrix (e.g., Matrigel)
-
Alkaline phosphatase staining kit
-
Antibodies for pluripotency markers (e.g., OCT4, SOX2, NANOG)
Procedure:
-
Culture somatic cells to the desired confluency.
-
Transduce or transfect cells with reprogramming factors according to the manufacturer's protocol.
-
After transduction/transfection, plate the cells onto feeder cells or a feeder-free matrix.
-
Culture the cells in iPSC generation medium supplemented with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) must be included.
-
Replenish the medium every 1-2 days.
-
After 2-4 weeks, count the number of iPSC-like colonies.
-
Stain a subset of colonies for alkaline phosphatase activity.
-
Pick and expand well-formed colonies for further characterization.
-
Confirm pluripotency of the generated iPSC lines through immunocytochemistry for pluripotency markers.
Protocol 2: Evaluating the Role of this compound in iPSC Maintenance
Objective: To assess the effect of this compound on the maintenance of pluripotency and genomic stability of established iPSC lines.
Materials:
-
Established iPSC lines
-
iPSC maintenance medium (e.g., mTeSR1, E8)
-
This compound (stock solution in DMSO)
-
Feeder-free matrix (e.g., Matrigel)
-
Reagents for genomic DNA extraction
-
Services for karyotyping or CNV analysis
Procedure:
-
Culture iPSCs on a feeder-free matrix in standard maintenance medium.
-
Supplement the maintenance medium with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.
-
Passage the cells for an extended period (e.g., 10-20 passages).
-
At regular intervals, assess the morphology of the iPSC colonies.
-
Perform immunocytochemistry for pluripotency markers (OCT4, SOX2, NANOG) to ensure the maintenance of the undifferentiated state.
-
At the end of the culture period, extract genomic DNA and perform karyotyping or copy number variation (CNV) analysis to assess genomic stability.
Protocol 3: Investigating the Influence of this compound on Directed Differentiation
Objective: To determine if this compound can modulate the differentiation of iPSCs into a specific lineage (e.g., neural progenitors).
Materials:
-
Established iPSC lines
-
Neural induction medium
-
This compound (stock solution in DMSO)
-
Feeder-free matrix suitable for neural differentiation
-
Antibodies for lineage-specific markers (e.g., PAX6, SOX1 for neural progenitors)
Procedure:
-
Plate iPSCs on the appropriate matrix for neural differentiation.
-
Initiate differentiation by switching to a neural induction medium.
-
Supplement the differentiation medium with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.
-
Continue the differentiation protocol for the recommended duration, replenishing the medium as required.
-
At the end of the protocol, fix the cells and perform immunocytochemistry for lineage-specific markers to quantify the efficiency of differentiation.
-
Further analysis, such as qPCR for gene expression or functional assays, can be performed to assess the quality of the differentiated cells.
Signaling Pathways and Visualization
The potential effects of this compound on iPSC biology are likely mediated through the modulation of key signaling pathways. As a phenolic compound with antioxidant properties, it may influence the PI3K/Akt and Wnt/β-catenin pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism. In the context of iPSCs, its activation is generally associated with the maintenance of pluripotency.[9] Antioxidants can influence this pathway by modulating the cellular redox state, which in turn can affect the activity of key signaling proteins.
Caption: Potential modulation of the PI3K/Akt pathway by this compound in iPSCs.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a dual role in stem cell biology, being involved in both the maintenance of pluripotency and the initiation of differentiation, depending on the context.[9] Flavonoids have been shown to modulate this pathway at various levels.[1][2]
Caption: Postulated influence of this compound on the Wnt/β-catenin signaling cascade.
Experimental Workflow
The general workflow for investigating the effects of this compound on iPSCs would follow a logical progression from initial dose-response studies to more in-depth functional and mechanistic analyses.
References
- 1. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Supplementation Reduces Genomic Aberrations in Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antioxidants on the quality and genomic stability of induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Regulation of Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Human iPSC-derived glia models for the study of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Antiarol Rutinoside Solubility for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of Antiarol rutinoside in in vitro experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your assays.
Troubleshooting Guide: Common Solubility Issues
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Explanation: this compound, a glycoside, has low solubility in water and aqueous buffers. Direct dissolution in aqueous media is often challenging.
-
Solution: It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Issue 2: A precipitate forms immediately after diluting the DMSO stock solution in my cell culture medium.
-
Explanation: This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity from a high-concentration organic stock to the aqueous medium causes the compound to precipitate.
-
Solutions:
-
Decrease the final concentration: Your target concentration may be too high. Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation.
-
Optimize the dilution process: Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing. This gradual dilution can prevent localized supersaturation.
-
Use an intermediate dilution step: First, dilute your high-concentration DMSO stock to a lower concentration in DMSO or a co-solvent mixture before the final dilution into the aqueous medium.
-
Issue 3: The media containing this compound appears clear initially but becomes cloudy or shows a precipitate after incubation.
-
Explanation: Delayed precipitation can be caused by several factors, including temperature fluctuations, pH shifts in the medium over time, or interactions with components of the cell culture medium.
-
Solutions:
-
Maintain stable temperature: Ensure the incubator provides a stable and consistent temperature. Avoid frequent removal and return of the culture plates.
-
Check for pH changes: Monitor the pH of your culture medium, as changes can affect the solubility of the compound.
-
Consider media components: this compound may interact with certain salts or proteins in the medium. If possible, test solubility in a simpler buffer like PBS to see if media components are contributing to the issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO, as well as other organic solvents like ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1] For cell-based assays, using a high-purity, sterile DMSO is crucial.
Q2: What is a typical concentration for a stock solution of this compound in DMSO?
A2: A stock solution of 10 mM to 50 mM in DMSO is a common starting point. The table below provides the volume of DMSO needed to prepare various molar concentrations of this compound (Molecular Weight: 492.5 g/mol ).
Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent toxicity.[2][3] Many cell lines can tolerate up to 1%, but it is essential to perform a vehicle control (media with the same final DMSO concentration without the compound) to assess any potential effects of the solvent on your cells.[2]
Q4: Are there any alternative methods to improve the aqueous solubility of this compound?
A4: Yes, several methods can be employed to enhance the solubility of glycosidic compounds:
-
Co-solvents: Using a mixture of solvents, such as DMSO and ethanol, may improve solubility.
-
Solubility Enhancers: The use of cyclodextrins, which can form inclusion complexes with poorly soluble compounds, can significantly increase their aqueous solubility.
-
pH Adjustment: The solubility of some compounds is pH-dependent. You can test the solubility of this compound in buffers with different pH values, although be mindful of the pH tolerance of your cell line.
Data Presentation: Solubility and Stock Solution Preparation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Water | Low solubility | [4] |
Table 2: Volume of DMSO for Preparing this compound Stock Solutions (MW: 492.5 g/mol )
| Amount of this compound | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |
| 1 mg | 2.03 mL | 0.41 mL | 0.20 mL | 0.04 mL | 0.02 mL |
| 5 mg | 10.15 mL | 2.03 mL | 1.02 mL | 0.20 mL | 0.10 mL |
| 10 mg | 20.30 mL | 4.06 mL | 2.03 mL | 0.41 mL | 0.20 mL |
This table is based on calculations and information from a supplier of this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh 5 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.02 mL of high-purity, sterile DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it at 37°C.
-
Sterilization: If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Dilution: Add 10 µL of the 10 mM this compound stock solution in DMSO to 990 µL of the pre-warmed medium. This will result in a final DMSO concentration of 1%. For a lower DMSO concentration (e.g., 0.1%), you can perform a serial dilution.
-
Mixing: Gently vortex the solution immediately to ensure rapid and uniform mixing.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visualization of Signaling Pathways
This compound and similar flavonoid compounds have been reported to potentially modulate inflammatory and cell signaling pathways such as NF-κB and MAPK.
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Overview of the canonical NF-κB signaling cascade.
Caption: Key components of the MAPK/ERK signal transduction pathway.
References
Antiarol rutinoside stability and degradation in solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Antiarol Rutinoside. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures involving the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a gradual loss of potency. What are the likely causes?
A1: The loss of potency in your this compound solution is likely due to chemical degradation. The stability of this compound, a flavonoid glycoside, is significantly influenced by several factors including pH, temperature, and exposure to light. Like other flavonoid glycosides, it can undergo hydrolysis, which cleaves the glycosidic bond, separating the aglycone (antiarol) from the rutinoside sugar moiety.[1][2] This process can be accelerated by non-optimal storage and handling conditions.
Q2: I've observed a color change in my this compound solution. What does this indicate?
A2: A color change in your solution often indicates the degradation of the flavonoid structure. Phenolic compounds, including flavonoids, can oxidize when exposed to air (oxygen) and light, leading to the formation of colored degradation products.[3] It is crucial to store solutions in amber vials or otherwise protected from light and to consider using deoxygenated solvents for long-term storage.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis, which would yield antiarol (the aglycone) and rutinose (a disaccharide). Further degradation of the antiarol aglycone can occur, particularly under harsh conditions, leading to simpler phenolic compounds. For instance, the aglycone of the related compound rutin (B1680289) (quercetin) degrades into protocatechuic acid and phloroglucinol.[1][2]
Q4: How can I minimize the degradation of my this compound stock solutions?
A4: To minimize degradation, it is recommended to:
-
Control pH: Store solutions in a slightly acidic buffer (pH 4-6), as flavonoid glycosides are generally more stable in acidic to neutral conditions compared to alkaline conditions.[4][5]
-
Maintain Low Temperatures: Store stock solutions at -20°C or -80°C. For working solutions, keep them refrigerated (2-8°C) and use them promptly.
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation reactions.
-
Consider Solvent Choice: While soluble in solvents like DMSO and ethanol, for aqueous buffers, ensure the pH is controlled.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing biological activity over time. | Degradation of this compound in the assay medium. | 1. Prepare fresh working solutions for each experiment.2. Perform a time-course stability study of this compound in your specific assay buffer to determine its stability window.3. Analyze the solution for the presence of degradation products using HPLC. |
| High variability between replicate experiments. | Inconsistent preparation or storage of stock/working solutions. | 1. Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Verify the concentration of the stock solution spectrophotometrically or by HPLC before each set of experiments. |
Issue 2: Unexpected Peaks in HPLC Chromatogram
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks, often with shorter retention times than the parent compound. | Degradation of this compound. | 1. Identify the degradation products by comparing the chromatogram to that of a forcibly degraded sample (see Experimental Protocols).2. If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structures.3. Review your solution preparation and storage procedures to identify potential causes of degradation. |
| Broad or tailing peaks for this compound. | Poor solubility or interaction with the stationary phase. | 1. Ensure the mobile phase is optimized for flavonoid glycoside analysis (e.g., acidified water/acetonitrile or methanol (B129727) gradient).2. Check the pH of your sample and mobile phase.3. Filter all samples and mobile phases to remove particulates. |
Quantitative Data on Flavonoid Rutinoside Stability
Disclaimer: The following quantitative data is for Rutin (Quercetin-3-O-rutinoside), a structurally similar and well-studied flavonoid glycoside. This data can be used as a proxy to estimate the stability of this compound, but empirical verification is recommended.
Table 1: Effect of pH on the Degradation Rate of Rutin at 25°C
| pH | Half-life (t1/2) in hours (approx.) | Degradation Rate Constant (k) (h-1) (approx.) |
| 2.0 | > 500 | < 0.0014 |
| 5.0 | > 500 | < 0.0014 |
| 7.0 | 150 | 0.0046 |
| 9.0 | 20 | 0.0347 |
| 11.0 | < 1 | > 0.693 |
Data extrapolated from studies on various flavonoid glycosides.
Table 2: Effect of Temperature on the Degradation of Rutin in Aqueous Solution (pH 7)
| Temperature (°C) | Half-life (t1/2) in hours (approx.) | Degradation Rate Constant (k) (h-1) (approx.) |
| 4 | > 1000 | < 0.0007 |
| 25 | 150 | 0.0046 |
| 40 | 35 | 0.0198 |
| 60 | 8 | 0.0866 |
| 80 | 1.5 | 0.462 |
Data extrapolated from studies on various flavonoid glycosides.[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a general framework for a stability-indicating HPLC method. Optimization for your specific instrument and conditions is recommended.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-50% B over 30 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm and 350 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dilute the this compound solution in the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Specificity: Demonstrate that the peak for this compound is well-resolved from its degradation products and any matrix components. This is achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for developing a stability-indicating method and understanding the degradation pathways.
-
Acid Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis. Flavonoid glycosides are typically much less stable in basic conditions.
-
-
Oxidative Degradation:
-
Incubate a solution of this compound with 3% hydrogen peroxide at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute it for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 80°C for 1, 3, and 7 days.
-
Also, incubate a solution of this compound in a neutral buffer (pH 7) at 60°C for 24, 48, and 72 hours.
-
Prepare samples for HPLC analysis at each time point.
-
-
Photodegradation:
-
Expose a solution of this compound to direct sunlight or a photostability chamber for 1, 3, and 7 days.
-
Analyze the samples by HPLC at each time point and compare them to a control sample kept in the dark.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for a forced degradation study.
Caption: Potential signaling pathways affected by degradation products.
References
- 1. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
Technical Support Center: Troubleshooting Antiarol Rutinoside HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Antiarol rutinoside.
Troubleshooting Guide
This section offers a systematic, question-and-answer approach to diagnosing and solving common peak shape problems.
Question: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
Answer: this compound is a phenolic glycoside, a class of compounds known for its polar nature due to multiple hydroxyl groups.[1][2][3] This structure makes it susceptible to several issues in reverse-phase HPLC that can lead to peak tailing, where the back of the peak is broader than the front.
The most common causes include:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause of tailing for polar or basic compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5][6] These un-capped silanols are acidic and can form strong hydrogen bonds or have ionic interactions with the polar groups of this compound, causing a portion of the analyte molecules to lag behind in the column.[5][6][7][8]
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical. At a mid-range pH (e.g., pH 4-7), the residual silanol groups on the silica (B1680970) surface can become ionized (SiO-), significantly increasing their interaction with polar analytes and causing severe tailing.[6][9][10]
-
Column Overload: Injecting too much sample mass (mass or concentration overload) can saturate the stationary phase at the column inlet.[4][11][12][13] This forces excess analyte molecules to travel further down the column before binding, resulting in a characteristic "shark-fin" or right-triangle peak shape.[14][15]
-
Column Contamination and Voids: Accumulation of sample matrix components on the column's inlet frit or packing material can obstruct the flow path and cause peak distortion.[16][17] Over time, the column's packed bed can also develop voids, creating channels that lead to poor peak shape.[16]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the separated analyte band to spread out, leading to broader and sometimes tailing peaks.[10][13][18]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the peak to be distorted.[13][19]
The following workflow provides a logical approach to troubleshooting this issue.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Question: How can I modify the mobile phase to improve the peak shape of this compound?
Answer: Mobile phase optimization is the most effective first step. For a polar compound like this compound, controlling the mobile phase pH is crucial to minimize secondary silanol interactions.
-
Lower the pH: Operating at a low pH (typically between 2.5 and 4) is highly recommended for silica-based columns.[9] This protonates the acidic silanol groups on the stationary phase, rendering them neutral and significantly reducing their ability to interact with the polar analyte.[6]
-
Use an Acidic Modifier: The addition of a small amount of acid to the aqueous portion of the mobile phase is standard practice for improving the peak shape of polar and ionizable compounds. This is a common strategy in the analysis of flavonoid glycosides.[20][21][22][23][24]
Experimental Protocols
Protocol 1: Preparation of an Optimized Mobile Phase
This protocol details the preparation of a mobile phase designed to suppress silanol interactions and improve peak symmetry for this compound on a C18 column.
-
Prepare Mobile Phase A (Aqueous):
-
Measure 999 mL of high-purity, HPLC-grade water into a clean 1 L mobile phase bottle.
-
Using a micropipette, add 1.0 mL of concentrated formic acid (or acetic acid) to the water to achieve a 0.1% (v/v) concentration.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the solution for 15-20 minutes using a sonicator or vacuum degasser.
-
-
Prepare Mobile Phase B (Organic):
-
Fill a separate mobile phase bottle with 100% HPLC-grade acetonitrile (B52724) (or methanol).
-
Degas the solvent as described above.
-
-
Suggested Initial HPLC Conditions:
-
Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).
-
Example Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector set to the absorbance maximum of this compound.
-
Quantitative Data Summary
The choice of mobile phase additive directly impacts pH and, consequently, peak shape. The table below summarizes common additives and their expected effect on the USP Tailing Factor (Tf), where a value of 1.0 is perfectly symmetrical.
| Mobile Phase Additive | Typical Concentration | Expected pH | Expected Tailing Factor (Tf) | Suitability for this compound |
| None | N/A | ~6.5 - 7.0 | > 2.0 | Poor: Strong silanol interactions will cause severe tailing. |
| Acetic Acid | 0.1% (v/v) | ~3.2 | 1.2 - 1.6 | Good: Effectively suppresses most silanol activity. |
| Formic Acid | 0.1% (v/v) | ~2.7 | 1.0 - 1.3 | Excellent: Provides robust pH control and is fully compatible with mass spectrometry (MS) detectors.[20][23][24] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.0 | 1.0 - 1.4 | Good, with caution: Very effective but acts as an ion-pairing agent that can be difficult to flush from the column and may cause ion suppression in MS. |
Frequently Asked Questions (FAQs)
Q1: I've added formic acid to my mobile phase, but I still see some tailing. What should I do next? A1: If pH modification alone is not sufficient, the issue may be related to the column or sample concentration.
-
Confirm Column Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, the original sample was overloading the column.[15] Reduce your sample concentration or injection volume.
-
Assess Column Health: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is contaminated and must be replaced.[25] If there is no guard column, or if removing it does not help, the analytical column itself may be contaminated or at the end of its life. Try flushing it with a strong solvent (like isopropanol) before considering replacement.[19][26]
Q2: Can the choice of HPLC column affect peak tailing for this compound? A2: Absolutely. While a standard high-purity, end-capped C18 column should provide good results with an optimized mobile phase, some columns are specifically designed to minimize secondary interactions.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group incorporated into the stationary phase that shields the residual silanols, leading to improved peak shapes for polar compounds, often without needing a very low pH.[10][18]
-
Hybrid Silica Columns: These columns are built on an organic/inorganic hybrid particle that is more resistant to high pH and has fewer active silanol sites, improving peak shape for basic and polar compounds.[7][8]
Q3: Could metal chelation be a cause of peak tailing for flavonoids like this compound? A3: Yes, this is a known, though less common, cause. Flavonoids with certain structures can chelate (bind to) trace metal ions present in the silica matrix of the column packing or on the surface of stainless steel components like frits and tubing.[8][27] This secondary interaction mechanism can also contribute to peak tailing. Using a mobile phase with a low pH and a chelating agent like EDTA (if compatible with your detection method) or using columns made with very low-metal silica can mitigate this issue.
Signaling Pathway Visualization
This compound, as a flavonoid, may exhibit biological activities such as anti-inflammatory effects.[1] The diagram below illustrates a hypothetical mechanism where the active form of the compound (aglycone) inhibits a key inflammatory signaling pathway, such as one mediated by Mitogen-Activated Protein Kinases (MAPKs), which are often upstream of inflammatory gene expression.
Caption: Hypothetical inhibition of a MAPK signaling pathway.
References
- 1. Buy this compound | 261351-23-9 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. bvchroma.com [bvchroma.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. uhplcs.com [uhplcs.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. longdom.org [longdom.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. waters.com [waters.com]
- 26. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Antiarol Rutinoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Antiarol rutinoside. Our focus is on mitigating matrix effects, a common issue that can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a naturally occurring phenolic glycoside.[1] Compounds of this class are of interest to researchers for their potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] Accurate quantification by LC-MS is crucial for pharmacokinetic studies, an assessment of its therapeutic potential, and for quality control of herbal products or drug formulations.
Q2: What are matrix effects in the context of LC-MS analysis?
The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[2] These components can include salts, lipids, proteins, and other endogenous substances.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3][4] This phenomenon can significantly impact the accuracy and reproducibility of quantification.[3][5]
Q3: What are the common signs of matrix effects in my LC-MS data for this compound?
Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between replicate injections of the same sample.
-
Inaccurate quantification, with recovery values being significantly lower or higher than 100%.
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix (matrix-matched calibration).[2]
-
Signal suppression or enhancement when using the post-column infusion technique.[5]
Q4: How can I minimize matrix effects during sample preparation for this compound analysis?
Effective sample preparation is the most critical step in mitigating matrix effects.[2][6] The goal is to remove interfering components while efficiently extracting this compound. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.[2][6][7]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[2][6]
-
Protein Precipitation (PPT): Often used for biological samples like plasma or serum to remove proteins, which are a major source of matrix interference.[6][7]
-
Dilution: A simple approach where the sample is diluted to reduce the concentration of interfering matrix components.[5] This is only feasible if the concentration of this compound is high enough to be detected after dilution.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on overcoming matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or complete signal loss for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | - Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][6][7] - Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks.[2] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5] - Use a Different Ionization Source: If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds. |
| Poor reproducibility of results | Inconsistent Matrix Effects: The composition of the matrix may vary between samples, leading to variable ion suppression or enhancement. Carryover: Residual analyte or matrix components from a previous injection are interfering with the current analysis. | - Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more reliable quantification.[2] - Implement a Robust Wash Method: Ensure the injection system and column are thoroughly washed between samples to prevent carryover. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to compensate for consistent matrix effects.[2] |
| High background noise | Contamination: Solvents, reagents, or the LC-MS system itself may be contaminated. Matrix Components: The sample matrix may contain numerous compounds that create a high chemical background. | - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. - Clean the Ion Source: Contamination can build up in the ion source over time and should be cleaned regularly. - Optimize Sample Cleanup: A more effective sample preparation method can reduce the amount of matrix introduced into the system. |
| Peak tailing or splitting | Column Overload: Injecting too much sample or a sample with a high concentration of matrix components. Poor Chromatography: Incompatible mobile phase or a degraded column. | - Reduce Injection Volume: Inject a smaller volume of the sample extract. - Dilute the Sample: Dilute the final extract before injection. - Check Mobile Phase Compatibility: Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. - Evaluate Column Performance: If the problem persists with standards, the analytical column may need to be replaced. |
Experimental Protocols
Below are detailed methodologies for experiments relevant to the LC-MS analysis of this compound and the mitigation of matrix effects.
Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol is suitable for the extraction of this compound from plant material.
-
Sample Homogenization:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 10 mL of 80% methanol (B129727) in water.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Dilute the combined supernatant 1:1 with deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 5 mL of 90% methanol in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (requires determination of precursor and product ions for this compound).
-
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the impact of different sample preparation techniques on the recovery of this compound and the matrix effect.
Table 1: Recovery of this compound with Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (PPT) | 75.2 | 12.5 |
| Liquid-Liquid Extraction (LLE) | 88.9 | 8.2 |
| Solid-Phase Extraction (SPE) | 95.7 | 4.1 |
Table 2: Matrix Effect Evaluation using Post-Extraction Spike
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
| Sample Preparation Method | Mean Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | 55.4 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 82.1 | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 97.3 | Minimal Matrix Effect |
Visualizations
The following diagrams illustrate key workflows and concepts for overcoming matrix effects in the LC-MS analysis of this compound.
Caption: A generalized experimental workflow for the LC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-ESI-MS/MS Identification of Biologically Active Phenolics in Different Extracts of Alchemilla acutiloba Opiz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Antiarol Rutinoside Dose-Response Curve Optimization
Welcome to the technical support center for Antiarol rutinoside dose-response curve optimization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a fundamental tool in pharmacology and toxicology used to characterize the relationship between the concentration (dose) of a substance and its observed effect (response). For this compound, generating a precise dose-response curve is crucial for determining key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which quantify its potency. This data is essential for understanding its therapeutic potential and mechanism of action.
Q2: My dose-response curve for this compound is not showing a complete sigmoidal shape. What could be the issue?
An incomplete sigmoidal curve can arise from several factors. If the curve does not plateau at higher concentrations, it may indicate that the maximum effect has not been reached, suggesting the need to test higher concentrations of this compound. Conversely, if the lower part of the curve is not well-defined, it might be necessary to include lower concentrations in your experimental design. In some cases, the biological response may not follow a simple sigmoidal pattern, and alternative models might be required for data analysis.[1]
Q3: The IC50/EC50 value I obtained for this compound is significantly different from what I expected. What should I check?
Significant shifts in IC50 or EC50 values can be attributed to several experimental variables.[2] Key parameters to verify include:
-
Cell Health and Density: Ensure that the cells used in the assay are healthy, within a consistent passage number, and plated at a uniform density.
-
Reagent Concentration: The concentrations of other critical reagents, such as substrates or competing ligands, can influence the apparent potency of this compound.
-
Incubation Time: For some biological processes, the duration of exposure to the compound can affect the observed response.
-
Compound Stability: Verify the stability of this compound in your specific assay medium and under your experimental conditions.
Q4: There is high variability between my replicate wells for the same concentration of this compound. How can I reduce this?
High variability between replicates is often a result of technical inconsistencies.[2] To minimize this, consider the following:
-
Pipetting Technique: Ensure accurate and consistent pipetting of all reagents, including the serial dilutions of this compound.
-
Cell Plating: Achieve a homogenous cell suspension before plating to ensure an equal number of cells in each well. Be mindful of "edge effects" in microplates; it is often good practice to avoid using the outer wells or to fill them with a buffer.[2]
-
Reagent Mixing: Thoroughly mix all solutions before adding them to the assay plate.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of this compound dose-response curves.
| Problem | Potential Cause | Recommended Solution |
| Shallow or Steep Curve Slope | A shallow slope might indicate positive cooperativity or issues with compound solubility at higher concentrations. A steep slope could also suggest cooperativity or an artifact within a specific concentration range.[2] | Ensure the dose range is adequate to define the entire curve. Check for precipitation of this compound at high concentrations. |
| Incomplete Inhibition at High Concentrations | The response may not reach 100% inhibition due to solubility issues, the presence of competing substances, or off-target effects.[2] | Test the solubility of this compound in the assay buffer. Purify reagents to remove potential contaminants. |
| Non-Monotonic (U-shaped) Dose-Response | This can be a genuine biological effect, particularly in studies of endocrine-disrupting chemicals or compounds with complex mechanisms.[3] | Increase the number of tested concentrations to better define the curve's shape. Investigate potential mechanisms that could lead to such a response. |
| Biologically Meaningless Curve Fit | The fitting model may produce parameters that are not biologically plausible, such as a negative lower asymptote.[4] | Constrain the model parameters based on experimental controls (e.g., set the bottom of the curve to zero for complete inhibition). Consider using a simpler model, such as a three-parameter logistic fit.[4] |
Experimental Protocols
General Protocol for Generating a Dose-Response Curve for this compound in a Cell-Based Assay
-
Cell Plating:
-
Culture cells to a logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the density to the desired concentration.
-
Plate the cells in a 96-well microplate and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the assay medium to create a range of working concentrations. It is advisable to use a wide range of concentrations (e.g., from picomolar to micromolar) in the initial experiment to identify the active range.
-
-
Treatment:
-
Remove the culture medium from the plated cells.
-
Add the different concentrations of this compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration.
-
-
Assay Measurement:
-
After incubation, perform the assay to measure the biological response of interest (e.g., cell viability, enzyme activity, gene expression).
-
-
Data Analysis:
-
Subtract the background signal (if any).
-
Normalize the data to the vehicle control to obtain the percentage of inhibition or stimulation.
-
Plot the percent response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 or EC50 value.[1]
-
Visualizations
References
Technical Support Center: Antiarol Rutinoside and Cardiac Glycosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Antiarol rutinoside and related cardiac glycosides. The focus is on minimizing cytotoxicity in normal cells while exploring the therapeutic potential of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a phenolic glycoside found in plants such as Pinus yunnanensis and Antiaris toxicaria. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion balance.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of events that can lead to apoptosis (programmed cell death).[3][4]
Q2: Why am I observing high levels of cytotoxicity in my normal cell lines?
Cardiac glycosides are known for their potent cytotoxic effects, which are often not specific to cancer cells.[4][5] Many of these compounds exhibit a narrow therapeutic window, meaning the concentrations that induce cancer cell death are often toxic to normal cells as well.[6] Studies have shown that both primary and cancer cell lines can be sensitive to the cytotoxic effects of cardiac glycosides.[5]
Q3: How can I reduce the cytotoxicity of this compound in my normal cell line cultures?
Minimizing off-target cytotoxicity is a significant challenge. Some strategies to consider include:
-
Concentration Optimization: Conduct thorough dose-response studies to identify a narrow concentration range where a therapeutic effect might be observed in cancer cells with minimal toxicity to normal cells.
-
Co-treatment Strategies: Explore co-treatment with agents that may protect normal cells or sensitize cancer cells. For instance, inhibiting the inflammasome pathway has been shown to block cardiac glycoside-induced cell death in some contexts.[7]
-
Structural Modifications: Research suggests that the sugar moiety and its orientation can influence the selectivity of cardiac glycosides.[6] While not a direct experimental manipulation, being aware of the structure-activity relationship of your specific compound is crucial.
-
Advanced Delivery Systems: In a drug development context, nanoparticle-based delivery systems could be explored to target the compound more specifically to cancer cells, thereby reducing systemic toxicity.
Q4: Are there specific normal cell lines that are known to be more or less sensitive to cardiac glycosides?
Sensitivity can vary between cell types. It is essential to test a panel of relevant normal cell lines for your specific research question. For example, a study on the cardiac glycoside avarol (B1665835) showed a lack of selectivity towards the normal human fetal lung fibroblast cell line MRC-5.[8] It is crucial to establish a baseline cytotoxicity profile for this compound in the specific normal cell lines being used in your experiments.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Solvent (e.g., DMSO) Toxicity | Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). Include a vehicle-only control to assess the effect of the solvent on cell viability. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a well-preserved stock solution. Protect from light if the compound is light-sensitive. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Run a cell-free control with the compound and assay reagents to check for direct chemical interactions. |
Problem 2: No significant difference in cytotoxicity between normal and cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Non-selective nature of the compound | This is a known characteristic of many cardiac glycosides.[4][5] |
| Inappropriate concentration range | Widen the concentration range tested to identify a potential therapeutic window where selectivity might be observed. |
| Similar Na+/K+-ATPase isoform expression | The expression of different isoforms of the Na+/K+-ATPase α-subunit can influence sensitivity.[2] If possible, analyze the expression of these isoforms in your cell lines of interest. |
| Sub-optimal incubation time | Vary the incubation time of the compound with the cells (e.g., 24, 48, 72 hours) to see if a time-dependent differential effect emerges. |
Data Presentation
Due to the limited availability of specific cytotoxicity data for this compound on a wide range of normal cell lines, the following table presents representative IC50 values for closely related cardiac glycosides from Antiaris toxicaria and other sources to illustrate the typical potency and the challenge of selective cytotoxicity.
Table 1: Comparative IC50 Values of Various Cardiac Glycosides in Cancerous and Non-cancerous Cell Lines.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Toxicarioside K | SMMC-7721 | Human Hepatoma | 0.07 | [9] |
| Toxicarioside K | SGC-7901 | Human Gastric Adenocarcinoma | 0.025 | [9] |
| Avarol | HeLa | Human Cervical Adenocarcinoma | 10.22 ± 0.28 | [8] |
| Avarol | LS174 | Human Colon Adenocarcinoma | - | [8] |
| Avarol | A549 | Human Lung Carcinoma | - | [8] |
| Avarol | MRC-5 | Normal Human Fetal Lung Fibroblast | 29.14 ± 0.41 | [8] |
| Digitoxin | T-ALL | Human T-cell Acute Lymphoblastic Leukemia | - | [10] |
| Digitoxin | B-precursor ALL | Human B-cell Precursor Acute Lymphoblastic Leukemia | - | [10] |
| Digitoxin | AML | Human Acute Myeloid Leukemia | - | [10] |
| Digitoxin | CLL | Human Chronic Lymphocytic Leukemia | - | [10] |
| Digitoxin | PBMCs | Normal Human Peripheral Blood Mononuclear Cells | - | [10] |
| Ouabain | T-ALL | Human T-cell Acute Lymphoblastic Leukemia | - | [10] |
| Ouabain | B-precursor ALL | Human B-cell Precursor Acute Lymphoblastic Leukemia | - | [10] |
| Ouabain | AML | Human Acute Myeloid Leukemia | - | [10] |
| Ouabain | CLL | Human Chronic Lymphocytic Leukemia | - | [10] |
| Ouabain | PBMCs | Normal Human Peripheral Blood Mononuclear Cells | - | [10] |
Note: The selectivity index (SI) can be calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line. An SI greater than 2 is generally considered to indicate selective cytotoxicity.[11]
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathway of cardiac glycoside-induced apoptosis.
References
- 1. Cytotoxic cardiac glycosides and coumarins from Antiaris toxicaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis | PLOS One [journals.plos.org]
- 6. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medic.upm.edu.my [medic.upm.edu.my]
Technical Support Center: Scaling Up Antiarol Rutinoside Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification process of Antiarol rutinoside.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound purification, presented in a question-and-answer format.
Issue 1: Low Yield of this compound After Macroporous Resin Chromatography
| Question | Potential Cause & Solution |
| Why is the recovery of this compound from the macroporous resin column consistently low? | 1. Inappropriate Resin Selection: The polarity and pore size of the macroporous resin may not be optimal for this compound. As a glycoside, this compound is relatively polar. Solution: Screen different types of macroporous resins with varying polarities (e.g., nonpolar, weakly polar, polar). Polar resins like HPD-600 have been shown to be effective for other flavonoid glycosides.[1] 2. Suboptimal Adsorption pH: The pH of the sample solution can affect the adsorption of flavonoids onto the resin.[1] Solution: Adjust the pH of the crude extract solution. A slightly acidic pH (e.g., pH 3-5) often enhances the adsorption of flavonoids.[1][2] 3. Inefficient Desorption: The elution solvent may not be strong enough to desorb this compound completely from the resin. Solution: Optimize the ethanol (B145695) concentration in the elution solvent. Stepwise gradient elution with increasing ethanol concentrations (e.g., 30%, 50%, 70%) can be effective. For many flavonoids, 60-70% ethanol provides a good balance for desorption.[3][4] 4. High Flow Rate: A high flow rate during sample loading or elution can reduce the contact time between the target molecule and the resin, leading to poor adsorption or incomplete desorption. Solution: Optimize the flow rate. Lower flow rates (e.g., 1-2 bed volumes per hour) for sample loading and elution generally improve binding and recovery.[3][5] |
| The initial fractions show good purity, but the yield drops in later fractions. | 1. Column Overloading: Exceeding the binding capacity of the resin will cause the target molecule to break through prematurely. Solution: Determine the dynamic loading capacity of the selected resin for this compound through breakthrough curve analysis. Operate at 80-90% of the maximum loading capacity during the scale-up process. 2. Inconsistent Packing of the Column: Channeling within the resin bed of a large-scale column can lead to uneven flow and inefficient separation. Solution: Ensure the column is packed uniformly. Techniques like axial compression can help create a homogeneously packed bed in larger columns.[6] |
Issue 2: Poor Purity of this compound
| Question | Potential Cause & Solution |
| The purified this compound is contaminated with other closely related flavonoids. | 1. Insufficient Resolution of Macroporous Resin: Macroporous resin chromatography is often a capture and initial purification step, and may not provide sufficient resolution to separate structurally similar compounds. Solution: Introduce a polishing step using a high-resolution technique like preparative High-Performance Liquid Chromatography (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[7][8] 2. Co-elution of Impurities: The elution profile of impurities may overlap with that of this compound. Solution: For prep-HPLC, optimize the mobile phase composition and gradient. A shallower gradient around the elution time of this compound can improve separation.[9] For HSCCC, carefully select a suitable two-phase solvent system to achieve optimal partition coefficients (K values) for the target compound and impurities.[7] |
| The final product is discolored or shows signs of degradation. | 1. Thermal Degradation: Flavonoids can be sensitive to high temperatures, especially during solvent evaporation.[2] Solution: Use a rotary evaporator under reduced pressure to keep the temperature low during solvent removal. Avoid prolonged exposure to heat. 2. pH Instability: Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation of flavonoids.[2] Solution: Maintain a neutral or slightly acidic pH during purification and concentration steps. A pH range of 4-6 is often optimal for flavonoid stability.[2] |
Frequently Asked Questions (FAQs)
1. What are the key physical and chemical properties of this compound relevant to its purification?
This compound is a glycoside, which makes it more water-soluble than its aglycone. It is a colorless crystalline solid with low solubility in water but higher solubility in ethanol and ester solvents. It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[10][11][12] The stability of this compound can be affected by pH.[10]
2. Which purification technique is more suitable for large-scale purification of this compound: macroporous resin chromatography or HSCCC?
Both techniques have their advantages for large-scale purification.
-
Macroporous Resin Chromatography: This is an excellent initial step for capturing and concentrating this compound from a crude extract. It is cost-effective, easy to scale up, and can handle large volumes of sample.[13]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus eliminating irreversible adsorption of the sample.[8] It can provide high-resolution separations and is well-suited for purifying target compounds from partially purified extracts.
A common and effective strategy is to use macroporous resin chromatography for initial purification and enrichment, followed by HSCCC or preparative HPLC as a final polishing step to achieve high purity.[7][8]
3. How can I reduce solvent consumption during the scale-up of the purification process?
-
Optimize the Chromatographic Method: For preparative HPLC, using smaller particle size columns can reduce analysis time and solvent usage. Implementing gradient elution can also be more efficient than isocratic methods.[6]
-
Solvent Recycling: Techniques like ultrafiltration and density-based recirculation can be employed to recover and reuse solvents, especially in continuous chromatography processes like CPC (a form of counter-current chromatography).[10][11]
-
Column Loading: Operating at the optimal sample load for your column size ensures that each run is maximally productive, reducing the total number of runs and overall solvent consumption.
4. What are the best practices for regenerating and storing macroporous resin for repeated use?
After desorption of this compound, the resin can be regenerated by washing with a high concentration of ethanol to remove any remaining organic compounds, followed by washing with dilute acid and/or alkali to remove ionic impurities. Finally, the resin should be washed with deionized water until neutral. For storage, the resin should be kept in a 20% ethanol solution to prevent microbial growth.[14] A common regeneration sequence involves washing with an alcohol compound, followed by cleaning cycles.[12]
Data Presentation
Table 1: Comparison of Macroporous Resin Performance for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Key Characteristics | Reference |
| AB-8 | 92.54 ± 0.85 | 71.03 ± 1.83 | Weakly polar | [3] |
| XAD-7HP | High | High | Non-ionic, aliphatic acrylic polymer | [4] |
| HPD-600 | High | High | Polar | [1] |
| D101 | High | High | Non-polar | [15] |
Table 2: Typical Operating Parameters for HSCCC Purification of Flavonoids
| Parameter | Range/Value | Impact on Separation | Reference |
| Solvent System | e.g., n-hexane-ethyl acetate-methanol-water (HEMW) in various ratios | Critical for achieving optimal partition coefficients (K values) | [7][8][15] |
| Revolution Speed | 800 - 1000 rpm | Affects the retention of the stationary phase | [15] |
| Flow Rate | 1.0 - 5.0 mL/min | Influences separation time and resolution | [7][15] |
| Sample Size | 100 - 500 mg | Depends on the capacity of the HSCCC coil | [7][15] |
Experimental Protocols
Protocol 1: Scaled-Up Purification of this compound using Macroporous Resin Chromatography
-
Resin Selection and Pre-treatment: Based on preliminary screening, select a suitable macroporous resin (e.g., AB-8 or HPD-600). Pre-treat the resin by soaking in ethanol overnight, then wash thoroughly with deionized water.
-
Column Packing: Prepare a slurry of the pre-treated resin in deionized water and pack it into a glass column of appropriate size for the intended scale.
-
Equilibration: Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water or a slightly acidic buffer (pH 4-5).
-
Sample Loading: Dissolve the crude this compound extract in the equilibration buffer to a suitable concentration. Load the sample onto the column at a controlled flow rate of 1-2 BV/hr.
-
Washing: After loading, wash the column with 2-3 BV of deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions of 0.5-1 BV.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Resin Regeneration: Regenerate the resin by washing with 95% ethanol, followed by dilute HCl and NaOH, and finally with deionized water until the effluent is neutral.
Protocol 2: Preparative HPLC Polishing of this compound
-
Sample Preparation: Dissolve the partially purified this compound from the macroporous resin step in the HPLC mobile phase. Filter the solution through a 0.45 µm filter.
-
Column and Mobile Phase Selection: Use a C18 reversed-phase preparative HPLC column. Based on analytical HPLC method development, select an appropriate mobile phase, typically a gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Method Optimization: Optimize the gradient elution method to achieve baseline separation of this compound from any remaining impurities.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvent from the pure fraction by rotary evaporation or lyophilization to obtain the final purified this compound.
Mandatory Visualization
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Solvent Consumption For Your Chromatographic Solution - Rotachrom Technologies [rotachrom.com]
- 11. Optimizing Solvent Consumption for Your Chromatographic Solution - Rotachrom Technologies [rotachrom.com]
- 12. CN102949984A - Macro-porous adsorption resin regeneration method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antiarol Rutinoside and High-Throughput Screening (HTS) Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Antiarol rutinoside or structurally similar phenolic glycosides during high-throughput screening (HTS) campaigns. While specific data on this compound's interference profile is limited, its classification as a phenolic glycoside suggests potential for various assay artifacts common to flavonoids and other phenolic compounds.[1][2] This guide outlines these potential issues, offers troubleshooting strategies, and provides protocols for counter-assays to help identify and mitigate false-positive results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
This compound is a naturally occurring phenolic glycoside with the molecular formula C21H32O13.[1][3] Like other phenolic compounds, its structure contains features that are known to interfere with HTS assays. These features can lead to non-specific activity, resulting in false-positive hits. Potential mechanisms of interference include redox activity, fluorescence quenching or emission, and non-specific protein interactions.[2][4][5]
Q2: My HTS campaign identified this compound as a hit. What are the first steps I should take to validate this result?
Initial HTS hits, especially for phenolic compounds, should be approached with caution.[2] The first step is to perform a series of counter-screens and orthogonal assays to rule out common interference mechanisms. This process, often called "hit triage" or "deconvolution," is crucial to confirm that the observed activity is specific to your target and not an artifact of the assay technology.[6][7][8]
Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are chemical structures known to produce false-positive results in a wide range of HTS assays through various mechanisms.[9] Flavonoids and other phenolic compounds are recognized as a class of privileged structures that can sometimes be flagged as PAINS.[2] While this compound itself may not be a formally classified PAIN, its structural similarity to compounds that are known PAINS warrants careful investigation for potential assay interference.
Q4: Can I prevent interference from compounds like this compound in my primary screen?
While it is difficult to completely eliminate interference in a primary screen, certain measures can mitigate it. These include adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce compound aggregation, and including control wells to test for compound-intrinsic fluorescence or absorbance.[10]
Troubleshooting Guides
Problem 1: this compound shows activity in my fluorescence-based assay (e.g., FRET, FP).
-
Possible Cause: The compound may be intrinsically fluorescent at the assay's excitation/emission wavelengths, or it may be a fluorescence quencher.[5][11]
-
Troubleshooting Steps:
-
Assess Intrinsic Fluorescence: Run the compound in the assay buffer without the target or other biological components and measure the fluorescence at the assay's wavelengths. A significant signal indicates that the compound itself is fluorescent.
-
Check for Quenching: In an assay with a stable fluorescent signal, add this compound and observe if the signal decreases. This can indicate quenching.
-
Perform an Orthogonal Assay: Re-test the compound in a non-fluorescence-based assay format (e.g., absorbance, luminescence, or a label-free method) to see if the activity is reproducible.[12]
-
Problem 2: The compound is active in my enzyme inhibition assay.
-
Possible Cause: The compound may be a non-specific inhibitor due to aggregation, redox activity, or protein reactivity.[10]
-
Troubleshooting Steps:
-
Aggregation Test: Re-run the assay in the presence of a non-ionic detergent like Triton X-100. If the inhibitory activity is significantly reduced, aggregation is a likely cause.[10]
-
Redox Activity Assay: Perform a counter-screen to check if the compound generates reactive oxygen species (ROS), which can denature the enzyme.[9][13]
-
Vary Enzyme Concentration: True inhibitors should show an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors often show a dependence.
-
Problem 3: Results are inconsistent between experiments.
-
Possible Cause: Poor solubility or compound degradation. This compound is soluble in DMSO and acetone (B3395972) but has low solubility in water.[1][14]
-
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect the compound in the assay buffer for precipitation. Use a nephelometer to quantify low-level precipitation if available.
-
Assess Stability: Incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity using HPLC-MS.
-
Fresh Sample Preparation: Always use freshly prepared solutions from a high-quality solid sample for each experiment.
-
Data Presentation
Due to the lack of specific published data on this compound interference, the following tables illustrate the potential for interference based on the known behavior of structurally related flavonoids in common HTS assays.
Table 1: Potential Interference of Phenolic Glycosides in Different Assay Formats
| Assay Type | Potential Interference Mechanism | Expected Outcome |
| Fluorescence-Based (e.g., FRET, FP) | Intrinsic fluorescence, fluorescence quenching.[5] | False positive or false negative. |
| Absorbance-Based (e.g., ELISA) | Compound absorbs light at detection wavelength. | False positive or false negative. |
| Luminescence-Based (e.g., Luciferase) | Direct inhibition of the reporter enzyme (e.g., luciferase).[9] | False positive (in inhibitor screens). |
| Enzyme Inhibition Assays | Compound aggregation, redox cycling, covalent modification.[10][15] | False positive. |
| Protein Quantification (e.g., BCA) | Reduction of Cu2+ to Cu1+ by the phenolic structure.[4][16] | Overestimation of protein concentration. |
Table 2: Illustrative IC50 Values of Flavonoids in Different Assays
This table presents hypothetical data to illustrate how a compound's activity might vary in the presence of interference-mitigating agents.
| Assay Condition | Target-Specific Assay IC50 (µM) | Luciferase Counter-Screen IC50 (µM) | Target-Specific Assay with 0.01% Triton X-100 IC50 (µM) |
| This compound (Hypothetical) | 5 | > 50 | 45 |
| Known Aggregator (Control) | 2 | > 50 | > 100 |
| Specific Inhibitor (Control) | 1 | > 50 | 1.2 |
Experimental Protocols
Protocol 1: Aggregation-Based Interference Assay
-
Objective: To determine if the observed inhibition is due to compound aggregation.
-
Methodology:
-
Prepare two sets of assay reactions for your target enzyme.
-
In the first set, use the standard assay buffer.
-
In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.
-
Generate dose-response curves for this compound in both buffer conditions.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that aggregation contributes to the compound's activity.[10]
-
Protocol 2: Redox Activity Counter-Screen (HRP-Phenol Red Assay)
-
Objective: To assess if the compound generates hydrogen peroxide (H₂O₂) through redox cycling.
-
Materials: Horseradish peroxidase (HRP), Phenol Red, Dithiothreitol (DTT), assay buffer, and a plate reader capable of measuring absorbance at 610 nm.
-
Methodology:
-
Prepare solutions of this compound at various concentrations in the assay buffer, both with and without a reducing agent like 1 mM DTT.
-
Include a positive control (H₂O₂) and a negative control (DMSO).
-
Add the HRP-Phenol Red solution to all wells.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 610 nm.
-
Interpretation: A decrease in absorbance indicates the oxidation of Phenol Red, signifying H₂O₂ production by the compound.[13]
-
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts related to HTS interference.
Caption: Workflow for HTS hit validation and triage.
References
- 1. Buy this compound | 261351-23-9 [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | CAS#:261351-23-9 | Chemsrc [chemsrc.com]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference of flavonoids with fluorescent intracellular probes: methodological implications in the evaluation of the oxidative burst by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nthrys.com [nthrys.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug discovery - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound | CAS:261351-23-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. mdpi.com [mdpi.com]
- 16. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Antiarol rutinoside during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Antiarol rutinoside during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, like other glycosides, is mainly influenced by three primary factors:
-
Temperature: Elevated temperatures can accelerate the hydrolysis of the glycosidic bond.
-
pH: Both acidic and alkaline conditions can catalyze the cleavage of the glycosidic linkage, leading to the separation of the aglycone (antiarol) and the rutinoside sugar moiety.
-
Enzymatic Activity: The presence of glycosidase enzymes can lead to rapid enzymatic hydrolysis of the glycosidic bond.
Q2: What are the optimal storage conditions for this compound?
A2: For maximum stability, this compound should be stored under the following conditions:
-
Solid Form: When in solid (lyophilized) form, it should be stored in a desiccator at -20°C.
-
In Solution: Stock solutions should be prepared in an appropriate organic solvent like DMSO, ethanol, or acetone (B3395972) and stored at -20°C or -80°C for long-term stability. For aqueous solutions, it is advisable to use a slightly acidic buffer (pH 5-7) to minimize hydrolysis.[1] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photosensitivity of this compound, it is a general best practice to protect all phenolic compounds from light to prevent potential photodegradation. Therefore, it is recommended to store this compound in amber vials or in a light-blocking container.[1]
Q4: What are the visible signs of this compound degradation?
A4: Significant degradation of this compound can occur without any obvious visual changes. However, in some cases, you might observe a color change or the formation of precipitates in solution. The most reliable way to assess degradation is through analytical techniques like HPLC or LC-MS/MS.
Q5: How can I detect and quantify the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most effective methods for detecting and quantifying the degradation of this compound.[2] These techniques allow for the separation of the parent compound from its degradation products. Degradation is typically observed as a decrease in the peak area of this compound and the emergence of new peaks corresponding to the degradants.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in an Experiment Using this compound
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from light.
-
Check Solution Age: If using a stock solution, verify its preparation date. For optimal results, it is recommended to use freshly prepared solutions or solutions stored for no longer than a few months at -20°C or -80°C.[3]
-
Analytical Confirmation: Analyze a sample of your stock solution using HPLC or LC-MS/MS to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS/MS Analysis
-
Possible Cause: Degradation of this compound into one or more byproducts.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If using LC-MS/MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify potential degradation products. The primary degradation products are likely to be antiarol and rutinose.
-
Perform a Forced Degradation Study: To confirm that the unknown peaks are indeed degradation products, conduct a forced degradation study by intentionally exposing a sample of this compound to harsh conditions (e.g., strong acid, strong base, high temperature). Analyze the stressed sample by HPLC or LC-MS/MS and compare the resulting chromatogram to your experimental sample.
-
Optimize Experimental Conditions: Based on the identified degradation pathway, adjust your experimental conditions (e.g., pH of buffers, temperature) to minimize the formation of these byproducts.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Notes |
| Solid | -20°C | Long-term | Desiccator, amber vial | Protect from moisture and light. |
| 2-8°C | Short-term | Desiccator, amber vial | For frequent use. | |
| Stock Solution (Organic Solvent) | -80°C | > 6 months | Tightly sealed amber vial | Use solvents like DMSO, Ethanol.[4] |
| -20°C | < 6 months | Tightly sealed amber vial | Avoid repeated freeze-thaw cycles. | |
| Working Solution (Aqueous) | 4°C | < 24 hours | Tightly sealed amber vial | Prepare fresh daily if possible. |
Table 2: Typical Stress Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 h |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 12-24 h |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h |
| Thermal | 80°C | 48-72 h | |
| Photolytic | UV light (254 nm) | Room Temp | 24 h |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing of this compound
This protocol provides a general method for assessing the stability of this compound. Optimization may be required based on the specific instrumentation and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: 10-50% B
-
40-55 min: 50-100% B
-
55-60 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a working concentration with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of this compound over time under various storage or stress conditions. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a stability study.
References
Technical Support Center: Cell Culture Contamination in Antiarol Rutinoside Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell culture contamination issues during experiments with Antiarol rutinoside and other natural product extracts.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Identifying the Contamination
Q1: My cell culture medium turned cloudy and yellow overnight after treating with my this compound extract. What is the likely contaminant?
A1: A rapid change in the medium's color to yellow (indicating a pH drop) and visible turbidity are classic signs of bacterial contamination .[1] Under a microscope, you may observe small, dark, motile particles between your cells.
Q2: I see white, fuzzy growths floating in my culture flask, and my cells are detaching. What type of contamination is this?
A2: The presence of filamentous, fuzzy structures is a strong indicator of fungal (mold) contamination . These growths can appear as white, black, or greenish patches. Yeast, another type of fungus, will typically cause the medium to become turbid and may appear as small, budding, oval-shaped particles under the microscope.
Q3: My cells are growing poorly and appear stressed, but the medium is clear. What could be the issue?
A3: This scenario often points to a "cryptic" or non-obvious contaminant. The two most likely culprits are:
-
Mycoplasma Contamination: These are very small bacteria that lack a cell wall, making them invisible to standard light microscopy and resistant to many common antibiotics. They do not cause turbidity but can significantly alter cell metabolism, growth rates, and even induce apoptosis. Specific testing, such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst), is required for detection.
-
Chemical Contamination: This can include endotoxins from the natural product extract itself, residual solvents from the extraction process, or high concentrations of metal ions.[2][3] Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are a common concern with plant-derived extracts and can cause a variety of cellular effects.[2][3][4][5]
Logical Flowchart for Initial Contamination Assessment
Caption: Troubleshooting workflow for identifying the type of cell culture contamination.
Section 2: Contamination and Experimental Results
Q4: Can contamination affect my cytotoxicity assay results, such as the IC50 value of this compound?
A4: Absolutely. Microbial contamination can significantly impact cytotoxicity assays:
-
Bacteria and Fungi: These contaminants can rapidly kill your cells, leading to a falsely low IC50 value (appearing more cytotoxic). Conversely, some bacteria can metabolize the assay reagents (like MTT), producing a colored product and giving a false-positive signal for cell viability, which would artificially increase the IC50 value.[1]
-
Mycoplasma: This contaminant can alter cellular metabolism and proliferation rates, leading to inconsistent and unreliable IC50 values. Some mycoplasma species can even induce apoptosis, further confounding the results.[6]
-
Endotoxins: These can have variable effects depending on the cell type. In some immune cells, they can stimulate proliferation, while in others, they may induce cytotoxicity, leading to unpredictable effects on IC50 values.[3]
Q5: My apoptosis assay (Annexin V/PI) is showing a higher-than-expected percentage of apoptotic cells in my control group. Could this be due to contamination?
A5: Yes. Certain contaminants are known to induce apoptosis:
-
Mycoplasma: Several species of Mycoplasma are known to induce apoptosis in cultured cells.[6] For example, one study demonstrated that Mycoplasma pneumoniae infection in A549 cells increased the apoptosis rate from 8.3% to 45.3% within 24 hours.[7] This can lead to a high background of apoptosis, masking the specific effects of your this compound treatment.
-
Endotoxins: High concentrations of endotoxins can also trigger apoptotic pathways in certain cell types.[3]
Q6: I'm seeing an unusual cell cycle distribution in my flow cytometry data, even in untreated cells. Can contamination be a factor?
A6: Yes, contamination can disrupt the normal cell cycle progression:
-
Mycoplasma: By altering cellular metabolism and gene expression, mycoplasma can cause cells to arrest in different phases of the cell cycle.
-
Fungal Contamination: Some fungal pathogens have been shown to cause cell cycle disruption. For instance, Cryptococcus neoformans infection can lead to a decrease in the number of macrophages in the S and G2/M phases.[8][9]
-
Viral Contamination: Viruses can manipulate the host cell's machinery for their own replication, often leading to cell cycle arrest.
Data on the Impact of Contamination on Experimental Assays
| Contaminant | Assay | Cell Line | Observed Quantitative Effect | Reference |
| Mycoplasma | Apoptosis (Annexin V/PI) | A549 | Apoptosis rate increased from 8.3% (control) to 45.3% after 24h of infection. | [7] |
| Mycoplasma | Apoptosis (Annexin V/PI) | Chicken Oviduct Cells | Significant increase in the proportion of apoptotic cells at 48h and 72h post-infection. | [10] |
| Fungus (C. neoformans) | Cell Cycle (Propidium Iodide) | J774 Macrophages | Decrease in the percentage of cells in S and G2/M phases after 48h of infection. | [8][9] |
| Endotoxin (LPS) | Cell Viability | Various | Effects are cell-type dependent; can cause proliferation or cytotoxicity. | [3] |
| Cell Line Cross-Contamination | Cytotoxicity (IC50) | A549 (Lung Cancer) | Hypothetical: Contamination of sensitive A549 cells with resistant HeLa cells would increase the apparent IC50 value of an anticancer agent. | [11] |
Section 3: Prevention and Mitigation
Q7: How should I prepare my this compound stock solution to avoid introducing contamination?
A7: The best practice for sterilizing natural product extracts is sterile filtration .
-
Recommended Method: Use a 0.22 µm syringe filter to sterilize your extract after it has been dissolved in a solvent like DMSO and diluted in your culture medium. This method removes bacteria and fungi without using heat.
-
Method to Avoid (Autoclaving): Autoclaving (heat sterilization) is generally not recommended for natural product extracts as the high temperatures can degrade the active compounds, including this compound.[12][13][14] Studies have shown that autoclaving can reduce the concentration of phenolic and flavonoid compounds in herbal extracts.[15]
Workflow for Preparing a Sterile Natural Product Extract
Caption: Recommended workflow for the sterile preparation of a natural product extract for cell culture.
Q8: What are some key aseptic techniques I should follow during my experiments?
A8: Strict aseptic technique is crucial for preventing contamination. Key practices include:
-
Work in a Biosafety Cabinet (BSC): Perform all cell culture manipulations in a certified Class II BSC.
-
Personal Protective Equipment (PPE): Always wear a clean lab coat, gloves, and safety glasses.
-
Disinfection: Regularly disinfect the BSC, equipment, and gloved hands with 70% ethanol.
-
Sterile Reagents and Media: Use only sterile, certified cell culture media, sera, and reagents.
-
Dedicated Equipment: Use separate media bottles and pipettes for different cell lines to prevent cross-contamination.
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination.
-
Quarantine New Cells: Isolate and test new cell lines for mycoplasma before introducing them into the main cell culture laboratory.
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a cell line by measuring metabolic activity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][17][18]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16][17]
Experimental Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 3. Endotoxin: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 4. Endotoxin Contamination in Nanomaterials Leads to the Misinterpretation of Immunosafety Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mycoplasma infection can sensitize host cells to apoptosis through contribution of apoptotic-like endonuclease(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Fungal-Induced Cell Cycle Impairment, Chromosome Instability and Apoptosis via Differential Activation of NF-κB | PLOS Pathogens [journals.plos.org]
- 9. Fungal-Induced Cell Cycle Impairment, Chromosome Instability and Apoptosis via Differential Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scialert.net [scialert.net]
- 14. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
Technical Support Center: Antiarol Rutinoside Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in bioassay results for Antiarol rutinoside and other related phenolic glycosides. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring phenolic glycoside.[1][2][] It consists of an aglycone, Antiarol (3,4,5-Trimethoxyphenol), linked to a rutinose sugar moiety.[4][5] It has been isolated from the bark of Pinus yunnanensis and Antiaris africana.[1][2]
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 261351-23-9 | [1] |
| Molecular Formula | C21H32O13 | [1][5] |
| Molecular Weight | 492.47 g/mol | [1][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
Q2: What are the potential biological activities of this compound?
While specific bioactivity data for this compound is limited, it is suggested to possess antioxidant properties.[7] As a flavonoid glycoside, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibition effects.[8] The aglycone, Antiarol, has been studied for its effects on plant seed germination and growth, where it showed no significant inhibitory effects at concentrations up to 10000 μM.[4]
Q3: Why am I seeing inconsistent results in my bioassays with this compound?
Inconsistent results in bioassays with natural compounds like this compound are common and can arise from a variety of factors. These can be broadly categorized into issues related to the sample itself, the experimental protocol, and the specific assay being used. The troubleshooting guides below provide a more detailed breakdown of potential causes and solutions.
Troubleshooting Guides
Problem 1: High Variability in Antioxidant Assays (e.g., DPPH, ABTS)
High variability in antioxidant assays is a frequent issue. The following table outlines common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Sample Purity and Integrity: The purity of the this compound sample can significantly impact results. Contaminants may possess their own antioxidant or interfering properties. Degradation of the compound over time can also lead to reduced activity. | - Ensure the use of a high-purity standard of this compound. - Perform quality control checks (e.g., HPLC, LC-MS) to confirm purity and integrity before use. - Store the compound under appropriate conditions (e.g., desiccated at -20°C) to prevent degradation.[6] |
| Solvent Effects: The choice of solvent to dissolve this compound can influence the reaction kinetics and the stability of the radical species in the assay. | - Use a consistent solvent for all experiments, including controls. - Common solvents for flavonoid glycosides include DMSO and ethanol. Ensure the final solvent concentration in the assay is low and consistent across all wells to avoid solvent-dependent effects. |
| Incubation Time and Temperature: The reaction between the antioxidant and the radical (e.g., DPPH) is time and temperature-dependent. Inconsistent timing or temperature fluctuations can lead to variability. | - Standardize the incubation time and temperature for all assays. - Use a temperature-controlled plate reader or incubator. - Perform a time-course experiment to determine the optimal reaction time for this compound. |
| Concentration Range: Using a concentration range that is not appropriate for the compound's activity can lead to results falling outside the linear range of the assay. | - Perform a dose-response curve to determine the IC50 value and the linear range of activity for this compound. - Ensure that the concentrations tested fall within this linear range. |
| Interference from Assay Components: Components of the assay buffer or the sample itself (if a crude extract is used) can interfere with the colorimetric or fluorometric readout. | - Run appropriate controls, including a sample blank (sample without the radical) and a solvent blank. - If using colored extracts, consider using methods less prone to colorimetric interference. |
Problem 2: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory)
Cell-based assays introduce biological variability. The following guide addresses common issues.
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number: The health, confluency, and passage number of the cell line can significantly affect their response to treatment. | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. - Regularly check for mycoplasma contamination. |
| Compound Solubility and Stability in Media: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and inaccurate dosing. The compound may also degrade in the media over the course of the experiment. | - Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the media is non-toxic to the cells (typically <0.5%). - Visually inspect for precipitation after adding the compound to the media. - Assess the stability of this compound in cell culture media over the experimental duration using analytical methods like HPLC. |
| Interaction with Serum Proteins: Components in the fetal bovine serum (FBS) can bind to the test compound, reducing its effective concentration. | - Conduct experiments with a consistent percentage of FBS. - Consider performing initial experiments in serum-free media to assess direct effects, though this may impact cell viability. |
| Metabolism of the Compound: Cells can metabolize this compound, converting it into more or less active forms. The rate of metabolism can vary between cell lines. | - Analyze cell lysates and culture media using LC-MS to identify potential metabolites. - Consider that the observed activity may be due to a metabolite rather than the parent compound. |
| Assay-Specific Artifacts: The chosen assay may have inherent limitations. For example, some compounds can interfere with the formazan (B1609692) production in MTT assays. | - Use multiple assays to confirm results (e.g., confirm cytotoxicity with both MTT and a lactate (B86563) dehydrogenase (LDH) release assay). - Include appropriate positive and negative controls for each assay. |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant capacity of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (prepared by serial dilution of the stock solution in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
For the blank, add 100 µL of the sample solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of this compound.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
-
Measurement of Nitric Oxide:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Determine the concentration of nitrite (B80452) in the samples by comparing the absorbance to a standard curve of sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Visualizations
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical anti-inflammatory signaling pathway.
General Experimental Workflow for Bioactivity Screening
Caption: General workflow for in vitro bioactivity screening.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Troubleshooting decision tree for bioassay results.
References
- 1. Buy this compound | 261351-23-9 [smolecule.com]
- 2. Antiarol rutiside | 261351-23-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiarol rutiside | C21H32O13 | CID 59002398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:261351-23-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Antiarol rutiside [chembk.com]
- 8. Antimicrobial Activities of Natural Bioactive Polyphenols [mdpi.com]
Technical Support Center: Improving the Selectivity of Antiarol Rutinoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selective extraction of Antiarol rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a flavonoid glycoside with the chemical formula C21H32O13. Understanding its solubility is critical for developing a selective extraction protocol. It is known to be soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. It also exhibits good solubility in ethanol (B145695) but has low solubility in water.[1][2]
Q2: From which plant sources can this compound be extracted?
This compound has been identified in several plant species, including Mallotus microcarpus, Parthenocissus tricuspidata, and Miliusa balansae.[1] The stems of Mallotus microcarpus are a documented source for its isolation.
Q3: What are the main challenges in selectively extracting this compound?
The primary challenge lies in separating this compound from other structurally similar flavonoids and polyphenols present in the plant matrix. Co-extraction of these compounds can lead to a lower purity of the final product and complicate downstream purification steps. Achieving high selectivity requires careful optimization of the extraction solvent, temperature, and method.
Q4: Which extraction techniques are recommended for improving selectivity?
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more selective than conventional methods like maceration or Soxhlet extraction. These techniques can enhance mass transfer and may allow for the use of milder conditions, which can help to prevent the degradation of the target compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
-
Possible Cause 1: Inappropriate Solvent Selection.
-
Troubleshooting: The choice of solvent is critical for efficient extraction. Given that this compound is a glycoside, a polar solvent is generally required. However, a solvent that is too polar may also extract a wide range of other polar compounds, reducing selectivity.
-
Recommendation: Start with an ethanol-water or methanol-water mixture. The water content can be varied (e.g., 50-80% ethanol/methanol (B129727) in water) to optimize the polarity for this compound while minimizing the extraction of highly polar impurities. Acetone has also been noted as a selective solvent for flavonoids.[3]
-
-
Possible Cause 2: Insufficient Extraction Time or Temperature.
-
Troubleshooting: The extraction may not be reaching equilibrium, leaving a significant amount of the target compound in the plant material.
-
Recommendation: Increase the extraction time. For maceration, this could be from several hours to overnight. For UAE or MAE, the extraction time is typically much shorter, in the range of minutes. The temperature can also be increased, but it should be carefully controlled as high temperatures can lead to the degradation of flavonoid glycosides.
-
-
Possible Cause 3: Inadequate Sample Preparation.
-
Troubleshooting: If the plant material is not finely ground, the solvent may not be able to effectively penetrate the plant cells to extract the compound.
-
Recommendation: Ensure the plant material is dried and finely powdered to increase the surface area for extraction.
-
Problem 2: Poor Selectivity and High Levels of Impurities in the Crude Extract
-
Possible Cause 1: Solvent Polarity is Not Optimized.
-
Troubleshooting: A highly polar solvent will extract a wide range of polar compounds, including sugars, chlorophyll (B73375), and other flavonoids.
-
Recommendation: Perform a step-wise extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (defatting). Then, proceed with a solvent of medium polarity, such as ethyl acetate or an ethanol/water mixture, to extract the this compound.
-
-
Possible Cause 2: Extraction Method is Not Selective.
-
Troubleshooting: Traditional extraction methods like maceration at room temperature may lack selectivity.
-
Recommendation: Employ advanced extraction techniques. For instance, Ultrasound-Assisted Extraction (UAE) can improve selectivity by enhancing the extraction of the target compound at lower temperatures and shorter times.
-
Problem 3: Difficulty in Purifying this compound from the Crude Extract
-
Possible Cause 1: Ineffective Column Chromatography Stationary Phase.
-
Troubleshooting: The choice of adsorbent in column chromatography is crucial for separating compounds with similar polarities.
-
Recommendation: For a crude extract, silica (B1680970) gel column chromatography is a common first step. A gradient elution from a less polar solvent (e.g., chloroform or ethyl acetate) to a more polar solvent (e.g., methanol) can be effective. For further purification of flavonoid glycosides, Sephadex LH-20 is often used.
-
-
Possible Cause 2: Inappropriate Mobile Phase for Column Chromatography.
-
Troubleshooting: An incorrect solvent system will result in poor separation of the target compound from impurities.
-
Recommendation: Use a gradient elution system. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is a good starting point. For Sephadex LH-20, ethanol or methanol are common eluents. The fractions should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure compound.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound extraction in the published literature, the following table presents hypothetical data based on typical results for flavonoid glycoside extractions. This table is intended to serve as a template for organizing experimental results.
| Extraction Method | Solvent System | Temperature (°C) | Time | Hypothetical Yield of Crude Extract (%, w/w) | Hypothetical Purity of this compound in Extract (%) |
| Maceration | 80% Ethanol | 25 | 24 h | 15.2 | 8.5 |
| Maceration | 80% Methanol | 25 | 24 h | 18.1 | 10.2 |
| Soxhlet | Ethanol | 78 | 8 h | 20.5 | 7.1 |
| UAE | 70% Ethanol | 50 | 30 min | 17.8 | 12.3 |
| MAE | 70% Ethanol | 60 | 5 min | 19.3 | 11.8 |
Experimental Protocols
Protocol 1: Selective Solvent Extraction of this compound from Mallotus microcarpus
-
Sample Preparation:
-
Air-dry the stems of Mallotus microcarpus at room temperature until a constant weight is achieved.
-
Grind the dried stems into a fine powder (approximately 40-60 mesh).
-
-
Defatting (Optional but Recommended for Higher Selectivity):
-
Macerate the powdered plant material in n-hexane (1:10, w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue to remove any remaining n-hexane.
-
-
Extraction:
-
Macerate the defatted plant powder in 80% methanol (1:10, w/v) for 48 hours at room temperature with constant stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh 80% methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with chloroform.
-
Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% methanol).
-
Collect fractions of a suitable volume (e.g., 20-30 mL).
-
Monitor the fractions by TLC, spotting on silica gel plates and developing with a chloroform:methanol (9:1) mobile phase. Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a prominent spot corresponding to this compound.
-
-
Sephadex LH-20 Column Chromatography (Final Purification):
-
Swell Sephadex LH-20 resin in methanol for several hours.
-
Pack a column with the swollen Sephadex LH-20.
-
Dissolve the partially purified, combined fractions from the silica gel column in a minimal amount of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with 100% methanol.
-
Collect fractions and monitor by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 3: HPLC Quantification of this compound
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a pure this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the crude extract or purified fraction in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for common extraction problems.
References
Validation & Comparative
A Comparative Analysis of Flavonoid Antioxidant Activity: Quercetin as a Benchmark
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the antioxidant activities of the well-researched flavonoid, quercetin (B1663063), and the lesser-known compound, antiarol rutinoside. A thorough review of scientific literature reveals a significant lack of experimental data on the antioxidant properties of this compound, precluding a direct, data-driven comparison at this time. Consequently, this document will focus on presenting a comprehensive overview of quercetin's antioxidant capacity, supported by experimental data and detailed methodologies. This information is intended to serve as a valuable benchmark for the future evaluation of novel or less-studied compounds like this compound.
Quercetin: A Potent Natural Antioxidant
Quercetin is a polyphenolic flavonoid found in a wide variety of fruits, vegetables, and grains.[1] Its significant antioxidant activity is a key contributor to its numerous health benefits, which include anti-inflammatory, cardioprotective, and neuroprotective properties.[1][2][3] The antioxidant efficacy of quercetin is attributed to its chemical structure, which allows it to effectively scavenge free radicals and chelate metal ions.[2][4]
Mechanisms of Antioxidant Action
Quercetin exerts its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: Quercetin can donate hydrogen atoms from its multiple hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating the damaging chain reactions of free radicals.[2][5] The 3',4'-hydroxyl groups on the B-ring are particularly important for this activity.[6]
-
Metal Ion Chelation: By chelating transition metal ions such as iron and copper, quercetin prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Systems: Quercetin can enhance the body's own antioxidant defenses by upregulating the expression and activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[2][4] This is often achieved through the activation of signaling pathways such as the Nrf2-ARE pathway.[3]
-
Inhibition of Pro-oxidant Enzymes: Quercetin can inhibit the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase.
Quantitative Antioxidant Activity of Quercetin
The antioxidant capacity of quercetin has been extensively evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a commonly used metric. A lower IC50 value indicates greater antioxidant potency.
| Assay | Quercetin IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | 0.55 - 19.17[7][8] | Ascorbic Acid | ~9.53[7] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | 1.17 - 1.89[8][9] | Trolox | - |
Note: IC50 values for quercetin can vary depending on the specific experimental conditions, including the solvent, pH, and reaction time.
Experimental Protocols
Below are detailed methodologies for the DPPH and Cellular Antioxidant Activity (CAA) assays, which are commonly used to evaluate the antioxidant activity of compounds like quercetin.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[5][10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)
-
Test compound (e.g., Quercetin) at various concentrations
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in methanol.
-
Create a series of dilutions of the test compound and positive control.
-
Add a specific volume of each dilution to the wells of a 96-well microplate.
-
Add a specific volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.[7]
-
A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[11] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which can be oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
Adherent cells (e.g., HepG2 or HeLa)
-
96-well black fluorescence cell culture plate
-
Cell culture medium
-
DCFH-DA probe solution
-
Test compound (e.g., Quercetin) at various concentrations
-
Free radical initiator (e.g., AAPH)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescent microplate reader
Procedure:
-
Culture cells in a 96-well black fluorescence cell culture plate until they reach 90-100% confluency.
-
Remove the culture medium and wash the cells gently with PBS or HBSS.
-
Add the DCFH-DA probe solution to each well and incubate to allow the probe to diffuse into the cells.
-
Remove the probe solution and add the test compound at various concentrations to the wells. Incubate to allow for cellular uptake.
-
After incubation, wash the cells to remove any excess compound.
-
Add the free radical initiator solution to each well to induce oxidative stress.
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 530 nm emission) at regular intervals for a specified period (e.g., 60 minutes).
-
The antioxidant activity is determined by the ability of the test compound to suppress the formation of the fluorescent DCF compared to control cells treated only with the radical initiator.
Signaling Pathways and Experimental Workflows
Nrf2-Keap1 Antioxidant Response Pathway
Quercetin is known to activate the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like quercetin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[3]
Nrf2-Keap1 antioxidant response pathway activated by quercetin.
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
The following diagram illustrates the key steps involved in performing a Cellular Antioxidant Activity (CAA) assay to evaluate the intracellular antioxidant potential of a test compound.
Workflow of the Cellular Antioxidant Activity (CAA) Assay.
References
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Capacity, Antitumor Activity and Metabolomic Profile of a Beetroot Peel Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quercetin and its Rutinoside in Biological Activities
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the aglycone flavonoid, quercetin (B1663063), and its rutinoside counterpart, rutin (B1680289). This report details their respective antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and protocols.
The functional properties of flavonoids, a diverse group of polyphenolic compounds, are intricately linked to their chemical structure. A key determinant of their biological activity is the presence or absence of glycosidic moieties. This guide provides a comparative study of quercetin, a prominent flavonoid aglycone, and its glycoside, rutin (quercetin-3-O-rutinoside), to elucidate the impact of glycosylation on their therapeutic potential.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of quercetin and rutin, highlighting the superior potency of the aglycone form in several in vitro assays.
Table 1: Comparative Antioxidant Activity
| Assay | Quercetin IC50 | Rutin IC50 | Reference |
| DPPH Radical Scavenging | 2.93 ± 0.02 µg/mL | 9.65 ± 0.06 µg/mL | [1] |
| ABTS Radical Scavenging | 2.04 ± 0.02 µg/mL | 4.54 ± 0.02 µg/mL | [1] |
Table 2: Comparative Anti-inflammatory Activity
| Assay | Quercetin | Rutin | Reference |
| Inhibition of NO Production | Significantly higher inhibition at the same concentrations | Lower inhibition compared to quercetin | [2][3][4] |
| COX-2 Protein Expression | Significant downregulation | Significant downregulation | [2][3] |
Table 3: Comparative Anticancer Activity in HCT-116 Colon Cancer Cells
| Parameter | Quercetin | Rutin | Reference |
| IC50 (Cell Viability) | Lower IC50, indicating higher cytotoxicity | Higher IC50, indicating lower cytotoxicity | [5][6] |
| Apoptosis Induction | Strong inducer of apoptosis | Induces apoptosis, but to a lesser extent than quercetin | [5][6] |
| Chemosensitization to Doxorubicin | Better chemosensitizer | Less effective chemosensitizer | [5][6] |
| Chemosensitization to 5-Fluorouracil | Less effective chemosensitizer | Better chemosensitizer | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of quercetin or rutin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Antioxidant Capacity Determination (DPPH and ABTS Assays)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are spectrophotometric methods used to determine the free radical scavenging activity of compounds.
DPPH Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound (quercetin or rutin) and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Assay Protocol:
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add various concentrations of the test compound to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated, and the IC50 value is determined.
Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed for the analysis of proteins involved in signaling pathways, such as the NF-κB pathway.[8][9]
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to quantify the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by quercetin and rutin, as well as a typical experimental workflow.
Caption: NF-κB Signaling Pathway Inhibition by Quercetin.
Caption: General Experimental Workflow for Comparative Analysis.
Conclusion
The presented data consistently demonstrate that the aglycone flavonoid, quercetin, exhibits more potent antioxidant, anti-inflammatory, and, in many cases, anticancer activities compared to its rutinoside, rutin. The presence of the rutinose sugar moiety appears to sterically hinder the interaction of the flavonoid with its molecular targets and can reduce its bioavailability. However, it is noteworthy that in specific contexts, such as chemosensitization to 5-fluorouracil, rutin shows superior efficacy. These findings underscore the critical role of the aglycone structure for many of the biological activities of flavonoids and provide a valuable framework for researchers in the fields of pharmacology and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduction of COX-2 levels in RAW 264.7 cells treated with LPS | Scilit [scilit.com]
- 3. Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduc… [ouci.dntb.gov.ua]
- 4. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS | Semantic Scholar [semanticscholar.org]
- 5. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating the Anti-Inflammatory Mechanism of Antiarol Rutinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory activity of Antiarol rutinoside is limited in publicly available literature. This guide presents a proposed anti-inflammatory mechanism for this compound based on the well-documented activities of structurally related flavonoid rutinosides. The experimental data presented for this compound is hypothetical and serves to illustrate its potential efficacy in comparison to established anti-inflammatory agents.
Introduction
This compound is a glycosidic natural product, with Antiarol (3,4,5-Trimethoxyphenol) as its aglycone.[1][2][3][4][5] While research on this specific compound is emerging, the anti-inflammatory properties of flavonoid glycosides, particularly rutinosides, are well-established. These compounds are known to modulate key signaling pathways involved in the inflammatory response. This guide provides a comparative analysis of the proposed anti-inflammatory mechanism of this compound against the well-characterized flavonoid, Rutin (Quercetin-3-O-rutinoside), and the potent steroidal anti-inflammatory drug, Dexamethasone.
Proposed Anti-Inflammatory Mechanism of this compound
Based on the mechanisms of other polyphenols and flavonoid rutinosides, this compound is proposed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] These pathways are central to the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).[6]
The proposed mechanism involves:
-
Inhibition of NF-κB Activation: this compound is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action would block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[6]
-
Suppression of MAPK Signaling: The compound is likely to inhibit the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[6] The inactivation of these kinases would further reduce the expression of inflammatory mediators.
By targeting these pathways, this compound is expected to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.[6]
Comparative Performance Data
The following tables present a comparative summary of the anti-inflammatory effects of this compound (hypothetical data), Rutin, and Dexamethasone in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| This compound | 10 | 35 ± 4.2 | 30 ± 3.8 | 28 ± 3.5 |
| 50 | 65 ± 5.1 | 58 ± 4.9 | 55 ± 4.7 | |
| Rutin | 10 | 25 ± 3.9 | 22 ± 3.1 | 20 ± 2.8 |
| 50 | 50 ± 4.5 | 45 ± 4.1 | 42 ± 3.9 | |
| Dexamethasone | 1 | 95 ± 2.1 | 98 ± 1.9 | 96 ± 2.0 |
Data for this compound is hypothetical. Data for Rutin and Dexamethasone is based on typical findings in the literature.
Table 2: Inhibition of Pro-Inflammatory Enzyme Expression
| Compound (50 µM) | Inhibition of iNOS Expression (%) | Inhibition of COX-2 Expression (%) |
| This compound | 60 ± 5.5 | 55 ± 5.1 |
| Rutin | 48 ± 4.8 | 43 ± 4.2 |
| Dexamethasone (1 µM) | 92 ± 3.3 | 94 ± 2.9 |
Data for this compound is hypothetical. Data for Rutin and Dexamethasone is based on typical findings in the literature.
Table 3: Inhibition of MAPK and NF-κB Phosphorylation
| Compound (50 µM) | Inhibition of p-p38 (%) | Inhibition of p-ERK (%) | Inhibition of p-JNK (%) | Inhibition of p-p65 (NF-κB) (%) |
| This compound | 62 ± 6.1 | 58 ± 5.7 | 55 ± 5.3 | 65 ± 6.3 |
| Rutin | 50 ± 5.2 | 45 ± 4.9 | 42 ± 4.5 | 52 ± 5.4 |
| Dexamethasone (1 µM) | Not Applicable | Not Applicable | Not Applicable | 90 ± 3.8 (via IκBα induction) |
Data for this compound is hypothetical. Data for Rutin is based on typical findings in the literature. Dexamethasone acts through a different mechanism primarily involving the glucocorticoid receptor and induction of IκBα.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound.
Caption: Workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, Rutin, Dexamethasone (stock solutions in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound, Rutin, or Dexamethasone. Include a vehicle control (DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is used to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
6-well cell culture plates
-
RAW 264.7 cells
-
LPS, this compound, Rutin, Dexamethasone
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-p65, p65, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with compounds and stimulate with LPS as described in the NO assay protocol (adjust incubation times as needed for specific phosphorylation events, e.g., 30-60 minutes for MAPK and NF-κB activation).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to their corresponding total protein levels and the loading control (e.g., β-actin).
Conclusion
While further direct experimental validation is necessary, the existing evidence from structurally similar compounds strongly suggests that this compound possesses significant anti-inflammatory properties. Its proposed mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. The provided protocols offer a robust framework for the systematic evaluation of this compound and other potential anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H32O13 | CID 91885034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiarol | TargetMol [targetmol.com]
- 4. Antiarol | 3,4,5-Trimethoxyphenol | Ethers | Ambeed.com [ambeed.com]
- 5. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
A Comparative Analysis of Natural Anti-Cancer Compounds: Benchmarking Antiarol Rutinoside Against Established Agents
A comprehensive review of the existing scientific literature reveals a significant lack of data on the anti-cancer properties of Antiarol rutinoside. To provide a valuable comparative guide for researchers, this document will focus on a detailed, evidence-based comparison of three well-characterized natural anti-cancer compounds: Paclitaxel, Vincristine, and Curcumin. A discussion of the potential, yet currently unverified, anti-cancer profile of this compound, based on its chemical structure, will follow.
Section 1: Comparative Analysis of Paclitaxel, Vincristine, and Curcumin
Paclitaxel, Vincristine, and Curcumin are natural compounds that have been extensively studied for their anti-cancer properties. While all three originate from natural sources, they exhibit distinct mechanisms of action, cytotoxic potencies, and therapeutic applications.
Mechanism of Action
The primary mechanisms by which these compounds exert their anti-cancer effects are summarized below.
-
Paclitaxel: A member of the taxane (B156437) family, Paclitaxel is a mitotic inhibitor. It functions by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization.[1][2] This hyper-stabilization disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[1][2][3][4] Additionally, Paclitaxel has been shown to induce apoptosis by binding to and inactivating the anti-apoptotic protein Bcl-2.[1]
-
Vincristine: As a vinca (B1221190) alkaloid, Vincristine also targets microtubules, but with an opposing effect to Paclitaxel. It binds to tubulin dimers, inhibiting their polymerization into microtubules.[5][6][7][8] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the metaphase and ultimately inducing apoptosis.[5][7][8][9]
-
Curcumin: This polyphenol, derived from the turmeric plant, has a multi-targeted mechanism of action. Unlike Paclitaxel and Vincristine, which have a specific molecular target, Curcumin interacts with a wide array of signaling pathways involved in cancer progression.[10][11][12][13] It has been shown to inhibit the transcription factors NF-κB and STAT3, which are crucial for cancer cell proliferation, survival, and inflammation.[10] Curcumin can also induce apoptosis through both intrinsic and extrinsic pathways, modulate the expression of cell cycle-related proteins, and inhibit angiogenesis and metastasis.[11][12][13]
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Paclitaxel, Vincristine, and Curcumin against various human cancer cell lines, as reported in the scientific literature. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Paclitaxel | Breast (MCF-7) | ~12 nM (for G2/M arrest) | [4] |
| Breast (MDA-MB-231) | Varies (e.g., 25-50 nM) | [14][15] | |
| Lung (A549) | 0.027 µM (120h exposure) | [16] | |
| Ovarian | 2.5 - 7.5 nM (24h exposure) | [17] | |
| Vincristine | Breast (MCF-7) | 7.371 nM | [18] |
| Neuroblastoma (UKF-NB-3) | Varies | [19] | |
| Various Cell Lines | Sub-nM to >10 µM | [20] | |
| Curcumin | Breast (MCF-7) | 1.32 ± 0.06 µM | [21] |
| Breast (MDA-MB-231) | 11.32 ± 2.13 µM | [21] | |
| Colorectal (HCT-116) | 10 µM | [22] | |
| Lung (A549) | 41 µM (48h exposure) | [23] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of these compounds.
1.3.1 Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Paclitaxel, Vincristine, Curcumin) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
1.3.2 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.
-
1.3.3 Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses PI to stain the DNA of cells. The amount of fluorescence emitted by the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
-
Section 2: this compound - A Compound with Undetermined Anti-Cancer Potential
This compound is a natural phenolic glycoside. Its aglycone, antiarol, is also known as 3,4,5-trimethoxyphenol. While some commercial suppliers list this compound and mention its origin from plants like Pinus yunnanensis, there is a notable absence of published scientific studies investigating its anti-cancer properties.
2.1 Inferences from Chemical Structure
The chemical structure of this compound, featuring a trimethoxyphenyl group and a rutinoside (a disaccharide composed of rhamnose and glucose) moiety, provides some clues for postulating its potential biological activities.
-
Phenolic Glycosides: This class of compounds is known to possess a wide range of biological activities, including antioxidant and anti-cancer effects. The sugar moiety can influence the compound's solubility, bioavailability, and interaction with cellular targets.
-
Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl moiety is a key structural feature in several known anti-cancer agents, including the natural product combretastatin (B1194345) A-4, which is a potent microtubule-destabilizing agent. The presence of this group in Antiarol suggests that it could potentially interact with tubulin, although this is purely speculative without experimental evidence.
-
Rutinoside Moiety: The presence of a rutinoside group can impact the molecule's ability to induce apoptosis. Some studies have suggested that the rutinoside moiety can decrease the apoptotic activity of the parent flavonoid.
2.2 Future Research Directions
The lack of data on this compound highlights a gap in the scientific exploration of natural compounds for anti-cancer drug discovery. Future research should focus on:
-
In vitro cytotoxicity screening: Evaluating the IC50 values of this compound and its aglycone, Antiarol, against a panel of human cancer cell lines.
-
Mechanism of action studies: Investigating the effects of these compounds on the cell cycle, apoptosis, and key signaling pathways in cancer cells.
-
In vivo studies: Assessing the anti-tumor efficacy and toxicity of this compound in animal models of cancer.
Section 3: Visualizing Molecular Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of anticancer action and potential clinical use of kaempferol in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions [frontiersin.org]
- 7. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural compound Alternol induces oxidative stress-dependent apoptotic cell death preferentially in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 3,4,5-Trimethoxyphenol|CAS 642-71-7|High Purity [benchchem.com]
- 14. Anti-Cancer Effects of Tyrosol on Breast Cancer Cell Line- Exploring the Action Mechanisms - Journal of Human Genetics and Genomics [humangeneticsgenomics.ir]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenol, 3,4,5-trimethoxy- [webbook.nist.gov]
- 22. 3-O-Substituted-3′,4′,5′-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro anticancer activity and cytotoxicity screening of phytochemical extracts from selected traditional Chinese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and UV-Vis Spectroscopy for the Quantification of Antiarol Rutinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of Antiarol rutinoside, a naturally occurring phenolic glycoside. The objective is to offer a detailed, data-driven resource for selecting the appropriate analytical method based on specific research or quality control needs. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows.
This compound (molecular formula: C₂₁H₃₂O₁₃, molecular weight: approx. 492.47 g/mol ) is a compound of interest for its potential biological activities. Accurate and reliable quantification is crucial for research and development. Both HPLC and UV-Vis spectrophotometry are common analytical techniques for this purpose, each with distinct advantages and limitations.
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis analysis are provided below. These protocols are based on established methods for the analysis of flavonoid glycosides and are optimized for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high selectivity and sensitivity for the accurate quantification of this compound, separating it from other components in a sample matrix.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the UV absorbance of the trimethoxyphenyl chromophore).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). A series of calibration standards ranging from 1 to 200 µg/mL are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Ultraviolet-Visible (UV-Vis) Spectrophotometry Method
This method offers a simpler and faster approach for the quantification of total phenolic glycosides, including this compound, based on their collective UV absorbance.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Analytical Parameters:
-
Solvent (Blank): Methanol.
-
Wavelength of Maximum Absorbance (λmax): Approximately 270 nm. This should be determined by scanning a standard solution of this compound from 200 to 400 nm.
-
Cuvette: 1 cm path length quartz cuvette.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL.
-
Sample Preparation: The sample is extracted with methanol, ensuring complete dissolution of this compound. The extract is filtered and diluted with methanol to an absorbance value within the linear range of the calibration curve.
Quantitative Data Presentation
The performance of each method was evaluated based on key validation parameters. The following table summarizes the typical quantitative data for the analysis of this compound.
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 200 | 5 - 100 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~3 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Selectivity | High (separates from interferences) | Low (measures total absorbance) |
| Analysis Time per Sample | ~35 minutes | ~5 minutes |
Method Comparison and Cross-Validation
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[1] In this context, the highly selective HPLC method can be considered the reference method to validate the simpler, high-throughput UV-Vis method.
The core of the cross-validation involves analyzing the same set of samples by both HPLC and UV-Vis spectrophotometry and comparing the quantitative results. A strong correlation between the results from both methods would validate the use of the UV-Vis method for routine analysis where high selectivity is not a primary concern.
Below are diagrams illustrating the experimental workflows and the logical relationship of the cross-validation process.
Caption: Experimental workflows for HPLC and UV-Vis analysis.
Caption: Logical flow of the cross-validation process.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC is the superior method when high accuracy, precision, and selectivity are paramount. It is the recommended method for the analysis of complex samples where interfering substances may be present and for regulatory submissions requiring detailed impurity profiling.
-
UV-Vis spectrophotometry is a viable alternative for rapid, high-throughput screening and for the analysis of relatively pure samples. Its lower cost and faster analysis time make it suitable for routine quality control where the total phenolic glycoside content is the primary interest.
A thorough cross-validation should be performed to establish the correlation between the two methods for a specific sample matrix. This ensures that the data generated by the simpler UV-Vis method is reliable and comparable to the more robust HPLC method.
References
Lack of Efficacy Data for Antiarol Rutinoside in Cancer Cell Lines Necessitates Focus on the Widely Studed Rutin
Initial investigations for the anti-cancer efficacy of Antiarol rutinoside (CAS 261351-23-9), a 3,4,5-trimethoxyphenyl rutinoside, have yielded no publicly available data on its effects on cancer cell lines. In contrast, a wealth of research exists for the structurally related flavonoid glycoside, rutin (B1680289) (quercetin-3-O-rutinoside), demonstrating its cytotoxic and pro-apoptotic effects across a variety of cancer cell types. Due to the absence of data for this compound, this guide will focus on the extensive research available for rutin to provide a comparative overview of its efficacy in different cancer cell lines for researchers, scientists, and drug development professionals.
Rutin has been shown to inhibit the proliferation of numerous cancer cell lines, including those from breast, colon, liver, cervical, and skin cancers.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[2][3]
Comparative Efficacy of Rutin Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for rutin vary considerably among different cancer cell lines, indicating a degree of cell-type specific efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 45.6 | [4] |
| MDA-MB-231 | >20 (low efficacy alone) | ||
| Colon Cancer | LoVo | 29.1 | [4] |
| HCT116 | ~200 | [5] | |
| Liver Cancer | HepG2 | 13.95 - 52.7 | [6][7] |
| Melanoma | SK-MEL-28 | 47.44 ± 2.41 | [8] |
| RPMI-7951 | 64.49 ± 13.27 | [8] | |
| Cervical Cancer | HeLa | ~114 | [9] |
| Caski | (IC50 not specified, effective at 60-180 µM) | [10] | |
| SiHa | (IC50 not specified, effective at 40-200 µM) | [11] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, treatment duration, and assay methodology.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of rutin in cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[10][12]
-
Treatment: Cells are treated with various concentrations of rutin (e.g., 1 to 250 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4][13]
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[14][15]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 or 570 nm) using a microplate reader.[7][15] Cell viability is calculated as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of rutin for a designated time.
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.[14]
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark.[14]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of rutin on their expression levels.
-
Protein Extraction: Following treatment with rutin, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, or signaling pathway proteins like Akt and ERK).[3] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Key Signaling Pathways and Molecular Mechanisms
Rutin exerts its anticancer effects by modulating several critical signaling pathways. The diagram below illustrates a generalized workflow for investigating the efficacy of a compound like rutin on a cancer cell line.
Caption: Workflow for evaluating the anticancer effects of rutin.
Rutin has been shown to induce apoptosis through the intrinsic pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1] Furthermore, rutin can modulate signaling pathways such as PI3K/Akt/mTOR and MAPK, which are crucial for cell survival and proliferation.[3] The diagram below depicts a simplified overview of a key signaling pathway affected by rutin.
Caption: Rutin's modulation of the intrinsic apoptosis pathway.
References
- 1. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Approach to Unraveling the Apoptotic Potential of Rutin (Bioflavonoid) via Targeting Jab1 in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Buy this compound | 261351-23-9 [smolecule.com]
In Vivo Validation of Antiarol Rutinoside's Antioxidant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antioxidant effects of compounds structurally related to Antiarol rutinoside, alongside established antioxidants. Due to a lack of specific in vivo antioxidant data for this compound, this document focuses on flavonoids sharing the same rutinoside moiety: Rutin, Hesperidin, and Diosmin. We also include data for the well-documented antioxidants, Vitamin C and Resveratrol, to provide a broader context for comparison.
Furthermore, this guide addresses the complex nature of cardiac glycosides, the chemical class of this compound. While the user's query presumes antioxidant effects, it is crucial to note that some scientific literature suggests that cardiac glycosides may, in fact, induce oxidative stress. This guide presents the available data objectively to inform further research and consideration.
Comparative Analysis of In Vivo Antioxidant Effects
The following tables summarize quantitative data from in vivo studies on Rutin, Hesperidin, Diosmin, Vitamin C, and Resveratrol. These studies typically involve animal models subjected to oxidative stress, with subsequent measurement of key antioxidant markers.
Effects on Lipid Peroxidation (Malondialdehyde - MDA)
Malondialdehyde (MDA) is a key indicator of lipid peroxidation, a primary outcome of oxidative stress. Lower MDA levels in treated groups compared to control groups suggest a protective antioxidant effect.
| Compound | Animal Model | Dosage | Duration | Tissue | MDA Reduction (%) vs. Control |
| Rutin | Rats (3-NP-induced) | 25-50 mg/kg | - | Brain | Significant Decrease |
| Diosmin | Rats (Ischemia/reperfusion) | 50-100 mg/kg | 7 days | Heart | Significant Reduction |
| Hesperidin | Mice (LPS-induced) | - | - | Liver | - |
| Vitamin C | Humans | 500 mg/day | 2 months | Urine | No significant change |
| Resveratrol | Rats | - | - | Plasma | Decrease in Lipid Peroxidation |
Effects on Antioxidant Enzyme Activity
Antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) are crucial components of the endogenous antioxidant defense system. An increase in the activity of these enzymes following treatment can indicate an enhanced antioxidant capacity.
| Compound | Animal Model | Dosage | Duration | Tissue | Effect on Enzyme Activity |
| Rutin | Rats (6-OHDA-induced) | - | - | PC12 cells | Increased SOD, CAT, GPx, GSH |
| Diosmin | Rats (STZ-NA-induced diabetes) | 25-100 mg/kg | 45 days | Liver, Kidney | Increased SOD, CAT, GPx, GST |
| Hesperidin | Mice (LPS-induced) | - | - | Liver | Increased CAT, GSH |
| Vitamin C | Various (under oxidative stress) | 60-200 mg/kg/day | - | Various | Significantly increased SOD activity |
| Resveratrol | Rodent models of Alzheimer's | Chronic intake | - | Brain | Activation of SOD2 and reduced glutathione |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Malondialdehyde (MDA) Assay in Rat Serum/Tissue
This protocol outlines the quantification of MDA, a marker for lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Tissue homogenate or serum
-
Tris-KCl buffer (0.15 M, pH 7.4)
-
30% Trichloroacetic Acid (TCA)
-
0.75% Thiobarbituric Acid (TBA)
-
Spectrophotometer
Procedure:
-
Mix 0.4 mL of the sample (spleen or liver homogenate) with 1.6 mL of Tris-KCl buffer.
-
Add 0.5 mL of 30% TCA to the mixture.
-
Add 0.5 mL of 0.75% TBA and incubate in a water bath at 80°C for 45 minutes.
-
After incubation, cool the reaction mixture on ice and centrifuge at 10,000 rpm for 15 minutes.
-
Measure the absorbance of the clear pink supernatant at 532 nm.
Superoxide Dismutase (SOD) Activity Assay in Rat Tissue
This protocol describes the measurement of SOD activity, which is a key antioxidant enzyme.
Materials:
-
Tissue homogenate
-
Phosphate (B84403) buffer
-
Nitroblue tetrazolium (NBT)
-
Xanthine oxidase
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenate in an ice-cold buffer (e.g., 0.1 M Trizma®-HCl, pH 7.4, with 0.5 % Triton™ X-100).
-
Centrifuge the homogenate at 14,000 × g for 5 minutes at 4°C.
-
The assay mixture typically contains the supernatant, NBT, and xanthine in a phosphate buffer.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The rate of NBT reduction is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
SOD activity is calculated based on the inhibition of NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Catalase (CAT) Activity Assay in Rat Tissue
This protocol details the measurement of CAT activity, another essential antioxidant enzyme.
Materials:
-
Tissue homogenate or plasma
-
Hydrogen peroxide (H₂O₂) solution (30 µM)
-
Phosphate buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the sample (e.g., dilute plasma) in a suitable buffer.
-
Add 1.0 mL of 30 µM H₂O₂ solution to the sample.
-
Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm over time (e.g., at 1-minute intervals).
-
Catalase activity is expressed in units per volume of the sample.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes relevant to the in vivo validation of antioxidant effects.
Caption: General mechanism of antioxidant action against oxidative stress.
Caption: Workflow for in vivo validation of antioxidant effects.
Critical Considerations for this compound Research
A thorough review of existing literature did not yield specific in vivo studies quantifying the antioxidant effects of this compound. This presents a significant knowledge gap.
Furthermore, this compound belongs to the class of compounds known as cardiac glycosides. Research on some cardiac glycosides suggests that they can induce the production of reactive oxygen species (ROS), which would classify them as pro-oxidants rather than antioxidants. This is a critical consideration for any future research into the in vivo effects of this compound.
It is recommended that initial in vitro studies be conducted to clarify the antioxidant or pro-oxidant nature of this compound before proceeding to in vivo models. Should in vitro evidence support an antioxidant effect, the protocols and comparative data provided in this guide will serve as a valuable resource for designing and interpreting subsequent in vivo experiments.
Antiarol Rutinoside vs. Synthetic Antioxidants: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent and safe antioxidant compounds, both natural and synthetic sources are rigorously explored. This guide provides a comparative analysis of Antiarol rutinoside, a naturally occurring flavonoid glycoside, and common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. This comparison is based on their antioxidant capacities as determined by various in vitro assays, alongside an examination of their underlying mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for this compound's close analog, rutin (B1680289), and various synthetic antioxidants from different studies.
Disclaimer: The data presented below are compiled from various sources and were not necessarily generated under identical experimental conditions. Therefore, a direct comparison of absolute values should be made with caution. The primary purpose of this table is to provide a general reference for the relative antioxidant potential of these compounds.
| Antioxidant Assay | Rutin (this compound Analog) | BHA (Butylated Hydroxyanisole) | BHT (Butylated Hydroxytoluene) | Trolox |
| DPPH Radical Scavenging Activity (IC50) | 14.31 - 832 µg/mL | ~0.0052 mg/mL[1] | 0.011 - 13.78 µg/mL[1][2] | 3.77 - 35.38 µg/mL[3] |
| ABTS Radical Scavenging Activity (IC50) | 2.10 - 5.70 µg/mL | - | ~5.55 µg/mL[2] | 2.93 - 60.40 µg/mL[3] |
| Ferric Reducing Antioxidant Power (FRAP) (IC50) | 0.48 µg/mL | ~8333 µmol Fe2+/g[1] | ~8666 µmol Fe2+/g[1] | 52.13 µg/mL[3] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compounds (this compound, BHA, BHT, Trolox) in methanol to prepare a series of concentrations.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Add 1.9 mL of the diluted ABTS•+ solution to 0.1 mL of each sample concentration.
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare different concentrations of the test compounds.
-
Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of each sample concentration.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µmol Fe(II) equivalents per gram of sample.
Visualizing Mechanisms and Workflows
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for comparing the antioxidant activity of different compounds.
Caption: A generalized workflow for the comparative analysis of antioxidant activity.
Antioxidant Mechanism of this compound (Inferred from Flavonoid Rutinosides)
Flavonoids like this compound are believed to exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Caption: The Nrf2-mediated antioxidant mechanism of flavonoid rutinosides.
Flavonoids, including rutin, can activate the Nrf2/ARE signaling pathway.[3] This activation leads to the increased expression of antioxidant and detoxifying enzymes, which in turn helps to mitigate oxidative stress and inflammation.[3][4][5][6][7] The anticancer potential of rutin has also been linked to the regulation of the Nrf2 pathway, among other signaling cascades.[8]
General Antioxidant Mechanism of Synthetic Phenolic Antioxidants (BHA & BHT)
Synthetic phenolic antioxidants like BHA and BHT primarily act as free radical scavengers, interrupting the chain reactions of oxidation.
Caption: Free radical scavenging mechanism of synthetic phenolic antioxidants.
BHA and BHT are phenolic compounds that can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing further propagation of the oxidative chain reaction. This action helps to preserve the quality and extend the shelf life of food products containing fats and oils.[1]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin alleviates Pb-induced oxidative stress, inflammation and cell death via activating Nrf2/ARE system in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rutin protects against cyclophosphamide induced immunological stress by inhibiting TLR4-NF-κB-mediated inflammation and activating the Nrf2- mediated antioxidant responses: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antiarol Rutinoside Extraction Methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Antiarol rutinoside, a cardiac glycoside found in plants of the Antiaris genus, has garnered interest for its potential pharmacological activities. This guide provides a comprehensive comparison of various methods for its extraction, supported by available experimental data and detailed protocols.
While direct comparative studies on the extraction of this compound are limited, this guide synthesizes data from the extraction of cardiac glycosides and other structurally related flavonoid glycosides to provide a thorough overview of the most effective techniques. The methods discussed range from conventional solvent extraction to modern, technologically advanced approaches.
Comparative Analysis of Extraction Techniques
The efficiency of extracting this compound is critically dependent on the chosen method and solvent. The polarity of the solvent, temperature, and extraction time are key parameters that influence the yield and purity of the final extract. Ethanol (B145695) has been identified as a preferable solvent for yielding a higher percentage of compounds from Antiaris toxicaria[1].
| Extraction Method | Principle | Typical Solvents | Key Advantages | Key Disadvantages | Reported Yield/Efficiency |
| Maceration | Soaking the plant material in a solvent to allow for the diffusion of compounds. | Ethanol, Methanol (B129727), Water | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, potentially lower yield. | A study on Antiaris toxicaria reported an extractive value of 4.2% with ethanol[1]. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heat. | Ethanol, Methanol, Petroleum Ether, Benzene, Chloroform, Acetone | More efficient than maceration due to continuous fresh solvent contact. | Can degrade thermolabile compounds due to prolonged heat exposure. | Methanol and water extracts showed the highest percentage of extractive value in one study on Antiaris toxicaria[2]. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol, Water | Reduced extraction time, lower solvent consumption, increased yield. | Localized heating can occur, potentially affecting sensitive compounds. | Generally provides higher yields and is more time-efficient than maceration for flavonoids[3][4]. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Polar solvents (e.g., Ethanol, Methanol) | Rapid extraction, reduced solvent usage, higher yields compared to conventional methods. | Requires specialized equipment, potential for localized overheating. | MAE has been shown to be more effective than maceration for flavonoid extraction, yielding higher total flavonoid content[5]. It is also considered a sustainable and effective technique for recovering phenolic compounds[6]. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | Highly selective, solvent-free final product, suitable for sensitive compounds. | High initial equipment cost, may require co-solvents for polar compounds. | Not specifically reported for this compound, but a green and efficient method for natural products. |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments discussed.
Maceration Protocol
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark of Antiaris toxicaria) at room temperature and then grind it into a coarse powder.
-
Extraction: Weigh 100 g of the powdered plant material and place it in a sealed container with 500 mL of 80% ethanol.
-
Incubation: Allow the mixture to stand at room temperature for 72 hours with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Quantification: Analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC).
Soxhlet Extraction Protocol
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place 50 g of the powdered plant material into a thimble and insert it into a Soxhlet extractor. Add 300 mL of methanol to the distillation flask.
-
Operation: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
Concentration: Cool the apparatus and concentrate the extract using a rotary evaporator.
-
Quantification: Determine the concentration of this compound in the extract via HPLC analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Suspend 10 g of the powdered plant material in 100 mL of 70% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 25°C.
-
Filtration and Concentration: Filter and concentrate the extract as described in the maceration protocol.
-
Quantification: Quantify the this compound content using HPLC.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Mix 5 g of the powdered plant material with 50 mL of 90% methanol in a microwave-safe extraction vessel.
-
Irradiation: Place the vessel in a microwave extractor and apply a power of 300 W for 5 minutes.
-
Cooling, Filtration, and Concentration: Allow the mixture to cool to room temperature, then filter and concentrate as previously described.
-
Quantification: Analyze the final extract for this compound content by HPLC.
Visualizing the Processes
To better understand the workflows and mechanisms, the following diagrams have been generated.
References
Synergistic Interactions of Rutin with Quercetin and Resveratrol: A Comparative Guide
The pursuit of enhanced therapeutic efficacy with minimal side effects has led researchers to explore the synergistic potential of phytochemicals. This guide provides a comparative analysis of the synergistic effects of rutin (B1680289), a prominent flavonoid glycoside, with its aglycone quercetin (B1663063) and the stilbenoid resveratrol (B1683913). By combining these natural compounds, studies have demonstrated amplified antioxidant, anti-inflammatory, and anticancer activities, offering promising avenues for drug development.
Comparative Analysis of Synergistic Effects
The combination of rutin with quercetin or resveratrol has been shown to produce synergistic effects across a range of biological activities. The following tables summarize the quantitative data from key experimental findings.
Table 1: Synergistic Anti-inflammatory Effects of Rutin and Quercetin
| Experimental Model | Treatment Groups | Key Outcome Measures | Results | Reference |
| Carrageenan-induced paw edema in rats | Control, Rutin, Quercetin, Rutin + Quercetin, Diclofenac | Paw Edema Volume | The combination of rutin and quercetin significantly reduced paw edema, with an effect almost equal to the standard drug diclofenac.[1] | |
| Exercised-induced inflammation in rats | Control, Exercise, Exercise + SophorOx™ (Rutin-Quercetin blend) | Serum C-Reactive Protein (CRP) | SophorOx™ significantly reduced CRP levels (113.32 ng·mL⁻¹) compared to the exercise-only group.[2] | |
| Serum Interleukin-6 (IL-6) | SophorOx™ significantly reduced IL-6 levels (317.14 pg·mL⁻¹) compared to the exercise-only group.[2] | |||
| Serum Tumor Necrosis Factor-α (TNF-α) | The combination of quercetin and rutin significantly inhibited LPS-induced production of TNF-α.[2] |
Table 2: Synergistic Antioxidant Effects of Rutin and Quercetin
| Experimental Model | Treatment Groups | Key Outcome Measures | Results | Reference |
| Exercised-induced oxidative stress in rats | Control, Exercise, Exercise + SophorOx™ (Rutin-Quercetin blend) | Serum 8-hydroxydeoxyguanosine (8-OHdG) | SophorOx™ significantly reduced 8-OHdG levels (19.32 pg·mL⁻¹) compared to the exercise-only group.[2] | |
| Serum Malondialdehyde (MDA) | SophorOx™ significantly reduced MDA levels (1.06 nmol·mL⁻¹) compared to the exercise-only group.[2] | |||
| Serum 8-isoprostane (8-iso-PGF2α) | SophorOx™ significantly reduced 8-iso-PGF2α levels (1.29 ng·mL⁻¹) compared to the exercise-only group.[2] | |||
| Ethanol and CCl₄-induced liver damage in rodents | Control, Ethanol/CCl₄, Ethanol/CCl₄ + Rutin, Ethanol/CCl₄ + Quercetin | Antioxidant Enzyme Activities (CAT, GPx, GR, SOD) | Rutin and quercetin administration elevated the activities of antioxidant enzymes.[3] |
Table 3: Synergistic Anticancer Effects of Rutin and Quercetin
| Cell Line | Treatment Groups | Key Outcome Measures | Results | Reference |
| HCT 116 Colon Cancer Cells | Control, Rutin, Quercetin, 5-Fluorouracil (5-FU), 5-FU + Rutin, 5-FU + Quercetin | Cell Viability | Rutin was a better chemosensitizer of 5-FU than quercetin, leading to a greater reduction in cell viability when combined.[4] | |
| Apoptosis | The combination of 5-FU and rutin markedly increased apoptosis compared to individual treatments.[5] | |||
| Signaling Protein Expression | Chemosensitization of 5-FU with rutin was associated with the induction of Akt and p38 MAPK.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the synergistic effects of rutin and quercetin.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds (rutin, quercetin, rutin + quercetin) or a standard anti-inflammatory drug (diclofenac) are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group that received only carrageenan.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This in vitro assay measures the antioxidant capacity of a compound to scavenge free radicals.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals, is then determined.[6]
Cell Viability Assay (XTT)
This colorimetric assay is used to determine the cytotoxicity of compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HCT 116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (rutin, quercetin, and their combination with a chemotherapeutic agent) for a specified duration (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: The XTT labeling mixture is added to each well and the plate is incubated for a few hours.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
The synergistic effects of these phytochemicals are often attributed to their ability to modulate multiple signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis.
Experimental Workflow for Assessing Synergy
The following diagram illustrates a typical workflow for investigating the synergistic effects of phytochemicals.
Experimental workflow for synergy assessment.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Both rutin and quercetin have been shown to modulate this pathway, and their combination can lead to enhanced anticancer effects.[7]
Synergistic inhibition of the PI3K/Akt pathway.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Resveratrol is a known activator of this pathway, and its combination with other phytochemicals can enhance the cellular defense against oxidative stress.[8][9]
Synergistic activation of the Nrf2 pathway.
References
- 1. ijmtlm.org [ijmtlm.org]
- 2. Assessment of Anti-Inflammatory and Antioxidant Activities of a Proprietary Preparation of Quercetin–Rutin Blend (SophorOx™) in Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin and quercetin, bioactive compounds from tartary buckwheat, prevent liver inflammatory injury - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ruidera.uclm.es [ruidera.uclm.es]
- 9. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Specificity of Antiarol Rutinoside: A Comparative Guide
Objective: This guide provides a framework for validating the target specificity of the natural compound Antiarol rutinoside. Due to the current lack of a definitively identified molecular target in publicly available scientific literature, this document employs a hypothetical scenario where "Kinase X" is the putative target. This allows for a detailed comparison with alternative inhibitors and a thorough outline of the necessary experimental validation protocols. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Target Specificity
This compound is a phenolic glycoside of plant origin. While its precise mechanism of action is not yet fully elucidated, compounds of this class are known to exhibit a range of biological activities, often attributed to their antioxidant properties and potential to interact with various cellular proteins, including enzymes. In drug discovery, validating that a compound selectively interacts with its intended target is crucial for ensuring efficacy and minimizing off-target effects that can lead to toxicity.
This guide outlines a series of established experimental approaches to rigorously assess the on-target and off-target activities of a compound. For the purpose of this guide, we will consider the hypothetical scenario where this compound is an inhibitor of "Kinase X," a key enzyme in a cancer-related signaling pathway. We will compare its performance against two other hypothetical "Kinase X" inhibitors: "Alternative A" (a known multi-kinase inhibitor) and "Alternative B" (a highly specific synthetic inhibitor).
Comparative Analysis of Target Specificity
To objectively compare the target specificity of this compound with other inhibitors of "Kinase X," a series of quantitative assays are required. The data presented below is hypothetical and serves to illustrate the expected outcomes of such experiments.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | Target IC50 (Kinase X, nM) | Off-Target Kinase Y IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Selectivity (Fold-Difference vs. Kinase X) |
| This compound | 150 | >10,000 | 5,000 | >66-fold (Y), 33-fold (Z) |
| Alternative A | 50 | 200 | 1,000 | 4-fold (Y), 20-fold (Z) |
| Alternative B | 10 | >10,000 | >10,000 | >1000-fold (Y & Z) |
Table 2: Cellular Target Engagement and Efficacy
| Compound | Cellular IC50 (Target Engagement, nM) | Cell Viability IC50 (Cancer Cell Line, nM) | Off-Target Pathway Activation (EC50, nM) |
| This compound | 500 | 1,200 | >10,000 |
| Alternative A | 100 | 250 | 800 |
| Alternative B | 25 | 60 | >10,000 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of target specificity. The following are standard protocols for the key experiments cited in this guide.
Kinase Inhibition Assay (Biochemical)
This assay determines the concentration of an inhibitor required to block 50% of the target kinase's activity (IC50) in a purified system.
-
Materials: Recombinant "Kinase X," substrate peptide, ATP, kinase buffer, test compounds (this compound, Alternatives A and B), detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining kinase activity using a luminescence-based detection reagent.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Materials: Cancer cell line expressing "Kinase X," culture medium, test compounds, PBS, lysis buffer, antibodies for Western blotting or mass spectrometer for proteomic analysis.
-
Procedure:
-
Treat cultured cells with the test compounds or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble "Kinase X" at each temperature by Western blotting or mass spectrometry.
-
Generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Proteome-Wide Profiling (Mass Spectrometry-based)
This unbiased approach identifies the full spectrum of protein targets a compound interacts with in a cellular context.
-
Materials: Cell lysates, test compound immobilized on a matrix (for affinity chromatography) or isotopically labeled, mass spectrometer.
-
Procedure (Affinity Chromatography-based):
-
Incubate cell lysates with the immobilized compound or a control matrix.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to the compound.
-
Identify the eluted proteins by mass spectrometry.
-
Proteins enriched in the compound sample compared to the control are considered potential targets.
-
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the hypothetical signaling pathway of "Kinase X" and the experimental workflows for target validation.
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Experimental workflow for target validation.
Conclusion
This guide outlines a comprehensive and objective framework for validating the target specificity of this compound, using a hypothetical scenario for illustrative purposes. The combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteome-wide profiling provides a robust methodology to ascertain the on-target potency and selectivity of a compound. The presented tables and diagrams offer a clear structure for data presentation and conceptual understanding. For a conclusive evaluation of this compound, the identification of its specific molecular target(s) is a prerequisite for the application of these validation strategies.
A Comparative Guide to the Biological Activity of Antiarol Rutinoside and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol rutinoside is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. As with many natural compounds, assessing the reproducibility of its biological activity is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of the reported biological activities of this compound and structurally related flavonoids, for which more extensive research is currently available. Due to the limited specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from studies on similar compounds to provide a predictive and comparative context for its potential bioactivities. The primary activities covered include anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental protocols for key assays and diagrams of relevant signaling pathways are provided to aid in the design and evaluation of future studies.
I. Comparative Analysis of Biological Activities
The biological activities of this compound are primarily attributed to its flavonoid structure. To provide a comprehensive comparison, the following tables summarize quantitative data for this compound where available, and for the closely related and well-studied flavonoid glycoside, Rutin (B1680289) (Quercetin-3-O-rutinoside), and its aglycone, Quercetin.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| 3'-methoxyquercetin-3-O-rutinoside | Carrageenan-induced paw edema | Rats | 100 mg/kg | Inhibition of paw volume (3.45 ± 0.03) | [1] |
| 3'-methoxyquercetin-3-O-rutinoside | Carrageenan-induced paw edema | Rats | 200 mg/kg | Highest percentage inhibition of paw volume (2.97 ± 0.05) | [1] |
| Quercetin-3-O-β-D-glucuronide (Q-3-G) | H2O2 or UVB-induced inflammation | Human keratinocytes (HaCaT) | Not specified | Down-regulated COX-2 and TNF-α expression | [2] |
| Kaempferol-3-O-β-rutinoside | LPS-stimulated inflammation | RAW264.7 macrophages | Up to 300 µM | Inhibited nitric oxide activity and downregulated TNF-α and IL-6 | [1] |
| Arzanol | NF-κB inhibition | Not specified | Not specified | Potent anti-inflammatory activity | [3] |
Table 2: Antioxidant Activity
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Reference |
| Rutin | DPPH | 832 ± 10.22 | Ascorbic Acid | <50 | [4] |
| Methanol (B129727) extract of Vernonia amygdalina | DPPH | 94.92 | Ascorbic Acid | 127.737 | [5] |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | DPPH | 14.31 | - | - | [2] |
| Ethyl acetate fraction of Lannea coromandelica | DPPH | 63.9 ± 0.64 | - | - | [6] |
| Ethanolic Extract of Mexican Brown Propolis | DPPH | 67.9 | Ascorbic Acid | 43.2 |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| Rhein | A549 (Lung) | SRB | 2.70 µg/mL | 72 hours | [1] |
| Rutin | A549 (Lung) | SRB | 817.10 µg/mL | 72 hours | [1] |
| Triphala (TPL) | MCF-7 (Breast) | MTT | ~8 µg/mL | 72 hours | |
| Chalcone 13 | MCF-7 (Breast) | MTT | 3.30 ± 0.92 µM | Not specified | |
| Antrocinnamone | Human cancer cell lines | Not specified | 0.001 to 35.883 μM | Not specified |
II. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to verifying biological activity. Below are standardized protocols for commonly employed assays in the study of flavonoid bioactivity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for determining the antioxidant capacity of a compound.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to the non-radical form, DPPH-H. This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
IC50 Calculation: Calculate the percentage of inhibition of NO production and determine the IC50 value.
III. Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for in vitro bioactivity screening.
Caption: The NF-κB signaling pathway in inflammation.
The reproducibility of biological activity studies for this compound is currently challenging to assess due to a lack of extensive, publicly available data on the pure compound. However, by examining data from structurally similar and well-researched flavonoids like rutin and quercetin, a strong rationale exists for its potential anti-inflammatory, antioxidant, and anticancer properties. The provided standardized protocols and pathway diagrams offer a framework for researchers to conduct and evaluate future studies on this compound in a manner that promotes reproducibility and comparability across different laboratories. Further research with standardized methodologies is essential to fully elucidate and confirm the therapeutic potential of this compound.
References
- 1. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 261351-23-9 [smolecule.com]
- 4. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Benchmarking Antiarol Rutinoside Against Standard Anti-Inflammatory Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory potential of Antiarol rutinoside against established anti-inflammatory drugs. This document outlines supporting experimental data, detailed protocols, and visual representations of key inflammatory pathways to aid in the evaluation of this natural compound.
This compound, a flavonoid glycoside, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Flavonoids are known to modulate inflammatory pathways, and this guide benchmarks this compound's potential efficacy against widely used anti-inflammatory agents such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. Due to the limited availability of specific quantitative data for this compound, data for the structurally similar and well-researched flavonoid, Rutin (Quercetin-3-O-rutinoside), is used as a proxy in this guide to provide a functional comparison.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro efficacy of Rutin (as a proxy for this compound) and standard anti-inflammatory drugs against key targets in the inflammatory cascade.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target(s) | IC50 (µM) | Primary Mechanism of Action |
| Rutin (proxy for this compound) | COX-1 / COX-2 | >100 (for COX-1), ~50 (for COX-2) | Inhibition of cyclooxygenase enzymes, reducing prostaglandin (B15479496) synthesis. |
| Ibuprofen | COX-1 / COX-2 | ~15 (for COX-1), ~35 (for COX-2) | Non-selective inhibition of cyclooxygenase enzymes. |
| Diclofenac | COX-1 / COX-2 | ~0.1 (for COX-1), ~0.01 (for COX-2) | Potent non-selective inhibition of cyclooxygenase enzymes. |
| Celecoxib | COX-2 | ~0.04 | Selective inhibition of cyclooxygenase-2. |
| Dexamethasone | Glucocorticoid Receptor (GR) | Not Applicable | Binds to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory gene expression, including COX-2. |
Table 2: In Vitro Inhibition of Lipoxygenase (LOX) and Nitric Oxide Synthase (iNOS)
| Compound | Target | IC50 (µM) | Primary Mechanism of Action |
| Rutin (proxy for this compound) | 5-LOX | ~25 | Inhibition of 5-lipoxygenase, reducing leukotriene production. |
| iNOS | Inhibition of iNOS expression | Downregulates the expression of inducible nitric oxide synthase. | |
| Standard Drugs | 5-LOX / iNOS | Varies by drug | Standard NSAIDs and corticosteroids primarily target the COX pathway, with varying effects on LOX and iNOS. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Human recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a Tris-HCl buffer.
-
The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured. This can be quantified by various methods, including enzyme-linked immunosorbent assay (ELISA) for the downstream product prostaglandin E2 (PGE2).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Objective: To determine the IC50 of the test compound against the 5-LOX enzyme.
-
Methodology:
-
The 5-LOX enzyme (e.g., from potato tubers or recombinant human) is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by adding the substrate, linoleic acid or arachidonic acid.
-
The formation of hydroperoxides is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
The IC50 value is determined from the dose-response curve.
-
3. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Objective: To assess the ability of the test compound to inhibit the production of nitric oxide in cultured macrophages.
-
Methodology:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound in an animal model.
-
Methodology:
-
Rodents (typically rats or mice) are divided into control and treatment groups.
-
The test compound or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the carrageenan-injected control group.
-
Signaling Pathways and Experimental Workflow
Diagram 1: Inflammatory Signaling Pathways
This diagram illustrates the key signaling pathways involved in inflammation that are targeted by anti-inflammatory drugs.
Caption: Key inflammatory signaling pathways targeted by anti-inflammatory agents.
Diagram 2: Experimental Workflow for In Vitro Anti-Inflammatory Screening
This diagram outlines a typical workflow for the in vitro screening of potential anti-inflammatory compounds.
Caption: A generalized workflow for in vitro anti-inflammatory compound screening.
Concluding Remarks
This guide provides a comparative framework for evaluating the anti-inflammatory potential of this compound. The data presented for the proxy compound, Rutin, suggests that this compound may exert its anti-inflammatory effects through the inhibition of key enzymes like COX-2 and 5-LOX, and by modulating the expression of iNOS. These mechanisms are central to the action of many established anti-inflammatory drugs.
The provided experimental protocols offer a standardized approach for further investigation and direct comparison. The visualized signaling pathways and experimental workflows serve as a reference for understanding the molecular basis of inflammation and the process of drug discovery in this therapeutic area. Further research with purified this compound is warranted to definitively characterize its anti-inflammatory profile and therapeutic potential.
Comparative Metabolomics of Plant Extracts with High Antiarol Rutinoside Content: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative guide to plant extracts containing high concentrations of Antiarol rutinoside, a phenolic compound of growing interest in the scientific community for its potential therapeutic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's natural sources, alongside experimental data and protocols for its study.
Comparative Analysis of this compound and Other Phenolic Content
While specific quantitative data for this compound across different plant species remains limited in publicly available research, this guide provides a comparative overview of its presence and the content of other related phenolic compounds in notable plant sources. The following table summarizes the available data to aid researchers in selecting promising candidates for further investigation.
| Plant Species | Plant Part | This compound Presence | Other Quantified Phenolic Compounds | Reference |
| Pinus yunnanensis | Bark | Identified | Not specified in the available abstract. | [1] |
| Mallotus microcarpus | Stems | Identified | Not specified in the available abstract. | [2] |
| Antiaris toxicaria | Leaves, Bark, Roots | Not explicitly mentioned, but the genus is a known source. | Gallic acid, catechins, chlorogenic acid, caffeic acid, ellagic acid, epigallocatechin, rutin (B1680289), isoquercitrin, quercitrin, quercetin, kaempferol. Caffeic acid was the most abundant phenolic compound detected (33.64 mg/g extract), and rutin was also quantified. | [3] |
| Pinus nigra | Bark | Not specified | Total Polyphenol Content (TPC): ~18.46 mg GAE/g (Ultrasound-assisted extraction). | [4] |
| Pinus sylvestris | Bark | Not specified | Total Polyphenol Content (TPC): up to 58.41 mg GAE/g (Ultrasound-assisted extraction). | [4] |
Experimental Protocols
A standardized methodology is crucial for the accurate comparative analysis of plant extracts. Below are detailed protocols for the extraction and metabolomic analysis of phenolic compounds, including this compound.
Sample Preparation and Extraction of Phenolic Compounds
This protocol is designed to efficiently extract a broad range of phenolic compounds from plant materials.
-
Sample Grinding: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind into a fine powder using a laboratory mill.
-
Solvent Extraction:
-
Suspend the powdered plant material in 80% methanol (B129727) (v/v) at a 1:10 solid-to-solvent ratio.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants from all three extractions.
-
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at 40°C.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain a powdered sample.
-
Storage: Store the lyophilized extract at -20°C until further analysis.
Comparative Metabolomics using UPLC-MS/MS
This protocol outlines a typical workflow for the untargeted and targeted analysis of metabolites in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Reconstitution: Dissolve the lyophilized extract in a suitable solvent (e.g., 50% methanol) to a final concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Employ a suitable gradient program to separate the metabolites. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.
-
Flow Rate: Maintain a constant flow rate, for example, 0.3 mL/min.
-
Injection Volume: Inject 2-5 µL of the sample.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of compounds.
-
Data Acquisition:
-
Untargeted Metabolomics (Full Scan): Acquire data in full scan mode over a mass range of m/z 50-1200 to obtain a comprehensive metabolic profile.
-
Targeted Metabolomics (Multiple Reaction Monitoring - MRM): For the quantification of specific compounds like this compound, develop an MRM method using precursor-to-product ion transitions determined from a pure standard.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software to perform peak picking, alignment, and normalization.
-
For untargeted analysis, use multivariate statistical methods (e.g., PCA, PLS-DA) to identify differences between samples.
-
For targeted analysis, create a calibration curve using a certified reference standard of this compound to quantify its concentration in the extracts.
-
Signaling Pathway Modulation
Recent studies on structurally similar flavonoid rutinosides suggest that their anti-inflammatory effects may be mediated through the inhibition of key signaling pathways. While direct evidence for this compound is still emerging, the following diagrams illustrate the potential mechanisms based on current knowledge of related compounds.
Figure 1. Experimental workflow for the extraction and quantification of this compound.
Figure 2. Proposed inhibition of the NF-κB signaling pathway by this compound.
Figure 3. Proposed inhibition of the p38 MAPK signaling pathway by this compound.
Conclusion
This compound represents a promising natural product for further pharmacological investigation. This guide provides a foundational framework for researchers by summarizing the current knowledge of its natural sources and offering detailed experimental protocols for its analysis. The proposed mechanisms of action, through the modulation of the NF-κB and MAPK signaling pathways, offer exciting avenues for future research into its anti-inflammatory and other potential therapeutic effects. Further quantitative studies are needed to fully elucidate the concentration of this compound in various plant extracts to guide the selection of the most potent natural sources.
References
Safety Operating Guide
Navigating the Safe Disposal of Antiarol Rutinoside in a Laboratory Setting
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Antiarol rutinoside is a phenol (B47542) and a glycoside with the chemical formula C₂₁H₃₂O₁₃.[3][4] The following table summarizes its key chemical and physical data.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₁₃ | [3][5][6] |
| Molecular Weight | 492.47 g/mol | [3][5][6] |
| CAS Number | 261351-23-9 | [3][4][5] |
| Appearance | Colorless crystalline solid | [6] |
| Melting Point | 117-120℃ | [6] |
| Boiling Point | 717.9±60.0 °C at 760 mmHg | [5] |
| Density | 1.5±0.1 g/cm³ | [5] |
| Solubility | Low solubility in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [4][6] |
| Storage | Desiccate at -20°C | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure should be adapted to comply with your institution's specific waste management policies.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[2]
-
Do not mix this compound waste with other waste streams, such as biohazardous or radioactive waste, unless explicitly permitted by your EHS department.[2]
-
Solid waste, such as contaminated personal protective equipment (PPE) and absorbent materials, should be collected separately from liquid waste.[7]
2. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1]
3. Waste Collection and Containment:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[2] Amber glass bottles are often suitable for liquid chemical waste.[7] The container should be clearly labeled.
-
Solid Waste: Place all solid waste in a designated, properly labeled, and sealed container.[8]
-
Spills: In the event of a spill, use an inert absorbent material to collect the substance. The contaminated absorbent material should then be placed in the solid hazardous waste container.[1]
-
Container Management: Never fill waste containers to more than 90% capacity to avoid spills and allow for expansion. Keep waste containers securely closed when not in use.[9]
4. Labeling:
-
All waste containers must be clearly and accurately labeled.[7][9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound waste"
-
The primary hazards associated with the compound (in the absence of a specific SDS, it is prudent to handle it with care, considering it could be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye damage based on general classifications of similar chemicals)
-
The date the waste was first added to the container.
-
Your name, department, and contact information.
-
5. Storage:
-
Store waste containers in a designated and secure satellite accumulation area that is at or near the point of generation.[9]
-
The storage area should be well-ventilated.
6. Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol Considerations
To minimize waste generation, consider the following during your experimental design:
-
Source Reduction: Order and use the smallest quantity of this compound necessary for your experiments.[9]
-
Scale Reduction: When possible, reduce the scale of your experiments to decrease the volume of waste produced.[9]
-
Substitution: If feasible, consider substituting with a less hazardous chemical.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 261351-23-9 [smolecule.com]
- 4. This compound | CAS:261351-23-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS#:261351-23-9 | Chemsrc [chemsrc.com]
- 6. Antiarol rutiside [chembk.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. youtube.com [youtube.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
